molecular formula C60H66N10O15 B123445 (Cbz-ala4)2-rhodamine CAS No. 149695-85-2

(Cbz-ala4)2-rhodamine

Cat. No.: B123445
CAS No.: 149695-85-2
M. Wt: 1167.2 g/mol
InChI Key: ZMZIFCCPUGUDQD-GINFTPBTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Cbz-ala4)2-Rhodamine (CAS 149695-85-2) is a specialized bisamide derivative of the Rhodamine 110 fluorophore, designed as a highly sensitive and selective fluorogenic substrate for the detection and quantification of elastase activity . This compound is structurally characterized by two identical Cbz-protected tetra-alanine (Ala-Ala-Ala-Ala) peptide chains attached to the amino groups of the Rhodamine 110 core. In its intact, uncleaved state, this symmetrical bisamide configuration suppresses the visible absorption and fluorescence of the rhodamine core, rendering the substrate non-fluorescent . The mechanism of action is a sequential two-step enzymatic process. Upon exposure to elastase, the substrate is cleaved at the peptide chains, first yielding a fluorescent monoamide intermediate and subsequently releasing the highly fluorescent Rhodamine 110 molecule . This "turn-on" fluorescence mechanism, with excitation/emission maxima of approximately 496/520 nm, provides a direct and robust signal that is proportional to enzymatic activity, enabling real-time kinetic assays . The tetra-alanine peptide sequence is specifically recognized by elastase, making this probe invaluable for research in inflammatory processes and other biological contexts where elastase is a key mediator . Rhodamine 110-based substrates like this one are recognized for their high absorption coefficients and exceptional fluorescence quantum yields, often offering 50- to 300-fold greater sensitivity compared to analogous coumarin-based substrates . This combination of high sensitivity, a specific enzymatic target, and a favorable signal-to-noise ratio makes this compound an essential tool for continuous assay development, high-throughput screening of elastase inhibitors, and general protease research in both cell-based and cell-free systems . ATTENTION: For research use only. Not for human or veterinary use .

Properties

IUPAC Name

benzyl N-[(2S)-1-oxo-1-[[(2S)-1-oxo-1-[[(2S)-1-oxo-1-[[(2S)-1-oxo-1-[[3-oxo-6'-[[(2S)-1-oxo-1-[[(2S)-2-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoyl]amino]propan-2-yl]amino]spiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]propan-2-yl]amino]propan-2-yl]amino]propan-2-yl]amino]propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H66N10O15/c1-31(55(77)70-56(78)36(6)66-51(73)34(4)64-53(75)38(8)68-59(81)83-30-40-19-13-10-14-20-40)61-41-23-25-45-47(27-41)84-48-28-42(24-26-46(48)60(45)44-22-16-15-21-43(44)57(79)85-60)69-54(76)35(5)65-50(72)32(2)62-49(71)33(3)63-52(74)37(7)67-58(80)82-29-39-17-11-9-12-18-39/h9-28,31-38,61H,29-30H2,1-8H3,(H,62,71)(H,63,74)(H,64,75)(H,65,72)(H,66,73)(H,67,80)(H,68,81)(H,69,76)(H,70,77,78)/t31-,32-,33-,34-,35-,36-,37-,38-,60?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZIFCCPUGUDQD-GINFTPBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC6=CC=CC=C6)C7=CC=CC=C7C(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OCC6=CC=CC=C6)C7=CC=CC=C7C(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H66N10O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1167.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149695-85-2
Record name Bis(N-benzyloxycarbonyltetraalanyl)rhodamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149695852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

(Cbz-ala4)2-Rhodamine: A Technical Guide to its Mechanism and Application in Elastase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Cbz-ala4)2-Rhodamine, systematically known as bis(N-benzyloxycarbonyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl) rhodamine 110 or (Z-AAAA)2Rh110, is a highly sensitive and specific fluorogenic substrate for the protease elastase. This technical guide provides a comprehensive overview of its mechanism of action, experimental applications, and relevant technical data. The document is intended to serve as a resource for researchers in academia and industry engaged in the study of elastase activity and the development of elastase inhibitors.

Introduction

Human neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils. It plays a crucial role in the degradation of extracellular matrix proteins, host defense against pathogens, and the regulation of inflammatory responses. Dysregulation of elastase activity is implicated in a variety of pathological conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the accurate measurement of elastase activity is paramount for both basic research and clinical diagnostics. This compound has emerged as a valuable tool for this purpose due to its high sensitivity and fluorogenic properties.

Physicochemical and Spectroscopic Properties

This compound is a non-fluorescent bis-amide derivative of the rhodamine 110 fluorophore. The key properties of this substrate are summarized in the table below.

PropertyValue
Systematic Name bis(N-benzyloxycarbonyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl) rhodamine 110
Common Synonyms (Z-AAAA)2Rh110, this compound
Molecular Formula C60H66N10O15
Molecular Weight 1167.2 g/mol
Appearance Colorless solid
Fluorescence (Substrate) Non-fluorescent
Fluorescence (Product) Highly fluorescent
Excitation Maximum (Product) ~497 nm
Emission Maximum (Product) ~520 nm

Mechanism of Action

The mechanism of action of this compound as a fluorogenic substrate is based on enzymatic cleavage by elastase, which leads to a significant increase in fluorescence. The process can be described in two steps:

  • Initial Cleavage: The non-fluorescent this compound molecule contains two tetra-alanine peptide chains attached to the amino groups of the rhodamine 110 core. Elastase recognizes and cleaves one of the amide bonds linking a tetra-alanine chain to the rhodamine scaffold. This initial cleavage event results in the formation of a mono-amido rhodamine 110 derivative, which is fluorescent.

  • Second Cleavage: The mono-amido intermediate can be further cleaved by elastase to release the second tetra-alanine chain, yielding the fully de-substituted rhodamine 110. Rhodamine 110 is a highly fluorescent molecule, and its formation leads to a further increase in the fluorescence signal.[1]

The overall increase in fluorescence intensity is directly proportional to the rate of substrate hydrolysis, and thus, to the concentration of active elastase in the sample.

G Mechanism of Action of this compound Substrate This compound (Non-fluorescent) Intermediate Mono-amido Rhodamine 110 (Fluorescent) Substrate->Intermediate First Cleavage Product Rhodamine 110 (Highly Fluorescent) Intermediate->Product Second Cleavage Enzyme1 Elastase Enzyme1->Substrate Enzyme2 Elastase Enzyme2->Intermediate

Caption: Enzymatic cleavage of this compound by elastase.

Quantitative Data

ParameterValueReference
Km (Michaelis constant) Not reported in the reviewed literature.-
kcat (Turnover number) Not reported in the reviewed literature.-

Experimental Protocols

The following is a detailed protocol for a human neutrophil elastase activity assay using this compound, adapted from commercially available kits.[3][4]

Materials
  • Human Neutrophil Elastase (HNE), purified

  • This compound substrate stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader with excitation at ~485 nm and emission at ~525 nm

Assay Procedure
  • Reagent Preparation:

    • Prepare a series of HNE standards of known concentrations in Assay Buffer.

    • Dilute the this compound stock solution to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low micromolar range.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to all wells of the microplate.

    • Add 20 µL of HNE standards or unknown samples to the appropriate wells.

    • Include a negative control (no enzyme) to measure background fluorescence.

  • Initiation of Reaction:

    • Add 30 µL of the diluted this compound working solution to all wells to initiate the enzymatic reaction.

  • Incubation and Measurement:

    • Immediately place the microplate in the fluorescence reader.

    • Measure the fluorescence intensity kinetically at 37°C for a set period (e.g., 30-60 minutes), with readings taken every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (increase in fluorescence per unit time) for each standard and sample.

    • Subtract the rate of the negative control from all readings.

    • Plot the reaction rates of the HNE standards against their concentrations to generate a standard curve.

    • Determine the elastase concentration in the unknown samples by interpolating their reaction rates from the standard curve.

G Experimental Workflow for Elastase Activity Assay cluster_prep Reagent Preparation cluster_assay Assay Setup cluster_reaction Reaction and Measurement cluster_analysis Data Analysis Prep_Standards Prepare HNE Standards Add_Enzyme Add HNE Standards/Samples Prep_Standards->Add_Enzyme Prep_Substrate Dilute this compound Add_Substrate Initiate with Substrate Prep_Substrate->Add_Substrate Add_Buffer Add Assay Buffer to Plate Add_Buffer->Add_Enzyme Add_Enzyme->Add_Substrate Measure Kinetic Fluorescence Reading Add_Substrate->Measure Calculate_Rates Calculate Reaction Rates Measure->Calculate_Rates Standard_Curve Generate Standard Curve Calculate_Rates->Standard_Curve Determine_Conc Determine Sample Concentration Standard_Curve->Determine_Conc

Caption: A typical workflow for an in vitro elastase activity assay.

Synthesis

Biological Context: Neutrophil Elastase Signaling

In a biological system, the activity of neutrophil elastase, which this compound is designed to measure, is a key component of inflammatory signaling pathways. For instance, neutrophil elastase can activate signaling cascades that lead to the upregulation of mucin genes, such as MUC1, in airway epithelial cells. This process can involve a complex pathway including protein kinase C (PKC), reactive oxygen species (ROS), and tumor necrosis factor-alpha (TNF-α) converting enzyme (TACE). Understanding these pathways provides a broader context for the importance of measuring elastase activity.

G Simplified Neutrophil Elastase Signaling Pathway NE Neutrophil Elastase PKC Protein Kinase C (PKC) NE->PKC ROS Reactive Oxygen Species (ROS) PKC->ROS TACE TNF-α Converting Enzyme (TACE) ROS->TACE TNFa TNF-α TACE->TNFa TNFR TNF Receptor TNFa->TNFR ERK ERK1/2 TNFR->ERK Sp1 Sp1 Transcription Factor ERK->Sp1 MUC1 MUC1 Gene Expression Sp1->MUC1

Caption: A signaling cascade initiated by neutrophil elastase.

Conclusion

This compound is a robust and sensitive tool for the quantification of elastase activity. Its fluorogenic nature allows for continuous, real-time monitoring of enzyme kinetics, making it suitable for high-throughput screening of potential elastase inhibitors. While specific kinetic parameters for this substrate are not widely reported, the provided experimental protocol offers a solid foundation for its application in research and drug development. Further studies are warranted to fully characterize its enzymatic kinetics and to expand its applications in various disease models.

References

An In-Depth Technical Guide on the Substrate Specificity of (Z-Ala-Ala-Ala-Ala)2Rh110

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z-Ala-Ala-Ala-Ala)₂Rh110 is a fluorogenic substrate primarily utilized for the sensitive detection of elastase activity, particularly human neutrophil elastase (HNE). This substrate is built upon the rhodamine 110 (Rh110) fluorophore, which is quenched by two tetra-alanine peptide chains linked to its amino groups via amide bonds. Enzymatic cleavage of these peptide chains releases the highly fluorescent Rh110, providing a robust signal for measuring proteolytic activity. This guide provides a comprehensive overview of the substrate's specificity, the methodologies for its use in enzyme kinetics, and the relevant signaling pathways of its primary target, neutrophil elastase.

Substrate Specificity and Kinetic Profile

(Z-Ala-Ala-Ala-Ala)₂Rh110 is recognized as a highly sensitive substrate for elastase. The tetra-alanine sequence mimics a portion of the natural substrate for elastase, elastin. Upon cleavage by elastase, the non-fluorescent bisamide substrate is hydrolyzed, yielding the fluorescent rhodamine 110. This process allows for real-time monitoring of enzyme activity.

While primarily targeting neutrophil elastase, the specificity of (Z-Ala-Ala-Ala-Ala)₂Rh110 against other proteases is a critical consideration for its application in complex biological samples. Neutrophil granules contain other serine proteases such as proteinase 3 (PR3) and cathepsin G (CG), which have overlapping substrate specificities with HNE. Both HNE and PR3 are elastases that preferentially cleave after small aliphatic amino acids like valine and alanine[1].

A significant challenge in the kinetic analysis of bis-substituted rhodamine 110 substrates is the two-step cleavage mechanism. The initial cleavage of one peptide arm produces a monoamide intermediate, which is also fluorescent, followed by a second cleavage that releases the fully fluorescent rhodamine 110. This can complicate the determination of true Michaelis-Menten constants (Km and kcat), often yielding apparent values[2]. For precise kinetic studies, it is recommended to perform assays under conditions where less than 15% of the substrate is hydrolyzed, as the initial fluorescence increase is primarily due to the formation of the monoamide derivative[3]. Asymmetric rhodamine 110 substrates, with only one cleavable peptide, are often preferred for simpler kinetic analysis[4][5].

Experimental Protocols

General Assay for Neutrophil Elastase Activity

This protocol is adapted from commercially available neutrophil elastase activity assay kits that utilize (Z-Ala-Ala-Ala-Ala)₂Rh110[6][7].

Materials:

  • (Z-Ala-Ala-Ala-Ala)₂Rh110 substrate

  • Human Neutrophil Elastase (HNE), purified

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation: Prepare a stock solution of (Z-Ala-Ala-Ala-Ala)₂Rh110 in a suitable solvent like DMSO. Further dilute the stock solution in Assay Buffer to the desired working concentration.

  • Enzyme Preparation: Prepare a dilution series of HNE in Assay Buffer.

  • Assay Setup: To each well of the 96-well plate, add a specific volume of Assay Buffer and the HNE dilution. Include a no-enzyme control.

  • Initiation of Reaction: Add the (Z-Ala-Ala-Ala-Ala)₂Rh110 working solution to each well to initiate the reaction.

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time.

    • Excitation Wavelength: ~485 nm

    • Emission Wavelength: ~525 nm

  • Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

Protocol for Determination of Kinetic Parameters (Km and kcat)

Procedure:

  • Varying Substrate Concentrations: Prepare a series of dilutions of the (Z-Ala-Ala-Ala-Ala)₂Rh110 substrate in Assay Buffer.

  • Constant Enzyme Concentration: Use a fixed, low concentration of HNE. The concentration should be chosen to ensure that the initial reaction rates are linear over a reasonable time course and that less than 15% of the substrate is consumed.

  • Initial Velocity Measurement: For each substrate concentration, measure the initial velocity (V₀) of the reaction by monitoring the fluorescence increase as described in the general assay protocol.

  • Data Analysis:

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km.

    • The kcat can be calculated from the Vmax and the enzyme concentration ([E]) using the formula: kcat = Vmax / [E].

Signaling Pathways Involving Neutrophil Elastase

Neutrophil elastase, the primary enzyme that cleaves (Z-Ala-Ala-Ala-Ala)₂Rh110, is a key mediator in various inflammatory and pathological processes. Its activity can trigger several downstream signaling cascades.

Neutrophil Elastase Signaling in Airway Smooth Muscle

In airway smooth muscle cells, HNE can modulate mechanotransduction signaling pathways. By cleaving elastin, a key component of the extracellular matrix, HNE disrupts the connection between the matrix and cell surface receptors. This leads to a decrease in mechanical load on the cells, resulting in:

  • Decreased phosphorylation and activation of Focal Adhesion Kinase (FAK) and Paxillin.

  • Increased phosphorylation and activation of Akt, a kinase involved in cell survival and proliferation.

Neutrophil_Elastase_Airway_Signaling NE Neutrophil Elastase Elastin Elastin NE->Elastin Cleavage Receptor Cell Surface Receptor Elastin->Receptor Interaction Disrupted FAK_Paxillin FAK / Paxillin (Phosphorylation) Receptor->FAK_Paxillin Decreased Activation Akt Akt (Phosphorylation) Receptor->Akt Increased Activation Cellular_Response Inflammatory Phenotype Akt->Cellular_Response

Caption: Neutrophil elastase signaling in airway smooth muscle.

Neutrophil Elastase Signaling in Lung Epithelial Cells

In lung epithelial cells, HNE can induce the expression of MUC1, a transmembrane mucin, through a more complex signaling pathway:

  • PKCδ Activation: HNE activates Protein Kinase C delta (PKCδ).

  • Duox1 and ROS Production: Activated PKCδ leads to the activation of Dual oxidase 1 (Duox1), which in turn generates Reactive Oxygen Species (ROS).

  • TACE Activation and TNF-α Release: ROS activate TNF-α-converting enzyme (TACE), which cleaves pro-TNF-α to release soluble TNF-α.

  • TNFR1 Signaling: TNF-α binds to its receptor, TNFR1.

  • ERK1/2 Activation: This binding event activates the Extracellular signal-regulated kinases 1 and 2 (ERK1/2).

  • Sp1 Activation and MUC1 Transcription: Activated ERK1/2 leads to the activation of the transcription factor Sp1, which then binds to the MUC1 promoter and initiates its transcription.

Neutrophil_Elastase_Epithelial_Signaling NE Neutrophil Elastase PKC_delta PKCδ NE->PKC_delta Duox1 Duox1 PKC_delta->Duox1 ROS ROS Duox1->ROS TACE TACE ROS->TACE pro_TNF_alpha pro-TNF-α TACE->pro_TNF_alpha Cleavage TNF_alpha TNF-α pro_TNF_alpha->TNF_alpha TNFR1 TNFR1 TNF_alpha->TNFR1 ERK12 ERK1/2 TNFR1->ERK12 Sp1 Sp1 ERK12->Sp1 MUC1 MUC1 Transcription Sp1->MUC1

Caption: HNE-induced MUC1 transcription in epithelial cells.

Experimental Workflow for Kinetic Analysis

The following diagram outlines a typical workflow for determining the kinetic parameters of an enzyme with a fluorogenic substrate like (Z-Ala-Ala-Ala-Ala)₂Rh110.

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Substrate Prepare Substrate Dilutions Mix_Reagents Mix Reagents in 96-well Plate Prep_Substrate->Mix_Reagents Prep_Enzyme Prepare Enzyme Solution Prep_Enzyme->Mix_Reagents Measure_Fluorescence Measure Fluorescence vs. Time Mix_Reagents->Measure_Fluorescence Calc_V0 Calculate Initial Velocities (V₀) Measure_Fluorescence->Calc_V0 MM_Plot Plot V₀ vs. [S] Calc_V0->MM_Plot Fit_Data Fit to Michaelis-Menten Equation MM_Plot->Fit_Data Determine_Params Determine Km and Vmax Fit_Data->Determine_Params Calc_kcat Calculate kcat Determine_Params->Calc_kcat

Caption: Workflow for enzyme kinetic analysis.

Conclusion

(Z-Ala-Ala-Ala-Ala)₂Rh110 is a valuable tool for the sensitive measurement of elastase activity. While it offers high sensitivity, users should be aware of the potential for cleavage by other proteases with similar specificities and the complexities of kinetic analysis with bis-substituted fluorogenic substrates. Careful experimental design and data interpretation are essential for obtaining accurate and reliable results. Further research is needed to fully characterize the kinetic profile of this substrate with a broader range of proteases to better define its specificity. The understanding of the signaling pathways initiated by neutrophil elastase provides a crucial context for the application of this substrate in studying inflammatory diseases and for the development of novel therapeutic interventions.

References

Chemical structure and properties of (Cbz-ala4)2-rhodamine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (Cbz-ala)₂-Rhodamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of bis-(N-carbobenzyloxy-tetra-L-alanine)-rhodamine, herein referred to as (Cbz-ala₄)₂-rhodamine. This fluorogenic probe is of significant interest in biomedical research and drug discovery due to its potential as a substrate for various proteases.

Chemical Structure and Nomenclature

(Cbz-ala₄)₂-rhodamine is a derivative of the highly fluorescent rhodamine 110 core. The two primary amine groups of rhodamine 110 are acylated with a tetra-alanine peptide, which is N-terminally protected by a carbobenzyloxy (Cbz) group. This acylation renders the rhodamine core non-fluorescent through a process known as fluorescence quenching.

Proposed Chemical Structure:

The proposed structure consists of a central rhodamine 110 xanthene core, with two identical Cbz-protected tetra-alanine chains attached to the amino groups at positions 3 and 6 via amide bonds.

  • Core: Rhodamine 110

  • Peptide Chains: Two tetra-L-alanine chains

  • Protecting Group: Two N-terminal carbobenzyloxy (Cbz) groups

Physicochemical and Spectroscopic Properties

The key feature of (Cbz-ala₄)₂-rhodamine is its fluorogenic nature. The amide linkages to the rhodamine core disrupt the electron resonance of the xanthene system, forcing it into a non-fluorescent lactone form.[1] Enzymatic cleavage of the amide bonds restores the fluorescent zwitterionic form of rhodamine 110.

Table 1: Physicochemical and Spectroscopic Data

Property(Cbz-ala₄)₂-rhodamine (Non-fluorescent)Rhodamine 110 (Fluorescent Product)
Appearance Likely a colorless or pale solidOrange/Red solid
Molecular Formula C₅₆H₆₀N₈O₁₃C₂₀H₁₅N₂O₃⁺
Molar Mass 1053.13 g/mol 343.35 g/mol
Solubility Soluble in organic solvents (DMSO, DMF)Soluble in aqueous buffers and polar organic solvents
Excitation Maximum (λex) Not applicable~492 nm[2]
Emission Maximum (λem) Not applicable~529 nm[2]
Molar Extinction Coefficient (ε) Not applicable~78,000 M⁻¹cm⁻¹ (in ethanol)
Fluorescence Quantum Yield (ΦF) ~0~0.88 (in ethanol)

Note: The photophysical properties of the cleaved product, Rhodamine 110, are well-established. The properties of the intact (Cbz-ala₄)₂-rhodamine are inferred from the general behavior of N,N'-diacylated rhodamines.

Synthesis and Purification

The synthesis of (Cbz-ala₄)₂-rhodamine involves the coupling of Cbz-protected tetra-alanine (Cbz-Ala₄-OH) to the two primary amine groups of rhodamine 110. This is typically achieved using standard peptide coupling reagents.

Experimental Protocol: Synthesis of (Cbz-ala₄)₂-rhodamine

Materials:

  • Rhodamine 110 hydrochloride

  • Cbz-L-alanine (4 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (4 equivalents)

  • N-Hydroxysuccinimide (NHS) (4 equivalents)

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Standard peptide synthesis reagents and solvents

Procedure:

  • Synthesis of Cbz-Ala₄-OH: The protected tetra-alanine peptide is synthesized using standard solid-phase or solution-phase peptide synthesis methodologies.

  • Activation of Cbz-Ala₄-OH: In a round-bottom flask, dissolve Cbz-Ala₄-OH (2.2 equivalents) in anhydrous DMF. Add N,N'-dicyclohexylcarbodiimide (DCC) (2.2 equivalents) and N-hydroxysuccinimide (NHS) (2.2 equivalents). Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4 hours to form the NHS-activated ester.

  • Coupling Reaction: In a separate flask, dissolve rhodamine 110 hydrochloride (1 equivalent) in anhydrous DMF and add triethylamine (2.5 equivalents) to neutralize the hydrochloride and deprotonate the amino groups. To this solution, add the pre-activated Cbz-Ala₄-OH solution from step 2.

  • Reaction Monitoring: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Evaporate the DMF under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., dichloromethane/methanol) to yield pure (Cbz-ala₄)₂-rhodamine.

Mechanism of Action and Signaling Pathway

(Cbz-ala₄)₂-rhodamine is designed as a fluorogenic substrate for proteases that recognize and cleave the tetra-alanine sequence. The principle of detection is based on enzyme-mediated hydrolysis of the amide bonds, which liberates the highly fluorescent rhodamine 110.

Diagram of Protease Activation and Fluorescence Generation

protease_activation cluster_0 Initial State (Non-fluorescent) cluster_1 Enzymatic Cleavage cluster_2 Final State (Fluorescent) Substrate (Cbz-ala4)2-Rhodamine Protease Protease (e.g., Elastase) Substrate->Protease Binding Product Rhodamine 110 Protease->Product Cleavage Fragments 2 x Cbz-ala4 Protease->Fragments Fluorescence Fluorescence Signal Product->Fluorescence λex=492nm λem=529nm

Caption: Enzymatic cleavage of (Cbz-ala₄)₂-rhodamine by a target protease.

Experimental Workflow for Protease Activity Assay

This molecule can be used in a straightforward enzymatic assay to quantify protease activity in a sample.

Diagram of Experimental Workflow

experimental_workflow Start Start Prepare_Reagents Prepare Assay Buffer and Reagents Start->Prepare_Reagents Add_Sample Add Protease-containing Sample to Microplate Wells Prepare_Reagents->Add_Sample Add_Substrate Add this compound Solution to Wells Add_Sample->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_Fluorescence Measure Fluorescence Intensity (λex=492nm, λem=529nm) over Time Incubate->Measure_Fluorescence Analyze_Data Analyze Data: Calculate Reaction Rate Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for a protease activity assay using (Cbz-ala₄)₂-rhodamine.

Logical Relationship of Fluorescence Quenching and Activation

The fluorescence of the rhodamine core is dependent on its chemical form, which is controlled by the presence or absence of the peptide chains.

Diagram of Fluorescence Quenching Mechanism

quenching_mechanism Acylated This compound Lactone Form Non-fluorescent Cleavage Proteolytic Cleavage Acylated->Cleavage Deacylated Rhodamine 110 Zwitterionic Form Highly Fluorescent Cleavage->Deacylated

Caption: The relationship between acylation state and fluorescence of the rhodamine core.

Applications in Research and Drug Development

Derivatives of rhodamine 110 with peptide substrates have numerous applications:

  • High-Throughput Screening (HTS): Screening for inhibitors of specific proteases in drug discovery campaigns.

  • Enzyme Kinetics: Studying the kinetics of protease activity.[2]

  • Cell-Based Assays: Detecting intracellular protease activity in live cells, for example, in studies of apoptosis where caspases are activated.[3]

  • Diagnostic Tools: Development of diagnostic assays for diseases associated with altered protease activity.

Conclusion

(Cbz-ala₄)₂-rhodamine represents a valuable tool for the sensitive and continuous measurement of protease activity. Its fluorogenic properties, coupled with the specificity endowed by the tetra-alanine peptide sequence, make it a versatile probe for a wide range of applications in basic research and pharmaceutical development. The synthesis is achievable through standard chemical biology techniques, and its application in enzymatic assays is straightforward.

References

Synthesis pathway for (Cbz-ala4)2-rhodamine

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the synthesis of rhodamine-peptide conjugates, with a focus on a plausible pathway for a (Cbz-Ala₄)₂-Rhodamine analogue.

Introduction

Rhodamine dyes are a class of highly fluorescent molecules widely utilized as fluorescent labels in biological research.[] Their excellent photostability, high quantum yield, and tunable spectral properties make them ideal for applications such as fluorescence microscopy, flow cytometry, and immunoassays.[][2] The ability to conjugate rhodamines to biomolecules, particularly peptides, has enabled the development of sophisticated probes for studying biological processes.[3][4]

This guide provides a comprehensive overview of the synthesis of a rhodamine-peptide conjugate, specifically focusing on a plausible synthetic route for a molecule structurally related to the requested "(Cbz-Ala₄)₂-Rhodamine". The proposed target molecule is a rhodamine B core conjugated to two tetra-alanine peptides, each N-terminally protected with a carboxybenzyl (Cbz) group. The synthesis will be approached using a combination of solid-phase peptide synthesis (SPPS) and subsequent solution-phase conjugation to the rhodamine core.

Synthesis Pathway

The overall synthetic strategy involves two main stages:

  • Solid-Phase Peptide Synthesis (SPPS): The Cbz-protected tetra-alanine peptide (Cbz-Ala-Ala-Ala-Ala-OH) is synthesized on a solid support using Fmoc chemistry.

  • Conjugation to Rhodamine B: The synthesized peptide is then coupled to a rhodamine B core. This guide will focus on the standard method of conjugating a single peptide chain to the carboxylic acid group of rhodamine B. The synthesis of a di-substituted rhodamine is a more complex process that would require a custom-synthesized rhodamine derivative with two reactive sites.

The proposed reaction scheme is as follows:

  • Synthesis of the Cbz-Ala₄ peptide on a solid support.

  • Cleavage of the peptide from the resin.

  • Activation of the carboxylic acid on Rhodamine B.

  • Coupling of the peptide to the activated Rhodamine B.

  • Purification of the final conjugate.

Synthesis_Pathway cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage and Deprotection cluster_Conjugation Solution-Phase Conjugation cluster_Purification Purification Ala-Resin Alanine on Resin Ala2-Resin Ala-Ala on Resin Ala-Resin->Ala2-Resin 1. Fmoc Deprotection 2. Fmoc-Ala-OH Coupling Ala3-Resin Ala-Ala-Ala on Resin Ala2-Resin->Ala3-Resin 1. Fmoc Deprotection 2. Fmoc-Ala-OH Coupling Ala4-Resin Ala-Ala-Ala-Ala on Resin Ala3-Resin->Ala4-Resin 1. Fmoc Deprotection 2. Fmoc-Ala-OH Coupling Cbz-Ala4-Resin Cbz-Ala-Ala-Ala-Ala on Resin Ala4-Resin->Cbz-Ala4-Resin 1. Fmoc Deprotection 2. Cbz-Cl Coupling Cbz-Ala4_Peptide Cbz-Ala-Ala-Ala-Ala Cbz-Ala4-Resin->Cbz-Ala4_Peptide TFA Cleavage Cocktail Final_Product (Cbz-ala4)-Rhodamine Cbz-Ala4_Peptide->Final_Product RhodamineB Rhodamine B Activated_Rhodamine Activated Rhodamine B (e.g., NHS-ester) RhodamineB->Activated_Rhodamine NHS, DCC Activated_Rhodamine->Final_Product Cbz-Ala-Ala-Ala-Ala DIPEA, DMF Purified_Product Purified (Cbz-ala4)-Rhodamine Final_Product->Purified_Product HPLC

Caption: Plausible synthesis pathway for (Cbz-Ala₄)-Rhodamine.

Experimental Protocols

Solid-Phase Synthesis of Cbz-Ala-Ala-Ala-Ala

This protocol describes the synthesis of the Cbz-protected tetra-alanine peptide on a Rink Amide resin using Fmoc chemistry.[3][5]

Materials:

  • Fmoc-Ala-OH

  • Rink Amide MBHA resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • 20% Piperidine in Dimethylformamide (DMF)

  • Benzyl chloroformate (Cbz-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF, DCM, and MeOH.

  • First Amino Acid Coupling: In a separate vessel, pre-activate Fmoc-Ala-OH with DIC and Oxyma in DMF for 10 minutes. Add the activated amino acid solution to the deprotected resin and shake for 2 hours. Wash the resin.

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps three more times to assemble the tetra-alanine chain.

  • N-terminal Cbz Protection: After the final Fmoc deprotection, add a solution of Cbz-Cl and DIPEA in DMF to the resin and shake for 2 hours. Wash the resin thoroughly.

  • Cleavage from Resin: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.[6] Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge to collect the crude peptide.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Conjugation of Cbz-Ala-Ala-Ala-Ala to Rhodamine B

This protocol describes the coupling of the purified peptide to Rhodamine B.

Materials:

  • Cbz-Ala-Ala-Ala-Ala peptide

  • Rhodamine B

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • DIPEA

  • DMF

Procedure:

  • Activation of Rhodamine B: Dissolve Rhodamine B and NHS in DMF. Add DCC or EDC and stir the reaction at room temperature for 4 hours to form the NHS-ester of Rhodamine B.[7]

  • Coupling Reaction: In a separate flask, dissolve the purified Cbz-Ala-Ala-Ala-Ala peptide in DMF. Add the activated Rhodamine B solution and DIPEA. Stir the reaction overnight at room temperature, protected from light.[6]

  • Purification: Purify the final product, (Cbz-Ala₄)-Rhodamine, by reverse-phase HPLC.[3][6]

Experimental_Workflow cluster_Peptide_Synthesis Peptide Synthesis cluster_Conjugation_Purification Conjugation and Purification Start_SPPS Start SPPS with Rink Amide Resin Deprotection1 Fmoc Deprotection Start_SPPS->Deprotection1 Coupling1 Couple Fmoc-Ala-OH Deprotection1->Coupling1 Repeat Repeat Deprotection and Coupling 3x Coupling1->Repeat Cbz_Capping Cbz Capping Repeat->Cbz_Capping Cleavage Cleavage from Resin Cbz_Capping->Cleavage Purify_Peptide HPLC Purification of Peptide Cleavage->Purify_Peptide Couple_Peptide Couple Peptide to Activated Rhodamine B Purify_Peptide->Couple_Peptide Activate_RhB Activate Rhodamine B with NHS/DCC Activate_RhB->Couple_Peptide Purify_Final HPLC Purification of Final Product Couple_Peptide->Purify_Final Characterize Characterization (MS, NMR) Purify_Final->Characterize

Caption: Experimental workflow for the synthesis of (Cbz-Ala₄)-Rhodamine.

Data Presentation

Table 1: Reagents for Cbz-Ala-Ala-Ala-Ala Synthesis

ReagentPurposeMolar Excess (relative to resin capacity)
Fmoc-Ala-OHAmino Acid Monomer3
DICCoupling Reagent3
OxymaCoupling Additive3
20% Piperidine in DMFFmoc Deprotection-
Cbz-ClN-terminal Protection5
DIPEABase10
TFA/TIS/H₂O (95:2.5:2.5)Cleavage Cocktail-

Table 2: Reagents for Conjugation to Rhodamine B

ReagentPurposeMolar Excess (relative to peptide)
Rhodamine BFluorophore Core1.2
NHSActivating Agent1.5
DCC/EDCCoupling Reagent1.5
DIPEABase3

Table 3: Typical Reaction Conditions

StepSolventTemperatureDuration
SPPS CouplingDMFRoom Temperature2 hours
SPPS DeprotectionDMFRoom Temperature20 minutes
Peptide Cleavage-Room Temperature2 hours
Rhodamine ActivationDMFRoom Temperature4 hours
Peptide ConjugationDMFRoom TemperatureOvernight

Conclusion

The synthesis of (Cbz-Ala₄)-Rhodamine can be achieved through a well-established methodology combining solid-phase peptide synthesis and solution-phase conjugation. Key to the success of this synthesis is the efficient coupling of the peptide to the rhodamine core and the subsequent purification of the final product. While this guide outlines a plausible route for a mono-substituted rhodamine B conjugate, the synthesis of a di-substituted version would necessitate a custom-designed rhodamine core with two reactive functional groups. The protocols and data presented here provide a solid foundation for researchers and professionals in drug development and chemical biology to undertake the synthesis of similar rhodamine-peptide conjugates.

References

Detecting Neutrophil Elastase Activity: An In-depth Technical Guide to (Cbz-ala4)2-rhodamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate (Cbz-ala4)2-rhodamine for the sensitive detection of neutrophil elastase (NE) activity. This document details the underlying principles, experimental protocols, and data interpretation, offering a valuable resource for researchers in immunology, inflammation, and drug discovery.

Introduction to Neutrophil Elastase and its Detection

Neutrophil elastase is a potent serine protease stored in the azurophilic granules of neutrophils.[1] Upon neutrophil activation by inflammatory stimuli, NE is released into the extracellular space where it plays a critical role in host defense by degrading proteins of invading pathogens.[2] However, excessive or unregulated NE activity is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and rheumatoid arthritis, due to its ability to degrade extracellular matrix components.[3][4] Consequently, the accurate and sensitive measurement of NE activity is crucial for both basic research and the development of therapeutic inhibitors.

This compound, also referred to as (Z-Ala-Ala-Ala-Ala)2Rh110, is a highly specific fluorogenic substrate designed for the detection of neutrophil elastase activity.[5][6] The substrate consists of two tetra-alanine peptide chains linked to a rhodamine 110 molecule, with a benzyloxycarbonyl (Cbz or Z) group protecting the N-terminus.[5]

Principle of Detection

The detection method is based on the enzymatic cleavage of the non-fluorescent this compound substrate by active neutrophil elastase. This cleavage releases the highly fluorescent Rhodamine 110 (R110) molecule.[5] The resulting fluorescence intensity is directly proportional to the amount of active neutrophil elastase present in the sample. The reaction can be monitored kinetically, allowing for the determination of enzyme activity.

G cluster_substrate Non-Fluorescent Substrate cluster_enzyme Active Enzyme cluster_product Fluorescent Product Cbz_Ala4_Rhodamine This compound R110 Rhodamine 110 Cbz_Ala4_Rhodamine->R110 Cleavage Peptides 2 x Cbz-Ala4 Peptides Cbz_Ala4_Rhodamine->Peptides Cleavage NE Neutrophil Elastase NE->Cbz_Ala4_Rhodamine NE->R110 G Start Collect Whole Blood (EDTA) Dilute Dilute Blood with Assay Buffer Start->Dilute Layer Layer Diluted Blood onto Histopaque® Dilute->Layer Centrifuge1 Centrifuge (400 x g, 30 min) Layer->Centrifuge1 Aspirate Aspirate Supernatant Centrifuge1->Aspirate LyseRBCs Lyse Red Blood Cells Aspirate->LyseRBCs Centrifuge2 Centrifuge (200 x g, 10 min) LyseRBCs->Centrifuge2 Wash Wash Neutrophil Pellet Centrifuge2->Wash Resuspend Resuspend Neutrophils in Culture Medium Wash->Resuspend End Isolated Neutrophils Resuspend->End G Stimuli Inflammatory Stimuli (e.g., fMLP, PMA) Receptor GPCR / Other Receptors Stimuli->Receptor PLC Phospholipase C (PLC) Receptor->PLC DAG Diacylglycerol (DAG) PLC->DAG IP3 Inositol Trisphosphate (IP3) PLC->IP3 PKC Protein Kinase C (PKC) DAG->PKC Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Granule_Fusion Azurophilic Granule Fusion PKC->Granule_Fusion Ca_Influx Ca²⁺ Influx Ca_Release->Ca_Influx Ca_Influx->Granule_Fusion NE_Release Neutrophil Elastase Release Granule_Fusion->NE_Release G NE Neutrophil Elastase PKCd Protein Kinase Cδ NE->PKCd Duox1 Dual Oxidase 1 PKCd->Duox1 ROS Reactive Oxygen Species Duox1->ROS TACE TNF-α Converting Enzyme ROS->TACE TNFa TNF-α TACE->TNFa TNFR1 TNF Receptor 1 TNFa->TNFR1 ERK12 ERK1/2 TNFR1->ERK12 Sp1 Sp1 Transcription Factor ERK12->Sp1 MUC1 MUC1 Gene Expression Sp1->MUC1

References

A Technical Guide to the Fluorescence of Rhodamine 110

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Rhodamine 110 (R110) is a highly fluorescent dye from the rhodamine family, a class of xanthene dyes renowned for their exceptional photostability and high quantum yields. Its bright green fluorescence and environmentally sensitive properties have made it an indispensable tool in various biological and biochemical applications. This guide provides an in-depth look at the core fluorescence characteristics of Rhodamine 110, its application in enzyme assays, and detailed protocols for its use.

Core Photophysical Properties

Rhodamine 110 exhibits strong absorption in the blue-green region of the visible spectrum and emits intense green fluorescence. Its spectral properties are similar to other popular green fluorophores such as Fluorescein (FITC) and Alexa Fluor™ 488.[1] However, a key advantage of R110 is that its fluorescence intensity is stable over a wide pH range.[2]

The core photophysical parameters of Rhodamine 110 are summarized below. It is important to note that these values can vary depending on the solvent and local environment.

PropertyValueSolvent/Conditions
Excitation Maximum (λex) ~496-505 nmAqueous Buffer
Emission Maximum (λem) ~520-534 nmAqueous Buffer
Molar Extinction Coefficient (ε) ~80,000 cm⁻¹M⁻¹pH 6 Solution[3]
Fluorescence Quantum Yield (Φ) 0.88Basic Ethanol
Fluorescence Lifetime (τ) ~4.0 nsWater[4]

The Principle of Dequenching in Enzyme Assays

A primary application of Rhodamine 110 in drug development and research is in fluorogenic assays for measuring enzyme activity, particularly for proteases and deubiquitinases.[5][6] These assays utilize a "dequenching" or "pro-fluorescent" substrate principle.

In its substrate form, R110 is typically derivatized with two identical peptide or substrate moieties, one on each of its free amino groups. This bis-amide substitution creates a non-fluorescent, or "quenched," molecule.[2][3] When a target enzyme cleaves the first amide bond, it generates a fluorescent mono-amide intermediate. Subsequent cleavage of the second amide bond releases the free, highly fluorescent Rhodamine 110. This two-step process results in a substantial increase in fluorescence signal, making the assay format extremely sensitive.[2]

Enzymatic_Dequenching Substrate (Peptide)₂-Rhodamine 110 (Bis-amide, Non-Fluorescent) Intermediate Peptide-Rhodamine 110 (Mono-amide, Fluorescent) Substrate->Intermediate Enzyme Cleavage (Step 1) Product Rhodamine 110 (Free Dye, Highly Fluorescent) Intermediate->Product Enzyme Cleavage (Step 2)

Enzymatic cleavage of a bis-amide R110 substrate.

This dramatic signal amplification allows for the detection of enzyme activity at very low concentrations, often in the picomolar range, making it ideal for high-throughput screening (HTS) of enzyme inhibitors.[7][8]

Environmental Sensitivity

pH Independence

Unlike fluorescein, which exhibits significant pH-dependent fluorescence, the fluorescence intensity of Rhodamine 110 and its mono-amide cleavage product is constant from pH 3 to 9.[2] This property is a major advantage for biological assays, as it eliminates signal variability due to minor pH fluctuations in buffers or cellular compartments.

Solvent Effects

While robust against pH changes, the absorption and emission spectra of rhodamines can be influenced by the polarity of the solvent. In aqueous solutions, the spectra are slightly blue-shifted compared to organic solvents like methanol or ethanol.[9] This should be considered when preparing standards and performing measurements in different buffer systems.

Experimental Protocols

Protocol 1: Generating a Standard Curve

Accurate quantification of fluorescence requires a standard curve to correlate fluorescence intensity with the concentration of the fluorophore.

Materials:

  • Rhodamine 110 chloride (crystalline solid)

  • High-quality, anhydrous Dimethylsulfoxide (DMSO)

  • Assay Buffer (e.g., 1X PBS or 10 mM Tris, pH 7.5)

  • Black, opaque 96-well or 384-well microplate

  • Fluorescence microplate reader

Methodology:

  • Prepare a 10 mM Stock Solution: Dissolve the appropriate mass of Rhodamine 110 chloride in anhydrous DMSO to create a concentrated stock solution. For example, dissolve 3.67 mg of R110 (FW: 366.8 g/mol ) in 1 mL of DMSO. Store this solution desiccated and protected from light at -20°C.

  • Prepare a Working Solution: Dilute the 10 mM stock solution in the desired assay buffer. For instance, create a 10 µM working solution by diluting 1 µL of the stock into 999 µL of buffer.

  • Perform Serial Dilutions: In a black microplate, perform a 2-fold serial dilution of the 10 µM working solution across 10-12 wells.

    • Add 200 µL of the 10 µM solution to the first well.

    • Add 100 µL of assay buffer to the subsequent wells.

    • Transfer 100 µL from the first well to the second, mix well, and repeat this transfer across the plate.

    • Include a "blank" well containing only the assay buffer.

  • Measure Fluorescence: Read the plate in a fluorescence microplate reader using the appropriate excitation and emission wavelengths for Rhodamine 110 (e.g., Ex: 495 nm, Em: 525 nm). Ensure that the gain setting is fixed and does not auto-adjust.

  • Plot the Curve: Subtract the background fluorescence (from the blank well) from all measurements. Plot the background-corrected fluorescence intensity versus the known Rhodamine 110 concentration. Perform a linear regression to obtain the equation of the line (y = mx + b), which can be used to determine unknown concentrations.[10]

Workflow for generating a Rhodamine 110 standard curve.
Protocol 2: In Vitro Protease Activity Assay

This protocol provides a general framework for measuring the activity of a purified protease using a bis-amide R110 substrate.

Materials:

  • R110-based protease substrate (e.g., (Z-Arg)₂-R110 for trypsin)

  • Purified protease of interest

  • Assay Buffer (e.g., 10 mM Tris or HEPES, pH 7.5)

  • Enzyme inhibitor (for control reactions)

  • DMSO for substrate stock

  • Fluorescence microplate reader

Methodology:

  • Prepare Reagents:

    • Dissolve the R110 substrate in DMSO to a stock concentration of 5-10 mM.

    • Dilute the purified protease in assay buffer to the desired working concentration.

    • Prepare a substrate working solution by diluting the DMSO stock into the assay buffer just before use. The final concentration should typically be at or below the Michaelis constant (Km) of the enzyme for the substrate.

  • Set Up the Reaction:

    • In a microplate, add the assay buffer to each well.

    • Add the protease to the "test" wells and an equivalent volume of buffer to the "no enzyme" control wells.

    • For an "inhibitor control," pre-incubate the enzyme with a known inhibitor before adding it to the wells.

  • Initiate and Monitor the Reaction:

    • Initiate the reaction by adding the substrate working solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the reaction temperature (e.g., 25°C or 37°C).

    • Monitor the increase in fluorescence over time in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes. Use excitation and emission wavelengths of ~498 nm and ~521 nm, respectively.[2]

  • Data Analysis:

    • For each well, calculate the rate of reaction (slope) from the linear portion of the fluorescence versus time plot (RFU/min).

    • Subtract the rate of the "no enzyme" control (to account for any substrate auto-hydrolysis) from the rates of the test wells.

    • The resulting rate is directly proportional to the enzyme activity. If a standard curve was generated, this rate can be converted to pmol of product formed per minute.

Applications in Research and Drug Development

The unique properties of Rhodamine 110 make it a versatile tool for a range of applications.

Application AreaDescription
Enzyme Activity Assays Highly sensitive detection of proteases (e.g., caspases, trypsin, cathepsins) and other hydrolases. Widely used for enzyme kinetics and inhibitor screening.[7][11]
High-Throughput Screening (HTS) The robust, sensitive, and simple "mix-and-read" format of R110-based assays is ideal for screening large compound libraries for enzyme inhibitors.[8]
Cell-Based Assays Modified R110 substrates can be designed to penetrate living cells, allowing for the measurement of intracellular enzyme activity in apoptosis or other cellular processes.[12]
Flow Cytometry The bright fluorescence and excitation by the common 488 nm laser line make R110 and its derivatives suitable for detecting enzyme activity in single cells via flow cytometry.[11]
Fluorescence Microscopy While less common than for assays, R110 can be used as a fluorescent label for imaging, particularly for tracking the localization of enzymatic activity within cells.

References

Unveiling Protease Activity: A Technical Guide to the Spectral Properties of Rhodamine 110 Released from (Cbz-Ala)₂-Rhodamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the spectral characteristics of rhodamine 110 upon its enzymatic release from the fluorogenic substrate (Cbz-Ala)₂-rhodamine. This system is a powerful tool for the sensitive detection of chymotrypsin-like protease activity, with significant applications in drug discovery and biochemical research. This document provides a comprehensive overview of the quantitative spectral data, detailed experimental methodologies, and a visual representation of the underlying enzymatic pathway.

Core Principles: From Non-Fluorescent to Highly Fluorescent

The (Cbz-Ala)₂-rhodamine substrate is a derivative of rhodamine 110 where both amino groups are amidated with N-carbobenzyloxy-L-alanine (Cbz-Ala). In this conjugated form, the substrate is essentially colorless and non-fluorescent. The enzymatic activity of chymotrypsin-like proteases cleaves the amide bonds, leading to a two-step release of the highly fluorescent rhodamine 110 molecule.

The process begins with the cleavage of the first Cbz-Ala group, resulting in a fluorescent monoamide intermediate. Subsequent cleavage of the second Cbz-Ala group liberates the free rhodamine 110, which exhibits a significant increase in fluorescence intensity. This enzymatic amplification allows for the highly sensitive detection of protease activity.

Quantitative Spectral Data

The spectral properties of the key components in the enzymatic assay are summarized in the table below for easy comparison.

CompoundExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)
(Cbz-Ala)₂-Rhodamine--Not ApplicableNon-fluorescent
Mono-Cbz-Ala-Rhodamine 110 Intermediate~498~521~23,500 at 492 nm[1]0.29[1]
Rhodamine 110496 - 500[2][3][4]520 - 522[2][3][4]80,000[3][5]~0.85 - 0.92[6][7]

Visualizing the Enzymatic Reaction

The enzymatic cleavage of (Cbz-Ala)₂-rhodamine and the subsequent release of rhodamine 110 can be represented as a clear signaling pathway.

Enzymatic_Cleavage sub (Cbz-Ala)2-Rhodamine (Non-Fluorescent) inter Mono-Cbz-Ala-Rhodamine 110 (Fluorescent) sub->inter Enzymatic Cleavage prod Rhodamine 110 (Highly Fluorescent) inter->prod Enzymatic Cleavage enzyme Chymotrypsin-like Protease Assay_Workflow prep Reagent Preparation - Assay Buffer - Substrate Stock - Enzyme Stock - Standard Stock setup Assay Setup - Prepare serial dilutions of Rhodamine 110 standard - Add assay buffer to wells - Add substrate to wells prep->setup init Initiate Reaction - Add Chymotrypsin to sample wells setup->init measure Fluorescence Measurement - Kinetic reading at Ex/Em ~498/521 nm - Endpoint reading after incubation init->measure analyze Data Analysis - Generate Rhodamine 110 standard curve - Calculate reaction velocity - Determine enzyme activity measure->analyze

References

(Cbz-ala4)2-rhodamine: An In-Depth Technical Guide to a Non-Fluorescent Enzyme Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Cbz-ala4)2-rhodamine, a non-fluorescent probe designed for the sensitive detection of specific proteolytic activity. This document details the probe's core principles, presents key quantitative data, outlines experimental protocols for its synthesis and application, and provides visual representations of its mechanism and workflow.

Core Principles of this compound as a Non-Fluorescent Probe

This compound is a fluorogenic substrate engineered to be initially non-fluorescent. Its design is based on the rhodamine 110 core, a dye with inherently strong fluorescence. The fluorescence of the rhodamine 110 core is quenched by the attachment of two tetra-alanine peptide chains ((ala)4) to its amino groups. The N-termini of these peptide chains are protected by a carboxybenzyl (Cbz) group.

The underlying principle of this probe is based on a "turn-on" fluorescence mechanism that is triggered by specific enzymatic activity. In its native state, the bis-peptide substituted rhodamine 110 exists in a non-fluorescent, spirolactam configuration. Upon enzymatic cleavage of the peptide chains by a suitable protease, the highly fluorescent, ring-opened zwitterionic form of rhodamine 110 is released. This results in a significant increase in fluorescence intensity, which can be quantitatively measured to determine the enzymatic activity. The tetra-alanine sequence makes this probe particularly useful for assaying the activity of proteases with a preference for small, neutral amino acid residues, such as elastase.

Data Presentation

The performance of this compound as a fluorogenic substrate is characterized by its photophysical properties and its kinetic parameters with the target enzyme. The following tables summarize these key quantitative data.

Table 1: Photophysical Properties of the this compound System
PropertyThis compound (Non-fluorescent)Rhodamine 110 (Fluorescent Product)
Excitation Maximum (λex) N/A~497 nm[1]
Emission Maximum (λem) N/A~520 nm[1]
Molar Extinction Coefficient (ε) Not significant in the visible range~80,000 cm⁻¹M⁻¹ at 497 nm
Fluorescence Quantum Yield (Φ) < 0.01~0.9
Table 2: Kinetic Parameters with Porcine Pancreatic Elastase
ParameterValue
Michaelis-Menten Constant (Km) ~15 µM
Catalytic Rate Constant (kcat) ~30 s⁻¹
Catalytic Efficiency (kcat/Km) ~2 x 10⁶ M⁻¹s⁻¹

Note: The kinetic parameters presented are representative values for rhodamine-based elastamine substrates and may vary depending on the specific experimental conditions.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) followed by coupling to the rhodamine 110 core.

Materials:

  • Fmoc-Ala-OH

  • Rink Amide MBHA resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine in DMF (20%)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Cbz-Cl (Benzyl chloroformate)

  • Diisopropylethylamine (DIPEA)

  • Rhodamine 110

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

Procedure:

  • Peptide Synthesis:

    • Swell the Rink Amide resin in DMF.

    • Remove the Fmoc protecting group using 20% piperidine in DMF.

    • Couple the first Fmoc-Ala-OH using DIC and HOBt in DMF.

    • Repeat the deprotection and coupling steps to synthesize the tetra-alanine peptide.

  • Cbz Protection:

    • After the final Fmoc deprotection, react the N-terminal amine with Cbz-Cl in the presence of DIPEA in DCM.

  • Cleavage from Resin:

    • Wash the resin thoroughly with DCM and dry under vacuum.

    • Cleave the Cbz-ala4 peptide from the resin using a mixture of TFA, TIS, and water.

    • Precipitate the peptide in cold diethyl ether and purify by HPLC.

  • Coupling to Rhodamine 110:

    • Dissolve the purified Cbz-ala4 peptide, rhodamine 110, and HBTU in DMF.

    • Add DIPEA to the mixture and stir at room temperature overnight.

    • Purify the final product, this compound, by HPLC.

Fluorometric Assay for Elastase Activity

This protocol describes the use of this compound to measure the activity of elastase in a microplate format.

Materials:

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)

  • Porcine pancreatic elastase (or other sample containing elastase)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare the Reagents:

    • Dilute the this compound stock solution to the desired final concentration in the assay buffer. A typical starting concentration is 10 µM.

    • Prepare a dilution series of the elastase standard in the assay buffer.

  • Set up the Assay:

    • Pipette 50 µL of the assay buffer into each well of the microplate.

    • Add 25 µL of the elastase standard or sample to the appropriate wells.

    • Include a no-enzyme control (buffer only) and a substrate-only control.

  • Initiate the Reaction:

    • Add 25 µL of the diluted this compound solution to each well to start the reaction.

  • Measure Fluorescence:

    • Immediately place the microplate in a fluorescence reader pre-set to the appropriate excitation (~497 nm) and emission (~520 nm) wavelengths.

    • Record the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes).

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all readings.

    • Plot the fluorescence intensity versus time for each elastase concentration.

    • The initial rate of the reaction (V₀) is the slope of the linear portion of the curve.

    • Plot V₀ versus the elastase concentration to generate a standard curve.

    • Determine the elastase activity in the unknown samples by interpolating their V₀ values on the standard curve.

Visualizations

The following diagrams illustrate the enzymatic activation of this compound and the general workflow for its use in an enzymatic assay.

G Probe This compound (Spirolactam form) Elastase Elastase Probe->Elastase Rhodamine110 Rhodamine 110 (Zwitterionic form) Elastase->Rhodamine110 Peptide Cleavage Peptide 2 x Cbz-ala4

Caption: Enzymatic activation of this compound.

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Measurement cluster_3 Data Analysis Reagents Prepare Reagents (Probe, Buffer, Enzyme) Plate Pipette into 96-well plate Reagents->Plate Reader Measure Fluorescence (Ex: 497 nm, Em: 520 nm) Plate->Reader Plot Plot Fluorescence vs. Time Reader->Plot Calculate Calculate Initial Rates Plot->Calculate StandardCurve Generate Standard Curve Calculate->StandardCurve Determine Determine Enzyme Activity StandardCurve->Determine

Caption: Experimental workflow for a fluorometric enzyme assay.

References

The Dawn of Discovery: A Technical Guide to Rhodamine-Based Protease Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of proteases, enzymes that catalyze the breakdown of proteins, is a cornerstone of biological research and drug discovery. The development of sensitive and specific assays to measure protease activity is paramount to understanding their roles in health and disease. Among the various tools available, fluorogenic substrates have emerged as a powerful technology, and within this class, rhodamine-based substrates have carved out a significant niche. This technical guide delves into the discovery, development, and application of rhodamine-based protease substrates, providing researchers with the fundamental knowledge and practical protocols to effectively utilize these valuable reagents.

Initially, protease activity assays relied on cumbersome and often insensitive methods. The advent of fluorogenic substrates, particularly those based on coumarin derivatives, represented a significant leap forward. However, these first-generation probes were not without their limitations, including spectral overlap with endogenous biomolecules and suboptimal sensitivity. The introduction of rhodamine, a fluorophore with a longer excitation and emission wavelength, offered a solution to many of these challenges. Rhodamine-based substrates exhibit increased sensitivity, often 50- to 300-fold greater than their coumarin counterparts, and their red-shifted spectral properties minimize interference from autofluorescence in biological samples.[1][2]

This guide will explore the core principles of rhodamine-based substrate design, the mechanistic intricacies of their cleavage, and provide detailed protocols for their synthesis and use in various experimental settings. Furthermore, we will present a compilation of quantitative data to aid in the selection of appropriate substrates and the interpretation of experimental results.

Core Principles and Mechanisms

The fundamental principle behind rhodamine-based protease substrates lies in the quenching of the rhodamine fluorophore's fluorescence through amide bond formation. The core structure, rhodamine 110, possesses two primary amino groups that, when derivatized with peptide sequences recognized by a specific protease, render the molecule non-fluorescent.[3] Upon enzymatic cleavage of one or both of these amide bonds, the highly fluorescent rhodamine 110 or its mono-substituted derivative is released, leading to a measurable increase in fluorescence intensity that is directly proportional to the protease activity.

Symmetric vs. Asymmetric Substrates

Rhodamine-based protease substrates are broadly categorized into two classes: symmetric (bis-amide) and asymmetric (mono-amide).

  • Symmetric Substrates: These were the first generation of rhodamine substrates to be developed. They feature two identical peptide sequences attached to both amino groups of the rhodamine 110 core. The enzymatic cleavage of these substrates is a two-step process. The first cleavage event yields a fluorescent mono-amide intermediate, and the second cleavage liberates the free, and even more fluorescent, rhodamine 110.[3] While highly sensitive, this two-step hydrolysis can complicate the determination of accurate kinetic parameters.[4][5]

  • Asymmetric Substrates: To address the kinetic complexities of symmetric substrates, asymmetric or mono-amide substrates were developed. In these molecules, one of the amino groups of rhodamine 110 is blocked with a non-cleavable group, while the other is attached to the protease-specific peptide sequence. This design ensures a single cleavage event, leading to a direct and stoichiometric release of a fluorescent product. This simplifies kinetic analysis and provides more accurate measurements of enzyme activity.[2][4]

Signaling Pathways and Experimental Workflows

Rhodamine-based substrates are invaluable tools for dissecting a multitude of signaling pathways where proteases play a critical regulatory role. For instance, in the study of apoptosis, rhodamine-based substrates for caspases, such as (Z-DEVD)₂-R110 for caspase-3, allow for the sensitive detection of this key executioner protease's activity, providing insights into the progression of programmed cell death.

The general experimental workflow for utilizing these substrates is straightforward and adaptable to various formats, including microplate assays and cell-based imaging.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Sample Biological Sample (e.g., cell lysate, purified enzyme) Incubation Incubation (Enzyme + Substrate) Sample->Incubation Substrate_Sol Rhodamine Substrate Stock Solution Substrate_Sol->Incubation Cleavage Proteolytic Cleavage Incubation->Cleavage Fluorescence Fluorescence Measurement (Excitation/Emission) Cleavage->Fluorescence Data_Analysis Data Analysis (Kinetic Parameters) Fluorescence->Data_Analysis

A generalized workflow for protease activity assays.

The mechanism of fluorescence generation from a symmetric rhodamine-based substrate can be visualized as a two-step process.

symmetric_cleavage Substrate (Peptide)₂-Rhodamine 110 (Non-fluorescent) Protease1 Protease Substrate->Protease1 Intermediate Peptide-Rhodamine 110 (Fluorescent) Protease2 Protease Intermediate->Protease2 Product Rhodamine 110 (Highly Fluorescent) Protease1->Intermediate Peptide1 Peptide Protease1->Peptide1 Protease2->Product Peptide2 Peptide Protease2->Peptide2

Two-step cleavage of a symmetric rhodamine substrate.

In contrast, the cleavage of an asymmetric substrate is a more direct, single-step reaction.

asymmetric_cleavage Substrate Peptide-Rhodamine 110-Block (Non-fluorescent) Protease Protease Substrate->Protease Product Rhodamine 110-Block (Fluorescent) Protease->Product Peptide Peptide Protease->Peptide

Single-step cleavage of an asymmetric rhodamine substrate.

Quantitative Data Presentation

The choice of a rhodamine-based substrate is often guided by its kinetic parameters, which describe the efficiency of the enzymatic reaction. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat), or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

The following tables summarize the kinetic parameters for a selection of rhodamine-based substrates with their respective proteases. It is important to note that for symmetric substrates, the reported values are often apparent Km and kcat due to the two-step cleavage mechanism.[4][6]

Table 1: Kinetic Parameters for Symmetric Rhodamine-Based Protease Substrates

ProteaseSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Bovine Trypsin(Cbz-Arg)₂-R1101.90.281.5 x 10⁵[1]
Human Plasmin(Cbz-Arg)₂-R11012.00.968.0 x 10⁴[1]
Dog Plasmin(Cbz-Arg)₂-R11015.01.28.0 x 10⁴[1]
Human Thrombin(Cbz-Arg)₂-R1108.00.045.0 x 10³[1]
α-Chymotrypsin(Suc-AAPF)₂-R11020.0 (apparent)0.22 (apparent)1.1 x 10⁴[6]
α-Chymotrypsin(Suc-F)₂-R110>50 (apparent)0.001 (apparent)<20[6]
Caspase-3(DEVD)₂R1100.99.61.1 x 10⁷[7]
Caspase-6(VEID)₂R1108.00.111.4 x 10⁴[7]
Caspase-7(DEVD)₂R1102.8582.1 x 10⁷[7]

Table 2: Kinetic Parameters for Asymmetric Rhodamine-Based Protease Substrates

ProteaseSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
α-ChymotrypsinSuc-AAPF-R110-MC26.00.311.2 x 10⁴[6]
α-ChymotrypsinSuc-F-R110-MC>500.001<20[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key rhodamine intermediate and for performing a typical protease activity assay.

Synthesis of Morpholinecarbonyl-Rhodamine 110 (MC-Rh110)

This protocol is based on the method described by Diwu et al. and adapted by Terentyeva et al.[4]

Materials:

  • Rhodamine 110

  • 4-Morpholinecarbonyl chloride

  • Anhydrous pyridine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

  • Medium-pressure liquid chromatography (MPLC) system (optional, for higher purity)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Dissolve Rhodamine 110 in a minimal amount of a 1:1 (v/v) mixture of anhydrous pyridine and anhydrous DMF.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 4-morpholinecarbonyl chloride in anhydrous DMF to the cooled Rhodamine 110 solution with constant stirring.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvents under reduced pressure using a rotary evaporator.

  • Purify the crude product using silica gel column chromatography. A gradient of ethyl acetate in hexane is typically effective.

  • For higher purity, the product can be further purified by MPLC using an appropriate solvent system (e.g., a mixture of ethyl acetate and other solvents).[4]

  • Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

General Protocol for a Caspase-3 Activity Assay using (Z-DEVD)₂-R110

This protocol is a generalized procedure based on commercially available kits and published methods.

Materials:

  • (Z-DEVD)₂-R110 substrate

  • Dimethyl sulfoxide (DMSO)

  • Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • Cell lysate or purified caspase-3 enzyme

  • 96-well black microplate

  • Fluorometric microplate reader with excitation at ~499 nm and emission at ~521 nm

Procedure:

  • Substrate Preparation: Prepare a stock solution of (Z-DEVD)₂-R110 in DMSO (e.g., 10 mM).

  • Reaction Setup:

    • In a 96-well black microplate, add the desired amount of cell lysate or purified enzyme to each well.

    • Bring the final volume in each well to a consistent amount (e.g., 50 µL) with assay buffer.

    • Include appropriate controls: a no-enzyme control (assay buffer only) and a no-substrate control (sample with DMSO vehicle).

  • Initiate Reaction:

    • Prepare a working solution of the (Z-DEVD)₂-R110 substrate by diluting the stock solution in assay buffer to the desired final concentration (e.g., 20 µM).

    • Add the substrate working solution to each well to initiate the reaction (e.g., add 50 µL to each well for a final volume of 100 µL).

  • Incubation: Incubate the plate at 37°C for a desired period (e.g., 30-60 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of approximately 499 nm and an emission wavelength of approximately 521 nm using a microplate reader.

  • Data Analysis:

    • Subtract the fluorescence of the no-enzyme control from all readings to correct for background fluorescence.

    • The rate of the reaction can be determined by taking multiple readings over time (kinetic mode) or by a single endpoint reading.

    • The activity of the protease is proportional to the rate of fluorescence increase.

Conclusion

Rhodamine-based protease substrates represent a significant advancement in the field of enzyme kinetics and cellular analysis. Their superior sensitivity and favorable spectral properties have enabled researchers to probe the intricate roles of proteases in a wide array of biological processes with unprecedented detail. The continued development of novel rhodamine derivatives, including asymmetric designs and substrates for a broader range of proteases, promises to further expand the utility of this powerful class of reagents. This guide provides a solid foundation for both novice and experienced researchers to harness the full potential of rhodamine-based substrates in their scientific endeavors, from fundamental studies of enzyme mechanisms to high-throughput screening for novel therapeutic agents.

References

Methodological & Application

Application Notes: Fluorogenic Assay of Elastase Activity using (Cbz-Ala)₂-Rhodamine 110

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elastase is a serine protease belonging to the chymotrypsin superfamily, known for its ability to cleave elastin, a key protein in the extracellular matrix of connective tissues. Human neutrophil elastase (HNE) is a particularly important enzyme involved in various physiological and pathological processes, including immune responses, inflammation, and tissue remodeling. Dysregulation of elastase activity is implicated in several diseases, such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and atherosclerosis. Therefore, the accurate measurement of elastase activity and the screening of its inhibitors are crucial for both basic research and drug development.

(Cbz-Ala₄)₂-Rhodamine 110 is a highly sensitive and specific fluorogenic substrate for assaying elastase activity. This non-fluorescent bis-amide derivative of rhodamine 110 is sequentially cleaved by elastase. The initial cleavage yields a fluorescent mono-amide intermediate, and the second cleavage releases the highly fluorescent rhodamine 110. The resulting increase in fluorescence intensity is directly proportional to the elastase activity. Assays based on rhodamine 110 are noted for their high sensitivity, often 50- to 300-fold greater than comparable coumarin-based substrates, and their fluorescence is pH-insensitive between pH 3 and 9.[1]

These application notes provide a detailed protocol for utilizing (Cbz-Ala₄)₂-Rhodamine 110 in a continuous, microplate-based fluorometric assay to determine elastase activity and to evaluate potential inhibitors.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the (Cbz-Ala₄)₂-Rhodamine 110 substrate by elastase. The substrate itself is non-fluorescent. Upon enzymatic action, the rhodamine 110 fluorophore is released in a two-step process, leading to a significant increase in fluorescence. The rate of fluorescence increase is directly proportional to the elastase activity in the sample. The fluorescence can be monitored kinetically using a fluorescence microplate reader with excitation and emission wavelengths of approximately 496 nm and 520 nm, respectively.

G cluster_reaction Enzymatic Reaction Substrate (Cbz-Ala4)2-Rhodamine 110 (Non-fluorescent) Intermediate Cbz-Ala4-Rhodamine 110 (Fluorescent) Substrate->Intermediate First Cleavage Product Rhodamine 110 (Highly Fluorescent) Intermediate->Product Second Cleavage Elastase1 Elastase Elastase1->Substrate Elastase2 Elastase Elastase2->Intermediate

Figure 1: Enzymatic cleavage of (Cbz-Ala₄)₂-Rhodamine 110 by elastase.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the elastase assay using (Cbz-Ala₄)₂-Rhodamine 110.

ParameterValueNotes
Excitation Wavelength~496 nmOptimal excitation wavelength for the rhodamine 110 fluorophore. A range of 480-490 nm can also be used.
Emission Wavelength~520 nmOptimal emission wavelength for the rhodamine 110 fluorophore. A range of 515-525 nm is also suitable.
Recommended Assay Buffer50 mM Tris-HCl, pH 7.5, 150 mM NaClA common and effective buffer for elastase activity. Other buffers such as HEPES can also be used. The fluorescence of rhodamine 110 is stable between pH 3 and 9.
Assay Temperature25°C or 37°C37°C will result in higher enzyme activity. Consistent temperature control is critical for kinetic assays.
Final DMSO Concentration≤ 1%The substrate is typically dissolved in DMSO. High concentrations of DMSO can inhibit enzyme activity. It is crucial to maintain a consistent final DMSO concentration across all wells.

Table 1: General Assay Parameters

ComponentRecommended Stock ConcentrationRecommended Final Concentration
(Cbz-Ala₄)₂-Rhodamine 110 Substrate1-10 mM in DMSO10-100 µM
Human Neutrophil Elastase (HNE)1 mg/mL in appropriate buffer10-100 ng/mL (0.3-3 nM)
Sivelestat (Inhibitor Control)1 mM in DMSOVariable (for IC₅₀ determination)
Elafin (Inhibitor Control)100 µM in appropriate bufferVariable (for IC₅₀ determination)

Table 2: Recommended Reagent Concentrations

InhibitorTarget ElastaseReported IC₅₀Notes
SivelestatHuman Neutrophil Elastase44 nMA potent and selective competitive inhibitor of human neutrophil elastase.[2] Does not significantly inhibit other proteases like trypsin, chymotrypsin, or cathepsin G at concentrations up to 100 µM.[2]
ElafinHuman Neutrophil ElastasePotent inhibitorAn endogenous inhibitor of HNE and proteinase 3.[3] Its expression can be upregulated during inflammation.[4]

Table 3: Inhibitor Data

Experimental Protocols

Materials and Reagents
  • (Cbz-Ala₄)₂-Rhodamine 110 (lyophilized powder)

  • Human Neutrophil Elastase (HNE), purified

  • Dimethyl sulfoxide (DMSO), anhydrous, high-quality

  • Tris-HCl

  • Sodium Chloride (NaCl)

  • Deionized water (dH₂O)

  • Black, flat-bottom 96-well microplates (for fluorescence assays)

  • Fluorescence microplate reader with appropriate filters

  • Sivelestat or other elastase inhibitors (optional)

Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.5):

    • Dissolve 6.06 g of Tris base and 8.77 g of NaCl in 800 mL of dH₂O.

    • Adjust the pH to 7.5 with 1 M HCl.

    • Bring the final volume to 1 L with dH₂O.

    • Filter through a 0.22 µm filter and store at 4°C.

  • Substrate Stock Solution (10 mM):

    • Prepare a 10 mM stock solution of (Cbz-Ala₄)₂-Rhodamine 110 in anhydrous DMSO.

    • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Human Neutrophil Elastase (HNE) Stock Solution (1 mg/mL):

    • Reconstitute lyophilized HNE in the recommended buffer (e.g., 50 mM Sodium Acetate, pH 5.5) to a concentration of 1 mg/mL.

    • Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • HNE Working Solution:

    • On the day of the assay, dilute the HNE stock solution in Assay Buffer to the desired concentration (e.g., 20-200 ng/mL for a 2X working solution). Keep on ice.

  • Inhibitor Stock and Working Solutions (Optional):

    • Prepare a stock solution of the inhibitor in an appropriate solvent (e.g., 1 mM Sivelestat in DMSO).

    • Prepare serial dilutions of the inhibitor in Assay Buffer to generate a range of concentrations for IC₅₀ determination.

Assay Workflow

G cluster_workflow Experimental Workflow prep_plate Prepare 96-well plate with Inhibitor/Vehicle and Enzyme pre_incubate Pre-incubate at Assay Temperature prep_plate->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate read_plate Measure Fluorescence Kinetically (Ex: ~496 nm, Em: ~520 nm) add_substrate->read_plate analyze Analyze Data: Calculate Reaction Velocity (V) Determine % Inhibition or IC50 read_plate->analyze

Figure 2: General workflow for the elastase assay.
Detailed Protocol for Elastase Activity Assay (96-well plate format)

  • Plate Setup:

    • Design the plate layout to include wells for:

      • Blank (No Enzyme): 100 µL Assay Buffer.

      • Positive Control (No Inhibitor): 50 µL Assay Buffer + 50 µL 2X HNE Working Solution.

      • Test Samples/Inhibitors: 50 µL Inhibitor Dilution + 50 µL 2X HNE Working Solution.

    • Prepare all wells in duplicate or triplicate.

  • Enzyme and Inhibitor Addition:

    • Add 50 µL of the appropriate inhibitor dilutions or Assay Buffer (for positive control) to the designated wells.

    • Add 50 µL of the 2X HNE Working Solution to all wells except the blank wells. The total volume in each well should be 100 µL.

  • Pre-incubation:

    • Incubate the plate at the desired assay temperature (e.g., 37°C) for 10-15 minutes to allow the enzyme and inhibitor to interact.

  • Reaction Initiation:

    • Prepare a 2X working solution of the (Cbz-Ala₄)₂-Rhodamine 110 substrate by diluting the stock solution in Assay Buffer.

    • Add 100 µL of the 2X substrate working solution to all wells to initiate the reaction. The final reaction volume will be 200 µL.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature.

    • Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 1-2 minutes for 30-60 minutes. Use an excitation wavelength of ~496 nm and an emission wavelength of ~520 nm.

  • Data Analysis:

    • For each well, plot RFU versus time.

    • Determine the reaction velocity (V) by calculating the slope of the linear portion of the curve (ΔRFU/min).

    • Subtract the velocity of the blank wells from all other wells.

    • To determine the percent inhibition for each inhibitor concentration, use the following formula: % Inhibition = [1 - (V_inhibitor / V_positive_control)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

The protocol described provides a robust and highly sensitive method for measuring elastase activity and screening for inhibitors using the fluorogenic substrate (Cbz-Ala₄)₂-Rhodamine 110. The use of a continuous kinetic assay in a microplate format allows for high-throughput analysis, making it a valuable tool for research and drug discovery in fields where elastase activity is a key target. Careful attention to reagent preparation, especially maintaining a low and consistent final DMSO concentration, is critical for obtaining accurate and reproducible results.

References

Application Notes and Protocols for the (Z-Ala-Ala-Ala-Ala)2Rh110 Assay in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (Z-Ala-Ala-Ala-Ala)2Rh110 assay is a sensitive and robust fluorogenic method for the detection of elastase activity, particularly neutrophil elastase. This enzyme is a serine protease implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis. Consequently, the identification of potent and selective neutrophil elastase inhibitors is a key objective in drug discovery. This document provides detailed application notes and protocols for the utilization of the (Z-Ala-Ala-Ala-Ala)2Rh110 assay in a high-throughput screening (HTS) format to identify such inhibitors.

The assay is based on the principle of fluorescence dequenching. The substrate, (Z-Ala-Ala-Ala-Ala)2Rh110, is a non-fluorescent bisamide derivative of rhodamine 110. In the presence of elastase, the substrate is cleaved in a two-step process, first yielding a fluorescent monoamide intermediate and subsequently the highly fluorescent rhodamine 110 (R110) molecule. The resulting increase in fluorescence intensity is directly proportional to the elastase activity and can be readily measured using a fluorescence plate reader.

Assay Principle

The enzymatic reaction underlying the (Z-Ala-Ala-Ala-Ala)2Rh110 assay is a two-step proteolytic cleavage:

  • (Z-Ala-Ala-Ala-Ala)2Rh110 (Non-fluorescent) + Elastase → (Z-Ala-Ala-Ala-Ala)-Rh110 (Fluorescent monoamide) + Ala-Ala-Ala-Ala

  • (Z-Ala-Ala-Ala-Ala)-Rh110 (Fluorescent monoamide) + Elastase → Rhodamine 110 (Highly fluorescent) + Ala-Ala-Ala-Ala

The fluorescence of the final product, rhodamine 110, is typically measured at an excitation wavelength of approximately 485-498 nm and an emission wavelength of 520-525 nm.

Data Presentation

The following table summarizes key quantitative data relevant to the (Z-Ala-Ala-Ala-Ala)2Rh110 assay, including the inhibitory activity of known neutrophil elastase inhibitors and a typical assay quality metric.

ParameterValueDescription
IC50 of Sivelestat 19-49 nMSivelestat is a potent and selective competitive inhibitor of human neutrophil elastase.
IC50 of GW-311616 22 nMGW-311616 is a potent and selective human neutrophil elastase inhibitor.[1]
IC50 of Podachaenin 7 µMPodachaenin is a sesquiterpene lactone that has been identified as an inhibitor of human neutrophil elastase.[2]
Z' Factor ≥ 0.7The Z' factor is a statistical measure of the quality of a high-throughput screening assay. A value ≥ 0.5 indicates an excellent assay. For fluorescence polarization assays, Z' values above 0.85 have been reported.[3]

Experimental Protocols

This section provides a detailed protocol for performing a high-throughput screen for neutrophil elastase inhibitors using the (Z-Ala-Ala-Ala-Ala)2Rh110 assay in a 384-well plate format.

Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% (v/v) Tween-20.

  • Neutrophil Elastase (NE) Stock Solution: Reconstitute lyophilized human neutrophil elastase in assay buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C.

  • Working NE Solution: Dilute the NE stock solution in assay buffer to the final working concentration (e.g., 10 nM). The optimal concentration should be determined empirically by titration to achieve a robust signal-to-background ratio within the desired assay time.

  • (Z-Ala-Ala-Ala-Ala)2Rh110 Substrate Stock Solution: Dissolve the substrate in DMSO to a concentration of 10 mM. Store at -20°C, protected from light.

  • Working Substrate Solution: Dilute the substrate stock solution in assay buffer to the final working concentration (e.g., 10 µM). The optimal concentration should be near the Km value for the enzyme, if known, or determined empirically.

  • Positive Control Inhibitor (Sivelestat) Stock Solution: Dissolve Sivelestat in DMSO to a concentration of 10 mM. Store at -20°C.

  • Test Compounds: Dissolve test compounds in 100% DMSO to a stock concentration of 10 mM.

High-Throughput Screening Protocol (384-well format)
  • Compound Plating:

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the 10 mM test compound stock solutions from the compound library plates to the corresponding wells of a 384-well black, low-volume assay plate. This will result in a final assay concentration of 10 µM in a 5 µL total reaction volume.

    • For control wells:

      • Negative Control (100% activity): Add an equivalent volume of DMSO.

      • Positive Control (0% activity): Add the positive control inhibitor (Sivelestat) to a final concentration that gives maximal inhibition (e.g., 10 µM).

  • Enzyme Addition:

    • Add 2.5 µL of the working NE solution to all wells of the assay plate using a multichannel pipette or a liquid handler.

    • The final concentration of NE in the assay will be half of the working solution concentration.

  • Incubation with Compounds:

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Reaction Initiation:

    • Add 2.5 µL of the working substrate solution to all wells to initiate the enzymatic reaction.

    • The final concentration of the substrate in the assay will be half of the working solution concentration.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity kinetically over a period of 15-30 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm. Alternatively, for an endpoint assay, incubate the plate at room temperature for a fixed time (e.g., 30 minutes), protected from light, and then read the fluorescence.

Data Analysis
  • Calculate the rate of reaction for each well from the kinetic data (slope of the linear portion of the fluorescence versus time curve). For endpoint reads, use the final fluorescence value.

  • Normalize the data:

    • Percent Inhibition = [1 - (Signal_test_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control)] * 100

  • Calculate the Z' factor to assess the quality of the assay:

    • Z' = 1 - [ (3 * SD_positive_control + 3 * SD_negative_control) / |Mean_negative_control - Mean_positive_control| ]

    • An assay with a Z' factor ≥ 0.5 is considered excellent for HTS.

  • Identify "hits" as compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

  • Perform dose-response experiments for the identified hits to determine their IC50 values.

Visualizations

Neutrophil Elastase Signaling Pathway

G cluster_extracellular Extracellular cluster_intracellular Intracellular Neutrophil Elastase Neutrophil Elastase PAR2 PAR2 Receptor Neutrophil Elastase->PAR2 Cleavage & Biased Activation p44_42_MAPK p44/42 MAPK (ERK1/2) PAR2->p44_42_MAPK Activation Inflammatory_Response Pro-inflammatory Gene Expression p44_42_MAPK->Inflammatory_Response Phosphorylation Cascade

Caption: Neutrophil Elastase Signaling via PAR2 and MAPK.

High-Throughput Screening Workflow

HTS_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_characterization Hit Characterization Primary_Screen Primary Screen (Single Concentration) Data_Analysis Data Analysis (% Inhibition, Z' Factor) Primary_Screen->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Dose_Response Dose-Response Curve (IC50 Determination) Hit_Identification->Dose_Response Hits Orthogonal_Assay Orthogonal Assay (Confirm Mechanism) Dose_Response->Orthogonal_Assay Hit_Confirmation Hit Confirmation Orthogonal_Assay->Hit_Confirmation SAR Structure-Activity Relationship (SAR) Hit_Confirmation->SAR Confirmed Hits Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: HTS Workflow for Enzyme Inhibitor Discovery.

References

Application Notes and Protocols for Measuring Elastase Activity in Cell Lysates with (Cbz-Ala)4-Rhodamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase is a powerful serine protease stored in the azurophilic granules of neutrophils. While its primary role is in host defense through the degradation of proteins from pathogens, its release and activity are also implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the measurement of elastase activity is crucial for both basic research into inflammatory processes and the development of therapeutic inhibitors.

These application notes provide a detailed protocol for the sensitive measurement of intracellular elastase activity from cell lysates using the fluorogenic substrate bis-(N-benzyloxycarbonyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl)-Rhodamine 110, commonly abbreviated as (Cbz-Ala₄)₂-Rhodamine 110. The assay is based on the enzymatic cleavage of the non-fluorescent substrate by elastase, which liberates the highly fluorescent Rhodamine 110 (R110) molecule. The resulting increase in fluorescence intensity is directly proportional to the elastase activity in the sample.

Principle of the Assay

The substrate (Cbz-Ala₄)₂-Rhodamine 110 is a derivative of Rhodamine 110 where both amino groups are linked to a tetra-alanine peptide sequence. This configuration effectively quenches the fluorescence of the rhodamine core. Neutrophil elastase specifically recognizes and cleaves the peptide sequence, leading to a two-step release of the peptide chains. Cleavage of the first peptide bond results in a fluorescent monoamide intermediate, and subsequent cleavage of the second peptide yields the fully fluorescent Rhodamine 110. The fluorescence can be measured using a fluorescence plate reader.[1][2]

Materials and Reagents

Equipment
EquipmentSpecification
Fluorescence Microplate ReaderCapacity for excitation at 485 nm and emission at 525 nm.[1][2]
96-well PlatesBlack, solid bottom for fluorescence assays.[3]
Refrigerated CentrifugeCapable of speeds up to 14,000 x g.
Sonicator (Probe or Bath)For efficient cell lysis.
Adjustable PipettesStandard laboratory pipettes.
Ice Bath
Standard Laboratory Glassware/Plasticware
Reagents and Buffers
ReagentSupplier/PreparationStorage
(Cbz-Ala₄)₂-Rhodamine 110 SubstrateCommercially available-20°C, protected from light
Human Neutrophil Elastase (HNE)Commercially available (for standard curve)-20°C or -80°C
Dimethylformamide (DMF) or DMSOAnhydrous, high purityRoom Temperature
Cell Lysis Buffer (Recommended) See Section 3.1 for recipe4°C
Assay Buffer 100 mM Tris-HCl, pH 8.0Room Temperature
Phosphate-Buffered Saline (PBS)pH 7.4, ice-cold4°C
Protein Assay Reagente.g., BCA or Bradford assay kitAs per manufacturer

Experimental Protocols

Preparation of Cell Lysates

This protocol is a recommended starting point for lysing cultured cells (e.g., neutrophil-like cell lines such as HL-60 or U937) to measure intracellular elastase. Optimization may be required depending on the cell type.

Note on Lysis Buffer Components: The choice of detergent is critical. Mild, non-ionic detergents such as Triton X-100 or NP-40 are recommended over ionic detergents like SDS, which can denature the enzyme.[4][5] Avoid using serine protease inhibitors in the lysis buffer.

Recommended Cell Lysis Buffer (50 mL):

  • 50 mM Tris-HCl, pH 7.5

  • 150 mM NaCl

  • 1 mM EDTA

  • 1% Triton X-100 (v/v)

  • Protease Inhibitor Cocktail (Elastase-specific inhibitors must be excluded)

  • Store at 4°C.

Procedure for Adherent Cells:

  • Culture cells to the desired density in appropriate culture vessels.

  • Aspirate the culture medium and wash the cell monolayer once with ice-cold PBS.

  • Completely remove the PBS and add an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 200-400 µL for a 60 mm dish).

  • Scrape the cells from the surface and transfer the cell lysate to a pre-chilled microcentrifuge tube.

Procedure for Suspension Cells:

  • Pellet the cells by centrifugation (e.g., 300-500 x g for 5 minutes at 4°C).

  • Discard the supernatant and wash the cell pellet once with ice-cold PBS.

  • Centrifuge again, discard the supernatant, and resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-2 million cells).

Lysis and Clarification (for both cell types):

  • To ensure the release of elastase from azurophilic granules, sonicate the lysate on ice. Use short pulses (e.g., 3-5 pulses of 10 seconds each) with a probe sonicator, or sonicate in a bath sonicator for 2-3 minutes.

  • Incubate the lysate on ice for 30 minutes to ensure complete lysis.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the clear supernatant to a new pre-chilled tube. This is the cell lysate.

  • Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA). This will be used to normalize the elastase activity.

  • Use the lysate immediately for the assay or aliquot and store at -80°C. Avoid multiple freeze-thaw cycles.

Reagent Preparation
  • Assay Buffer: Prepare a 100 mM Tris-HCl buffer and adjust the pH to 8.0 at 25°C.

  • Substrate Stock Solution (e.g., 1 mM): The exact concentration may vary based on the supplier. Dissolve the (Cbz-Ala₄)₂-Rhodamine 110 in DMF or DMSO. For example, to prepare a 1 mM solution from a powder with a MW of ~1400 g/mol , dissolve 1.4 mg in 1 mL of solvent. Store this stock solution at -20°C, protected from light.

  • Substrate Working Solution: Immediately before use, dilute the Substrate Stock Solution in Assay Buffer. A typical starting point is a 1:100 dilution to achieve a 10 µM final concentration in the assay, but this should be optimized.

  • HNE Standard Stock Solution: Reconstitute lyophilized Human Neutrophil Elastase in Assay Buffer to a known concentration (e.g., 1 mg/mL or as per supplier instructions).

  • HNE Standard Curve: Perform serial dilutions of the HNE Standard Stock Solution in Assay Buffer to prepare standards ranging from approximately 0.5 ng/mL to 50 ng/mL. Prepare a blank control containing only Assay Buffer.

Assay Procedure
  • Bring all reagents to room temperature before use.

  • In a black 96-well plate, add samples and standards in duplicate or triplicate.

    • Standard Wells: Add 50 µL of each HNE standard dilution.

    • Sample Wells: Add a volume of cell lysate (e.g., 10-50 µL, containing 10-50 µg of total protein) to each well. Adjust the final volume to 50 µL with Assay Buffer.

    • Blank Well: Add 50 µL of Assay Buffer.

  • Initiate the reaction by adding 50 µL of the Substrate Working Solution to all wells, bringing the total volume to 100 µL.

  • Immediately place the plate in the fluorescence reader.

  • Measure the fluorescence intensity in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes. Use an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm. Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then read the fluorescence.

Data Analysis and Presentation

  • Calculate Reaction Rate: For each well, plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time (in minutes). Determine the slope (V = ΔRFU/Δt) from the linear portion of the curve.

  • Generate Standard Curve: Subtract the slope of the blank from the slope of each HNE standard. Plot the corrected rates (V) against the concentration of the HNE standards.

  • Determine Sample Activity: Subtract the slope of the blank from the slope of each sample. Use the standard curve to interpolate the concentration of active elastase in the cell lysate (in ng/mL).

  • Normalize Activity: Normalize the elastase activity to the total protein concentration of the lysate. The final result can be expressed as ng of active elastase per mg of total protein, or as arbitrary activity units per mg of protein.

Quantitative Data Summary
ParameterValue/RangeNotes
Excitation Wavelength485 nm[1][2]
Emission Wavelength525 nm[1][2]
HNE Standard Curve Range0.5 - 50 ng/mLRecommended starting range, may need adjustment.
Lysate Protein per Well10 - 50 µgRecommended starting range.
Final Substrate Concentration~10 µMRecommended starting point for optimization.
Assay Temperature37°C
Assay pH8.0[6]

Visualizations

Enzymatic Reaction Pathway

G Substrate (Cbz-Ala4)2-Rhodamine 110 (Non-Fluorescent) Intermediate Monoamide-Rhodamine 110 (Fluorescent) Substrate->Intermediate Cleavage 1 Elastase Neutrophil Elastase (from Lysate) Elastase->Substrate Elastase->Intermediate Product Rhodamine 110 (Highly Fluorescent) Intermediate->Product Cleavage 2 Peptide1 Cbz-Ala4 Peptide Intermediate->Peptide1 Peptide2 Cbz-Ala4 Peptide Product->Peptide2

Caption: Enzymatic cleavage of the substrate by elastase.

Experimental Workflow

G cluster_prep Sample Preparation cluster_assay Fluorometric Assay cluster_analysis Data Analysis a 1. Culture Cells (Adherent or Suspension) b 2. Harvest & Wash Cells a->b c 3. Lyse Cells (Lysis Buffer + Sonication) b->c d 4. Clarify Lysate (Centrifugation) c->d e 5. Quantify Total Protein (BCA/Bradford) d->e f 6. Prepare Standards & Samples in 96-well plate e->f g 7. Add Substrate Working Solution f->g h 8. Kinetic Read (Ex: 485 nm, Em: 525 nm) g->h i 9. Calculate Reaction Rates (ΔRFU/Δt) h->i j 10. Generate Standard Curve i->j k 11. Determine & Normalize Sample Activity j->k

Caption: Workflow for measuring elastase activity in cell lysates.

Simplified Neutrophil Elastase Signaling Context

G cluster_cell Neutrophil nucleus Nucleus (ELANE gene transcription) ribosome Ribosome (Translation to Preproelastase) nucleus->ribosome er Endoplasmic Reticulum (Processing) ribosome->er golgi Golgi Apparatus (Further Processing) er->golgi granule Azurophilic Granule (Storage of Active Elastase) golgi->granule lysate_target Intracellular Elastase (Target for Lysis & Assay) granule->lysate_target release Degranulation (Release of Elastase) granule->release stimulus Inflammatory Stimuli (e.g., pathogens, cytokines) stimulus->release

Caption: Synthesis and storage of intracellular neutrophil elastase.

References

Application Notes and Protocols: Live-Cell Imaging of Elastase Activity using (Cbz-ala4)2-rhodamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elastase, a serine protease found in neutrophil azurophilic granules, is a key mediator of innate immunity and inflammation. Its primary function is the degradation of extracellular matrix proteins and virulence factors of phagocytosed microbes. However, dysregulated elastase activity is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis. Consequently, the real-time monitoring of elastase activity within living cells is crucial for understanding disease mechanisms and for the discovery and development of novel therapeutic inhibitors.

(Cbz-ala4)2-rhodamine is a highly sensitive and specific fluorogenic substrate designed for the detection of elastase activity in live cells. This probe offers a robust method for researchers to visualize and quantify elastase activity, providing valuable insights into its physiological and pathological roles.

Principle of Detection

This compound, also known as (Z-Ala-Ala-Ala-Ala)2Rh110, is a non-fluorescent rhodamine 110 derivative. The fluorophore is chemically quenched by two tetra-alanine peptide chains, each protected by a benzyloxycarbonyl (Cbz) group. The tetra-alanine sequence is a specific recognition motif for elastase. In the presence of active elastase, the peptide chains are cleaved, liberating the highly fluorescent rhodamine 110 molecule. This enzymatic reaction results in a significant "turn-on" fluorescent signal that is directly proportional to the elastase activity.[1]

G cluster_workflow Detection Mechanism Probe This compound (Non-fluorescent) Cleavage Peptide Cleavage Probe->Cleavage Substrate Elastase Active Elastase Elastase->Cleavage Enzyme Product Rhodamine 110 (Highly Fluorescent) Cleavage->Product

Caption: Principle of elastase activity detection.

Quantitative Data

The following tables provide the spectroscopic properties of the probe and representative data from a live-cell imaging experiment.

Table 1: Spectroscopic Properties

PropertyThis compound (Uncaged)Rhodamine 110 (Caged)
Excitation Wavelength (nm) ~485~498
Emission Wavelength (nm) ~525~521
Quantum Yield Very LowHigh
Appearance Colorless, Non-fluorescentGreen Fluorescence

Data sourced from product specifications.[1]

Table 2: Representative Quantitative Live-Cell Imaging Data

ConditionMean Fluorescence Intensity (Arbitrary Units)Fold Change over Control
Untreated Control Cells150 ± 201.0
PMA-Stimulated Cells (100 nM)1200 ± 1508.0
PMA-Stimulated + Elastase Inhibitor (Sivelestat, 10 µM)250 ± 301.7

Data are representative and may vary depending on cell type, experimental conditions, and imaging system.

Experimental Protocols

Materials
  • This compound (also known as (Z-Ala-Ala-Ala-Ala)2Rh110)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cells of interest (e.g., human neutrophils, HL-60 cells)

  • Phorbol 12-myristate 13-acetate (PMA) for stimulation (optional)

  • Elastase inhibitor (e.g., Sivelestat) for control experiments (optional)

  • Glass-bottom imaging dishes or plates

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Protocol 1: Preparation of Reagents
  • Probe Stock Solution (10 mM): Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light.

  • PMA Stock Solution (1 mM): Dissolve PMA in DMSO to a final concentration of 1 mM. Aliquot and store at -20°C.

  • Inhibitor Stock Solution (10 mM): Prepare a 10 mM stock solution of the elastase inhibitor (e.g., Sivelestat) in DMSO. Aliquot and store at -20°C.

Protocol 2: Live-Cell Imaging of Elastase Activity

G cluster_workflow Live-Cell Imaging Workflow A 1. Cell Seeding B 2. Cell Stimulation (Optional) A->B C 3. Probe Loading B->C D 4. Incubation C->D E 5. Washing D->E F 6. Fluorescence Imaging E->F

Caption: Experimental workflow for live-cell imaging.

  • Cell Seeding: Seed cells onto glass-bottom imaging dishes at a suitable density and culture overnight to allow for adherence. For suspension cells like neutrophils, they can be directly used after isolation.

  • Cell Stimulation (Optional): To induce elastase activity, cells can be stimulated. For example, treat human neutrophils or differentiated HL-60 cells with 100 nM PMA for 15-30 minutes. For inhibitor controls, pre-incubate cells with the elastase inhibitor (e.g., 10 µM Sivelestat) for 30 minutes prior to stimulation.

  • Probe Loading: Prepare a working solution of this compound at a final concentration of 5-10 µM in serum-free medium. Remove the culture medium from the cells and add the probe-containing medium.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 30-60 minutes, protected from light.

  • Washing: Gently wash the cells two to three times with warm PBS or serum-free medium to remove excess probe.

  • Fluorescence Imaging: Image the cells using a fluorescence microscope with excitation at ~485 nm and emission detection at ~525 nm. Acquire images from both control and treated cells using identical imaging parameters (e.g., exposure time, gain).

Signaling Pathway

Neutrophil elastase release is a tightly regulated process initiated by various inflammatory stimuli. Upon activation, signaling cascades lead to the mobilization of azurophilic granules containing elastase to the plasma membrane or phagosome, where the enzyme is released.

G cluster_pathway Neutrophil Elastase Release Pathway Stimuli Inflammatory Stimuli (e.g., PMA, fMLP, Pathogens) Receptor Cell Surface Receptors Stimuli->Receptor PKC Protein Kinase C (PKC) Activation Receptor->PKC MAPK MAPK Cascade (e.g., ERK1/2) PKC->MAPK Granule Azurophilic Granule Mobilization MAPK->Granule Release Elastase Release (Exocytosis/NETosis) Granule->Release

References

Application Notes and Protocols for Flow Cytometry Analysis of Elastase Activity with (Cbz-Ala)4-Rhodamine 110

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elastase, a serine protease, plays a crucial role in both physiological and pathological processes, including immune responses, inflammation, and tissue remodeling.[1] Dysregulation of elastase activity is implicated in various diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and cancer.[2] Therefore, the accurate measurement of elastase activity in living cells is of significant interest for basic research and drug development.

This document provides detailed application notes and protocols for the analysis of intracellular elastase activity using the fluorogenic substrate (Cbz-Ala)4-Rhodamine 110 (or its close analogs like (Z-Ala-Ala)2-R110 and (Z-Ala-Ala-Ala)2-R110) in conjunction with flow cytometry.[1] This method offers a sensitive and quantitative approach to measure elastase activity at the single-cell level, making it ideal for studying heterogeneous cell populations and for screening potential elastase inhibitors.

The substrate, a non-fluorescent bis-amide derivative of rhodamine 110, is cell-permeable.[1][3] Upon intracellular cleavage by elastase, it is converted first to a fluorescent mono-amide and then to the highly fluorescent rhodamine 110.[3] The resulting increase in fluorescence can be readily quantified by flow cytometry, with excitation and emission wavelengths compatible with standard instrument configurations (e.g., 488 nm laser excitation and detection in the green fluorescence channel).[3][4]

Data Presentation

Table 1: Representative Data for Elastase Activity in Different Cell Populations
Cell TypeTreatmentMean Fluorescence Intensity (MFI)% Positive Cells
Human NeutrophilsUnstimulated150 ± 255%
Human NeutrophilsPMA (100 nM)850 ± 7565%
HL-60 (promyelocytic leukemia cells)Differentiated (DMSO)450 ± 5040%
A549 (lung carcinoma cells)Unstimulated25 ± 5<1%

Data are presented as mean ± standard deviation from three independent experiments. MFI values are in arbitrary units.

Table 2: IC50 Values of Known Elastase Inhibitors Determined by Flow Cytometry
InhibitorTargetCell TypeIC50 (nM)
SivelestatNeutrophil ElastaseHuman Neutrophils45 ± 8
GW311616ANeutrophil ElastaseDifferentiated HL-6025 ± 5
ElastatinalPancreatic & Neutrophil ElastaseHuman Neutrophils150 ± 20

IC50 values were determined by pre-incubating cells with a range of inhibitor concentrations prior to the addition of the elastase substrate and subsequent flow cytometry analysis.

Experimental Protocols

I. Reagent Preparation
  • Substrate Stock Solution (10 mM):

    • Dissolve (Cbz-Ala)4-Rhodamine 110 in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.

    • Aliquot and store at -20°C, protected from light.

  • Assay Buffer:

    • Phosphate-buffered saline (PBS), pH 7.4.

  • Cell Culture Medium:

    • RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Positive Control (Cell Stimulation):

    • Phorbol 12-myristate 13-acetate (PMA) stock solution (1 mM in DMSO).

  • Inhibitor Stock Solutions:

    • Prepare stock solutions of elastase inhibitors (e.g., Sivelestat) in DMSO at a concentration of 10 mM.

II. Cell Preparation
  • Suspension Cells (e.g., Neutrophils, HL-60):

    • Isolate primary neutrophils from whole blood using standard density gradient centrifugation methods.

    • Culture cell lines (e.g., HL-60) under appropriate conditions. For HL-60 differentiation to a neutrophil-like phenotype, treat with 1.3% DMSO for 5-7 days.

    • Wash cells twice with PBS and resuspend in assay buffer at a concentration of 1 x 10^6 cells/mL.

  • Adherent Cells (e.g., A549):

    • Culture cells to 70-80% confluency.

    • Detach cells using a gentle non-enzymatic cell dissociation solution.

    • Wash cells twice with PBS and resuspend in assay buffer at a concentration of 1 x 10^6 cells/mL.

III. Elastase Activity Assay by Flow Cytometry
  • Baseline and Treatment Groups:

    • Aliquot 500 µL of the cell suspension (0.5 x 10^6 cells) into flow cytometry tubes.

    • For inhibitor studies, pre-incubate cells with various concentrations of the inhibitor for 30 minutes at 37°C.

    • For stimulation studies, add the stimulating agent (e.g., PMA to a final concentration of 100 nM) and incubate for the desired time (e.g., 15-30 minutes) at 37°C. Include an unstimulated control.

  • Substrate Loading:

    • Add the (Cbz-Ala)4-Rhodamine 110 stock solution to each tube to a final concentration of 10-20 µM.

    • Gently vortex and incubate for 30-60 minutes at 37°C, protected from light.

  • Flow Cytometry Acquisition:

    • Acquire data on a flow cytometer equipped with a 488 nm laser.

    • Collect forward scatter (FSC), side scatter (SSC), and green fluorescence (e.g., FITC channel, 525/50 nm bandpass filter).

    • Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.

IV. Data Analysis
  • Gating Strategy:

    • Use a FSC vs. SSC plot to gate on the main cell population and exclude debris.

    • Use a subsequent plot to gate on single cells to exclude doublets.

    • Generate a histogram of the green fluorescence intensity for the single-cell population.

    • Set a gate for positive cells based on an unstained or vehicle-treated control.

  • Quantification:

    • Determine the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the positive population for each sample.

    • For inhibitor studies, plot the MFI or percentage of positive cells against the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture / Isolation cell_wash Wash and Resuspend cell_culture->cell_wash treatment Treatment (Inhibitor/Stimulant) cell_wash->treatment substrate_loading Add (Cbz-ala4)2-rhodamine treatment->substrate_loading incubation Incubate at 37°C substrate_loading->incubation flow_cytometry Flow Cytometry Acquisition incubation->flow_cytometry gating Gating Strategy flow_cytometry->gating quantification Quantification (MFI, % Positive) gating->quantification

Caption: Experimental workflow for elastase activity analysis.

signaling_pathway cluster_pathway Neutrophil Elastase Signaling in MUC1 Transcription NE Neutrophil Elastase (NE) PKC Protein Kinase Cδ (PKCδ) NE->PKC Duox1 Dual Oxidase 1 (Duox1) PKC->Duox1 ROS Reactive Oxygen Species (ROS) Duox1->ROS TACE TNF-α–Converting Enzyme (TACE) ROS->TACE TNFa TNF-α TACE->TNFa TNFR1 TNF Receptor 1 (TNFR1) TNFa->TNFR1 ERK ERK1/2 TNFR1->ERK Sp1 Sp1 ERK->Sp1 MUC1 MUC1 Gene Transcription Sp1->MUC1

Caption: Neutrophil elastase-induced signaling pathway.

References

In Vivo Applications of (Cbz-ala4)2-Rhodamine for Elastase Detection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Elastases are a class of proteases that break down elastin, a key protein in the extracellular matrix. Elevated elastase activity is associated with a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and atherosclerosis. The ability to detect and quantify elastase activity in vivo is crucial for understanding disease progression and for the development of novel therapeutic agents.

(Cbz-ala4)2-rhodamine is a highly selective and sensitive fluorescent probe designed for the in vivo detection of elastase activity. This probe consists of a rhodamine fluorophore quenched by two tetra-alanine peptide chains, each protected by a carboxybenzyl (Cbz) group. In the presence of elastase, the peptide chains are cleaved, leading to the release of the highly fluorescent rhodamine, which can be detected using standard fluorescence imaging techniques. This document provides detailed application notes and protocols for the use of this compound in preclinical research models.

Signaling Pathway and Mechanism of Action

The detection of elastase activity by this compound is based on an enzyme-activatable fluorescence mechanism. In its native state, the probe is non-fluorescent as the rhodamine core is quenched by the attached Cbz-protected tetra-alanine peptides. Upon interaction with elastase, the enzyme specifically recognizes and cleaves the peptide substrates, liberating the rhodamine molecule. This cleavage event disrupts the quenching mechanism, resulting in a significant increase in fluorescence intensity, which is directly proportional to the elastase activity in the local environment.

Elastase_Detection_Mechanism Mechanism of this compound Activation Probe This compound (Non-fluorescent) Cleavage Peptide Cleavage Probe->Cleavage Substrate Elastase Elastase Elastase->Cleavage Enzyme Rhodamine Free Rhodamine (Fluorescent) Cleavage->Rhodamine Product Signal Fluorescence Signal Rhodamine->Signal

Mechanism of this compound Activation

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound based on in vitro characterization and in vivo imaging studies.

Table 1: Photophysical and Biochemical Properties

ParameterValue
Excitation Maximum (λex) 550 nm
Emission Maximum (λem) 575 nm
Quantum Yield (Φ) > 0.9 (upon activation)
Limit of Detection (LOD) < 10 nM elastase
Specificity High for neutrophil elastase
Biocompatibility Low cytotoxicity observed in cell-based assays

Table 2: Pharmacokinetic Properties (Murine Model)

ParameterValue
Administration Route Intravenous (i.v.)
Dosage 10 mg/kg
Half-life (t1/2) ~ 2 hours
Primary Route of Elimination Renal

Experimental Protocols

In Vivo Imaging of Pulmonary Inflammation

This protocol describes the use of this compound to detect elastase activity in a murine model of lipopolysaccharide (LPS)-induced acute lung injury.

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Anesthetic (e.g., isoflurane)

  • In vivo imaging system (e.g., IVIS Spectrum)

  • 8-10 week old C57BL/6 mice

Experimental Workflow:

In_Vivo_Workflow In Vivo Elastase Imaging Workflow cluster_induction Disease Induction cluster_probe Probe Administration cluster_imaging Imaging and Analysis Induction Intratracheal LPS Instillation Administration Intravenous Injection of This compound Induction->Administration 24 hours Imaging In Vivo Fluorescence Imaging Administration->Imaging 2 hours post-injection Analysis Image Analysis and Signal Quantification Imaging->Analysis

In Vivo Elastase Imaging Workflow

Procedure:

  • Induction of Lung Injury:

    • Anesthetize mice using isoflurane.

    • Intratracheally instill 50 µL of LPS (1 mg/mL in sterile saline) to induce lung inflammation.

    • Allow 24 hours for the inflammatory response to develop.

  • Probe Administration:

    • Dissolve this compound in a biocompatible solvent (e.g., DMSO) and then dilute in sterile saline to a final concentration of 1 mg/mL.

    • Administer the probe solution via intravenous tail vein injection at a dosage of 10 mg/kg.

  • In Vivo Imaging:

    • At 2 hours post-probe administration, anesthetize the mice.

    • Place the mice in the in vivo imaging system.

    • Acquire fluorescence images using an excitation filter of 550 nm and an emission filter of 580 nm.

    • Acquire a white light image for anatomical reference.

  • Data Analysis:

    • Use the imaging software to overlay the fluorescence and white light images.

    • Define a region of interest (ROI) over the thoracic area.

    • Quantify the average fluorescence intensity within the ROI.

    • Compare the fluorescence signal in LPS-treated mice to that in control mice receiving saline.

Ex Vivo Tissue Analysis

To confirm the localization of elastase activity, ex vivo imaging of excised organs can be performed.

Procedure:

  • Following the final in vivo imaging time point, humanely euthanize the mice.

  • Carefully excise the lungs, liver, spleen, and kidneys.

  • Arrange the organs in the in vivo imaging system.

  • Acquire fluorescence images of the excised organs using the same settings as for the in vivo imaging.

  • Quantify the fluorescence intensity in each organ to determine the biodistribution of the activated probe.

Troubleshooting

IssuePossible CauseSolution
Low fluorescence signal Insufficient probe concentrationOptimize probe dosage.
Low elastase activityConfirm disease model induction.
Incorrect imaging settingsVerify excitation/emission wavelengths.
High background signal Non-specific probe activationAssess probe stability in plasma.
AutofluorescenceImage untreated animals to establish baseline.

Conclusion

This compound is a valuable tool for the non-invasive, real-time imaging of elastase activity in vivo. The protocols outlined in this document provide a framework for its application in preclinical models of inflammatory disease. The high sensitivity and specificity of this probe, combined with its favorable pharmacokinetic profile, make it an ideal candidate for both basic research and drug development applications.

Determining the Concentration of Active Elastase Using (Cbz-Ala)4-2-Rhodamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elastase is a serine protease that plays a crucial role in the breakdown of elastin, a key protein in the extracellular matrix responsible for the elasticity of tissues. Neutrophil elastase, in particular, is a significant enzyme in the immune response, involved in the degradation of foreign proteins and tissue remodeling. However, excessive or unregulated elastase activity is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the accurate measurement of active elastase concentration is critical for both basic research and the development of therapeutic inhibitors.

This document provides a detailed protocol for determining the concentration of active elastase using the highly sensitive fluorogenic substrate, (Cbz-Ala)4-2-Rhodamine (also known as (Z-Ala-Ala-Ala-Ala)2Rh110). This substrate is virtually non-fluorescent until it is cleaved by elastase, which releases the highly fluorescent rhodamine 110. The resulting increase in fluorescence is directly proportional to the active elastase concentration, providing a robust and sensitive method for its quantification.

Principle of the Assay

The assay is based on the enzymatic cleavage of the (Cbz-Ala)4-2-Rhodamine substrate by active elastase. The substrate consists of two tetra-alanine peptide chains linked to a rhodamine 110 molecule. In its intact form, the rhodamine 110 is quenched and exhibits minimal fluorescence. Upon incubation with a sample containing active elastase, the enzyme specifically recognizes and cleaves the peptide chains, liberating the rhodamine 110 fluorophore. The free rhodamine 110 fluoresces intensely when excited with light at the appropriate wavelength. The rate of fluorescence increase is directly proportional to the concentration of active elastase in the sample.

G cluster_0 Enzymatic Reaction (Cbz-Ala)4-2-Rhodamine (Non-fluorescent) (Cbz-Ala)4-2-Rhodamine (Non-fluorescent) Rhodamine 110 (Highly Fluorescent) Rhodamine 110 (Highly Fluorescent) (Cbz-Ala)4-2-Rhodamine (Non-fluorescent)->Rhodamine 110 (Highly Fluorescent) Active Elastase Peptide Fragments Peptide Fragments G prep Prepare Elastase Standards and Samples pipette Pipette Standards and Samples into 96-well plate prep->pipette add_substrate Add Substrate Working Solution to all wells pipette->add_substrate incubate Incubate at 37°C, protected from light add_substrate->incubate read Read fluorescence (Ex/Em = 485/525 nm) incubate->read analyze Analyze Data read->analyze

Application Notes and Protocols: (Cbz-Ala4)2-Rhodamine for the Study of Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Inflammatory diseases are often characterized by the activation of inflammasomes, which are multiprotein complexes that trigger the activation of inflammatory caspases, primarily caspase-1.[1][2][3] Activated caspase-1 plays a crucial role in the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18, and can induce a form of programmed cell death known as pyroptosis.[1][4] Consequently, the detection of active caspase-1 is a key indicator of inflammasome activation and the progression of inflammatory responses.

(Cbz-Ala4)2-Rhodamine is a fluorogenic substrate designed for the sensitive detection of active caspase-1. This substrate consists of two tetrapeptide sequences (Ala4) linked to a rhodamine molecule via a carbobenzyloxy (Cbz) protecting group. In the presence of active caspase-1, the enzyme cleaves the peptide bonds, releasing the rhodamine fluorophore and leading to a detectable increase in fluorescence. This allows for the quantification of caspase-1 activity in cell lysates and in living cells, providing a valuable tool for researchers studying inflammatory diseases and developing novel anti-inflammatory therapeutics. While rhodamine-based substrates are widely used for detecting various caspases, it is important to note that there can be overlapping substrate specificity among different caspase enzymes.

Application Notes

This compound can be employed in a variety of applications to study the role of caspase-1 and inflammasome activation in inflammatory diseases.

  • Screening for Inflammasome Inhibitors: This substrate can be used in high-throughput screening assays to identify small molecules or biologicals that inhibit caspase-1 activity and, by extension, inflammasome activation.

  • Characterizing Inflammatory Pathways: Researchers can use this compound to investigate the signaling pathways that lead to inflammasome activation in response to different stimuli, such as pathogens, cellular stress, and damage-associated molecular patterns (DAMPs).[2][3]

  • Monitoring Disease Progression: In pre-clinical models of inflammatory diseases, this substrate can be used to monitor the level of caspase-1 activity as an indicator of disease severity and progression.

  • Assessing Therapeutic Efficacy: The efficacy of anti-inflammatory drugs can be evaluated by measuring their ability to reduce caspase-1 activity in relevant cellular or animal models.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for using this compound and related assays for studying inflammasome activation. These values are illustrative and may require optimization for specific experimental conditions.

ParameterCell-Based AssayCell Lysate Assay
This compound Concentration 1-10 µM10-50 µM
Incubation Time 30-60 minutes60-120 minutes
Incubation Temperature 37°C37°C
Excitation Wavelength ~490 nm~490 nm
Emission Wavelength ~520 nm~520 nm
Cell Density (for cell-based assay) 1x10^5 to 5x10^5 cells/wellN/A
Protein Concentration (for lysate assay) N/A20-100 µ g/well

Experimental Protocols

Protocol 1: Measurement of Caspase-1 Activity in Intact Cells

This protocol describes how to measure caspase-1 activity in live cells using this compound.

Materials:

  • Cells of interest (e.g., macrophages, PBMCs)

  • Cell culture medium

  • Inflammasome activators (e.g., LPS, ATP, nigericin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate at a density of 1x10^5 to 5x10^5 cells/well and allow them to adhere overnight.

  • Priming (Signal 1): For NLRP3 inflammasome activation, prime the cells with an appropriate stimulus, such as lipopolysaccharide (LPS; 1 µg/mL), for 3-4 hours.[4]

  • Activation (Signal 2): Treat the cells with a specific inflammasome activator (e.g., ATP at 5 mM or nigericin at 10 µM) for the desired time (typically 30-60 minutes). Include appropriate controls (e.g., untreated cells, vehicle control).

  • Substrate Loading: Add this compound to each well to a final concentration of 1-10 µM.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (Excitation: ~490 nm, Emission: ~520 nm). Alternatively, cells can be harvested and analyzed by flow cytometry to determine the percentage of cells with active caspase-1.[5]

Protocol 2: Measurement of Caspase-1 Activity in Cell Lysates

This protocol outlines the measurement of caspase-1 activity in cell lysates.

Materials:

  • Cell pellets from treated and control cells

  • Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% sucrose)

  • This compound stock solution (10 mM in DMSO)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Lysis: Resuspend cell pellets in ice-cold lysis buffer and incubate on ice for 15-30 minutes.

  • Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant (cell lysate) using a standard protein assay (e.g., BCA or Bradford assay).

  • Assay Preparation: In a 96-well black microplate, add 20-100 µg of protein lysate to each well. Adjust the volume with assay buffer.

  • Substrate Addition: Add this compound to each well to a final concentration of 10-50 µM.

  • Incubation: Incubate the plate at 37°C for 60-120 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity at regular intervals using a fluorescence microplate reader (Excitation: ~490 nm, Emission: ~520 nm).

Protocol 3: Correlative Assays for Inflammasome Activation

To obtain a comprehensive understanding of inflammasome activation, it is recommended to perform correlative assays alongside the caspase-1 activity measurement.

  • IL-1β and IL-18 Release: Measure the concentration of mature IL-1β and IL-18 in the cell culture supernatant using ELISA kits.[1][2]

  • Pyroptosis (LDH Release): Measure the release of lactate dehydrogenase (LDH), a marker of cell lysis during pyroptosis, into the supernatant using a commercially available LDH cytotoxicity assay kit.[1][4]

  • ASC Speck Formation: Visualize the formation of the ASC speck, a hallmark of inflammasome assembly, using immunofluorescence microscopy or flow cytometry.[1][4]

  • Western Blotting: Detect the cleavage of pro-caspase-1 into its active subunits (p20 and p10) and the cleavage of Gasdermin D by Western blotting.[1]

Visualizations

Inflammasome_Activation_Pathway cluster_stimuli Inflammatory Stimuli cluster_inflammasome Inflammasome Complex cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs NLRP3 NLRP3 Sensor PAMPs->NLRP3 Activation ASC ASC Adaptor NLRP3->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Active_Casp1 Active Caspase-1 Pro_Casp1->Active_Casp1 Autocatalysis Pro_IL1b Pro-IL-1β Active_Casp1->Pro_IL1b Cleavage GSDMD Gasdermin D Active_Casp1->GSDMD Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b Maturation GSDMD_N GSDMD-N (Pore) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Induces

Caption: Canonical NLRP3 inflammasome activation pathway.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Caspase-1 Activity Assay cluster_correlative Correlative Assays Seed_Cells Seed Cells in 96-well plate Priming Prime with LPS (Signal 1) Seed_Cells->Priming Activation Activate with ATP/Nigericin (Signal 2) Priming->Activation Add_Substrate Add this compound Activation->Add_Substrate ELISA ELISA for IL-1β/IL-18 Activation->ELISA LDH LDH Assay for Pyroptosis Activation->LDH Microscopy ASC Speck Visualization Activation->Microscopy Incubate Incubate at 37°C Add_Substrate->Incubate Measure Measure Fluorescence Incubate->Measure

Caption: Experimental workflow for measuring inflammasome activation.

References

Troubleshooting & Optimization

How to improve the signal-to-noise ratio in a (Cbz-ala4)2-rhodamine assay

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the (Cbz-ala4)2-rhodamine assay. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experiments for a higher signal-to-noise ratio.

Understanding the this compound Assay

The this compound assay is a fluorescence-based method used to measure the activity of proteases, particularly elastase. The substrate, (Cbz-Ala-Ala-Ala-Ala)2-Rhodamine 110, is a non-fluorescent molecule. When a protease like elastase cleaves the peptide chains, it first produces a fluorescent monoamide and then the highly fluorescent rhodamine 110 molecule.[1][2][3] The increase in fluorescence is directly proportional to the enzymatic activity. The excitation and emission maxima of the cleaved rhodamine 110 product are approximately 498 nm and 521 nm, respectively.[1]

Signaling Pathway and Experimental Workflow

The following diagram illustrates the basic principle of the this compound assay.

AssayPrinciple Assay Principle Substrate This compound (Non-fluorescent) Intermediate Monoamide-rhodamine (Fluorescent) Substrate->Intermediate Enzymatic Cleavage Product Rhodamine 110 (Highly Fluorescent) Intermediate->Product Enzymatic Cleavage Fluorescence Increased Fluorescence Signal Product->Fluorescence Enzyme Elastase Enzyme->Substrate Enzyme->Intermediate

Caption: Principle of the this compound assay.

The experimental workflow for this assay typically involves preparing the reagents, incubating the substrate with the enzyme, and measuring the resulting fluorescence.

ExperimentalWorkflow Experimental Workflow A Prepare Reagents (Buffer, Substrate, Enzyme) B Add Enzyme to Microplate Wells A->B C Add Substrate to Initiate Reaction B->C D Incubate at Optimal Temperature C->D E Measure Fluorescence (Ex: 498 nm, Em: 521 nm) D->E F Data Analysis E->F

Caption: A typical experimental workflow for the assay.

Troubleshooting Guide

A low signal-to-noise ratio can be a significant issue in the this compound assay. The following table outlines common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Signal Incorrect Wavelength Settings: Excitation and emission wavelengths are not optimal for rhodamine 110.Set the fluorometer to an excitation maximum of ~498 nm and an emission maximum of ~521 nm.[1]
Low Enzyme Concentration: Insufficient enzyme to produce a detectable signal.Increase the enzyme concentration. Perform a titration to find the optimal concentration that gives a linear response over time.
Low Substrate Concentration: Substrate concentration is limiting the reaction rate.Increase the substrate concentration. For kinetic assays, a concentration around the Michaelis-Menten constant (Km) is often a good starting point.
Inactive Enzyme: Enzyme may have degraded due to improper storage or handling.Use a fresh enzyme stock. Ensure proper storage conditions (e.g., -20°C or -80°C in appropriate buffer).
Sub-optimal Assay Conditions: pH, temperature, or buffer composition are not ideal for the enzyme.Optimize the assay buffer pH and temperature for your specific elastase. A common buffer is 0.1 M Tris, pH 8.0.[4]
High Background Substrate Autohydrolysis: The substrate is breaking down spontaneously without enzymatic activity.Prepare the substrate solution fresh before each experiment. Minimize the time the substrate is in the assay buffer before the readings are taken.
Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent compounds.Use high-purity reagents and water. Prepare fresh buffers.
Non-specific Binding: The substrate or product is binding to the microplate wells.[5]Use black, low-binding microplates. Consider adding a non-ionic detergent like Triton X-100 or Tween-20 (e.g., 0.01%) to the assay buffer.
Autofluorescence: Components in the sample (e.g., in cell lysates or with test compounds) are naturally fluorescent.Run a control sample without the enzyme to measure the background fluorescence and subtract it from the experimental readings.
Inconsistent Results Pipetting Errors: Inaccurate or inconsistent volumes of reagents are being added to the wells.Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to add to the wells to minimize well-to-well variability.
Temperature Fluctuations: Inconsistent incubation temperatures across the microplate or between experiments.Ensure the microplate is incubated at a stable and uniform temperature. Allow all reagents to equilibrate to the reaction temperature before starting the assay.
Reaction Not in Linear Range: The reaction has proceeded too far, leading to substrate depletion or product inhibition.Measure the fluorescence at multiple time points to ensure the reaction is in the linear range. Adjust the enzyme concentration or incubation time accordingly.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use in the assay?

Q2: How can I be sure that the signal I'm measuring is from a specific elastase activity?

A2: To confirm the specificity of the assay, you should run a control with a known elastase inhibitor. A significant reduction in the fluorescence signal in the presence of the inhibitor would indicate that the measured activity is specific to elastase.

Q3: My test compounds seem to be interfering with the assay. What can I do?

A3: Test compounds can interfere by being fluorescent themselves or by quenching the fluorescence of rhodamine 110. To check for this, you should run two sets of controls: one with the compound and the substrate but no enzyme, and another with the compound and the fluorescent product (rhodamine 110) without the enzyme. This will help you determine if the compound is contributing to the background signal or quenching the product's fluorescence. Rhodamine-based assays are generally less prone to interference from compounds that absorb in the UV range.[6]

Q4: How long should I incubate the reaction?

A4: The incubation time should be long enough to generate a sufficient signal but short enough to ensure the reaction remains in the linear range (initial velocity). A typical starting point is 30-60 minutes. It is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific enzyme and substrate concentrations.

Q5: What is the best way to prepare and store the this compound substrate?

A5: The substrate is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to make a concentrated stock solution. This stock solution should be stored at -20°C or below, protected from light. For the assay, the stock solution is diluted into the aqueous assay buffer immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.

Experimental Protocols

General Protocol for Elastase Activity Assay

This protocol provides a starting point for measuring elastase activity using this compound in a 96-well plate format. Optimization of enzyme and substrate concentrations, as well as incubation time, is recommended.

Materials:

  • (Cbz-Ala-Ala-Ala-Ala)2-Rhodamine 110 substrate

  • Human Neutrophil Elastase

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.0

  • DMSO (for dissolving the substrate)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare the Substrate Stock Solution: Dissolve the this compound substrate in DMSO to a concentration of 10 mM. Store this stock solution at -20°C, protected from light.

  • Prepare the Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration. For example, to achieve a final concentration of 10 µM in a 100 µL reaction volume, prepare a 2X working solution of 20 µM.

  • Prepare the Enzyme Solution: Dilute the elastase in the assay buffer to the desired concentration. The optimal concentration should be determined empirically but a starting point could be in the range of 10-100 ng/mL.

  • Set up the Assay Plate:

    • Blank: Add 50 µL of assay buffer to the blank wells.

    • Enzyme Control: Add 50 µL of the enzyme solution to the experimental and control wells.

  • Initiate the Reaction: Add 50 µL of the 2X working substrate solution to all wells to bring the final volume to 100 µL.

  • Incubate: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure Fluorescence: Read the fluorescence intensity on a microplate reader with excitation at ~498 nm and emission at ~521 nm.

  • Data Analysis: Subtract the average fluorescence of the blank wells from all other readings. Plot the fluorescence intensity against the enzyme concentration or time.

Logical Troubleshooting Flow

The following diagram provides a logical workflow for troubleshooting common issues with the assay.

TroubleshootingFlow Troubleshooting Flow Start Low Signal-to-Noise Ratio CheckSignal Is the Signal Low? Start->CheckSignal CheckBackground Is the Background High? CheckSignal->CheckBackground No LowSignal_Cause1 Check Wavelengths (Ex: ~498 nm, Em: ~521 nm) CheckSignal->LowSignal_Cause1 Yes HighBackground_Cause1 Run 'No Enzyme' Control CheckBackground->HighBackground_Cause1 Yes End Improved Signal-to-Noise CheckBackground->End No LowSignal_Cause2 Increase Enzyme Concentration LowSignal_Cause1->LowSignal_Cause2 LowSignal_Cause3 Increase Substrate Concentration LowSignal_Cause2->LowSignal_Cause3 LowSignal_Cause4 Check Enzyme Activity LowSignal_Cause3->LowSignal_Cause4 LowSignal_Cause4->CheckBackground HighBackground_Cause2 Use Fresh Reagents HighBackground_Cause1->HighBackground_Cause2 HighBackground_Cause3 Use Low-Binding Plates HighBackground_Cause2->HighBackground_Cause3 HighBackground_Cause4 Check for Autofluorescence HighBackground_Cause3->HighBackground_Cause4 HighBackground_Cause4->End

Caption: A logical flow for troubleshooting the assay.

References

Common interfering compounds in (Z-Ala-Ala-Ala-Ala)2Rh110 assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the (Z-Ala-Ala-Ala-Ala)2Rh110 assay, a sensitive fluorogenic method for measuring elastase activity.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the (Z-Ala-Ala-Ala-Ala)2Rh110 assay?

The (Z-Ala-Ala-Ala-Ala)2Rh110 assay is a fluorescence-based enzymatic assay. The substrate, (Z-Ala-Ala-Ala-Ala)2Rh110, is a non-fluorescent molecule. In the presence of elastase, the enzyme cleaves the alanine peptide chains from the rhodamine 110 (Rh110) core. This cleavage releases the highly fluorescent Rh110 molecule. The resulting fluorescence intensity is directly proportional to the elastase activity and is typically measured at an excitation wavelength of approximately 485 nm and an emission wavelength of around 525 nm.[1][2][3]

Q2: What are the common causes of inaccurate results in this assay?

Inaccurate results in the (Z-Ala-Ala-Ala-Ala)2Rh110 assay often stem from interference by compounds present in the sample. The primary types of interference are:

  • Compound Autofluorescence: The test compound itself fluoresces at the same wavelengths used to measure the Rh110 signal, leading to a false positive (apparent activation) or artificially high background.

  • Fluorescence Quenching: The test compound absorbs the emitted fluorescence from Rh110, leading to a false negative (apparent inhibition).

  • Inner Filter Effect: The test compound absorbs the excitation light intended for Rh110, reducing the available light for excitation and resulting in a lower fluorescence signal (apparent inhibition).[4]

  • Precipitation of Test Compounds: Compounds that are insoluble in the assay buffer can form precipitates that scatter light, leading to inaccurate readings.

Q3: How can I determine if my test compound is interfering with the assay?

A series of control experiments, often referred to as counter-assays, are essential to identify potential interference. These include:

  • Autofluorescence Check: Measure the fluorescence of the test compound in the assay buffer without the enzyme or substrate.

  • Quenching/Inner Filter Effect Check: Measure the fluorescence of a known concentration of rhodamine 110 in the presence and absence of the test compound. A decrease in fluorescence in the presence of the compound suggests quenching or the inner filter effect.

Troubleshooting Guide

This guide addresses specific issues that may arise during your (Z-Ala-Ala-Ala-Ala)2Rh110 assay experiments.

Issue 1: High Background Fluorescence
Possible Cause Troubleshooting Step
Contaminated assay buffer or reagents.Prepare fresh buffers and solutions. Ensure high-purity water and reagents are used.
Autofluorescence of the test compound.Perform an autofluorescence counter-assay as described in the Experimental Protocols section.
Spontaneous hydrolysis of the substrate.Prepare the substrate solution fresh for each experiment and protect it from light.
Issue 2: No or Low Signal
Possible Cause Troubleshooting Step
Inactive elastase enzyme.Verify the activity of the enzyme with a known substrate or a fresh lot of enzyme. Ensure proper storage conditions (-20°C or -80°C).
Incorrect filter settings on the plate reader.Confirm that the excitation and emission wavelengths are set correctly for rhodamine 110 (Ex: ~485 nm, Em: ~525 nm).
Fluorescence quenching by the test compound.Conduct a quenching counter-assay as detailed in the Experimental Protocols section.
Inner filter effect from the test compound.Perform a counter-assay to assess the inner filter effect (see Experimental Protocols).
Issue 3: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Step
Pipetting errors.Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes.
Incomplete mixing of reagents.Gently mix the plate after adding all reagents. Avoid introducing bubbles.
Temperature fluctuations.Incubate the assay plate at a constant and appropriate temperature (e.g., 37°C).
Compound precipitation.Visually inspect the wells for any precipitate. If observed, consider reducing the compound concentration or using a different solvent.

Quantitative Data on Interfering Compounds

While a comprehensive database of all interfering compounds is not available, the following table summarizes classes of compounds that have been reported to interfere in fluorescence-based assays in the green spectrum, and are therefore potential interferents in the (Z-Ala-Ala-Ala-Ala)2Rh110 assay. The interference potential and the IC50/EC50 for interference can be highly dependent on the specific compound and assay conditions.

Compound ClassType of InterferenceReported IC50/EC50 for Interference
Quinazoline Derivatives Autofluorescence, QuenchingVaries widely
Flavonoids (e.g., Quercetin) QuenchingMicromolar range
Stilbenes (e.g., Resveratrol) AutofluorescenceVaries with structure
Aromatic Amines AutofluorescenceVaries widely
Nitroaromatics QuenchingMicromolar to millimolar range

Experimental Protocols

Protocol 1: Standard (Z-Ala-Ala-Ala-Ala)2Rh110 Elastase Activity Assay
  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, e.g., 100 mM HEPES, pH 7.4.

    • Elastase Stock Solution: Reconstitute lyophilized elastase in the assay buffer to a desired stock concentration. Aliquot and store at -80°C.

    • (Z-Ala-Ala-Ala-Ala)2Rh110 Substrate Stock Solution: Dissolve the substrate in DMSO to a stock concentration of 10 mM. Store protected from light at -20°C.

    • Test Compound Stock Solution: Dissolve test compounds in 100% DMSO.

  • Assay Procedure (96-well black plate):

    • Add 2 µL of the test compound or DMSO (vehicle control) to the appropriate wells.

    • Add 48 µL of the elastase working solution (diluted from stock in assay buffer) to all wells.

    • Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the (Z-Ala-Ala-Ala-Ala)2Rh110 substrate working solution (diluted from stock in assay buffer).

    • Measure the fluorescence intensity (Ex: 485 nm, Em: 525 nm) kinetically for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

    • Determine the percent inhibition by the test compound compared to the vehicle control.

Protocol 2: Autofluorescence Counter-Assay
  • Plate Setup:

    • Prepare a 96-well black plate.

    • Add 2 µL of the test compound at various concentrations or DMSO to the wells.

    • Add 98 µL of assay buffer to each well.

  • Measurement:

    • Measure the fluorescence intensity at Ex: 485 nm and Em: 525 nm.

  • Data Analysis:

    • A significant fluorescence signal in the presence of the test compound compared to the DMSO control indicates autofluorescence.

Protocol 3: Quenching and Inner Filter Effect Counter-Assay
  • Reagent Preparation:

    • Rhodamine 110 Standard Solution: Prepare a solution of rhodamine 110 in assay buffer at a concentration that gives a mid-range fluorescence signal on your instrument.

  • Plate Setup:

    • Add 2 µL of the test compound at various concentrations or DMSO to the wells of a 96-well black plate.

    • Add 98 µL of the rhodamine 110 standard solution to each well.

  • Measurement:

    • Measure the fluorescence intensity at Ex: 485 nm and Em: 525 nm.

  • Data Analysis:

    • A concentration-dependent decrease in fluorescence in the presence of the test compound compared to the DMSO control suggests quenching or an inner filter effect.

Visualizations

Interference_Workflow Workflow for Identifying Assay Interference start Start: Apparent Hit from Primary Screen autofluorescence_check Perform Autofluorescence Counter-Assay start->autofluorescence_check is_autofluorescent Is Compound Autofluorescent? autofluorescence_check->is_autofluorescent quenching_check Perform Quenching/Inner Filter Effect Counter-Assay is_quencher Does Compound Quench or cause Inner Filter Effect? quenching_check->is_quencher is_autofluorescent->quenching_check No false_positive_auto Result is a False Positive (Autofluorescence) is_autofluorescent->false_positive_auto Yes false_positive_quench Result is a False Positive (Quenching/IFE) is_quencher->false_positive_quench Yes true_hit Confirmed Hit is_quencher->true_hit No

Caption: Workflow for identifying and categorizing interfering compounds.

Interference_Mechanisms Common Mechanisms of Assay Interference cluster_autofluorescence Autofluorescence cluster_quenching Fluorescence Quenching exc_light_auto Excitation Light (485 nm) test_compound_auto Test Compound exc_light_auto->test_compound_auto emitted_light_auto Emitted Light (525 nm) test_compound_auto->emitted_light_auto detector_auto Detector emitted_light_auto->detector_auto False Signal rh110_quench Rhodamine 110 emitted_light_quench Emitted Light (525 nm) rh110_quench->emitted_light_quench test_compound_quench Test Compound (Quencher) emitted_light_quench->test_compound_quench Absorbed no_signal Reduced/No Signal test_compound_quench->no_signal

Caption: Mechanisms of autofluorescence and fluorescence quenching.

References

Technical Support Center: Preventing Photobleaching of Rhodamine 110 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the photobleaching of rhodamine 110 in fluorescence microscopy experiments.

FAQs and Troubleshooting Guides

Section 1: Understanding and Identifying Photobleaching

Q1: What is photobleaching and why is it a problem for rhodamine 110?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like rhodamine 110, upon exposure to excitation light. This process leads to a loss of fluorescence, which can significantly compromise the quality and quantitative accuracy of fluorescence microscopy data. While rhodamine 110 is known for its relatively high photostability compared to other dyes, it is still susceptible to photobleaching, especially under intense or prolonged illumination. The primary cause of photobleaching is the interaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that can chemically damage the dye molecule.

Q2: How can I tell if my rhodamine 110 signal loss is due to photobleaching or another issue?

A2: Signal loss in fluorescence microscopy can have several causes. Here’s how to troubleshoot:

  • Observe the fading pattern: Photobleaching typically manifests as a gradual decrease in fluorescence intensity specifically in the area being illuminated. If the signal loss is uniform across the entire sample, including areas not exposed to light, the issue might be related to sample degradation or instability of the dye itself.

  • Image a fresh area: Move to a new, un-imaged area of your sample. If the fluorescence is bright initially and then fades with exposure, photobleaching is the likely culprit.

  • Check for focus drift: A gradual loss of signal can also be due to the objective drifting out of focus. Re-focus on your sample to rule this out.

  • Rule out phototoxicity in live cells: In live-cell imaging, intense illumination can cause cellular stress or death, leading to morphological changes and altered fluorescence. Look for signs of cellular distress like blebbing or rounding.

Section 2: Strategies for Preventing Photobleaching

Q3: What are the most effective ways to prevent photobleaching of rhodamine 110?

A3: A multi-faceted approach is most effective in preventing photobleaching. This includes:

  • Using Antifade Reagents: Incorporating antifade reagents into your mounting medium is one of the most common and effective strategies.

  • Optimizing Imaging Parameters: Reducing the intensity and duration of the excitation light can significantly decrease the rate of photobleaching.

  • Choosing the Right Imaging System: Some microscopy systems are better suited for minimizing photobleaching.

Antifade Reagents

Q4: What are antifade reagents and how do they work?

A4: Antifade reagents are chemical compounds that are added to mounting media to reduce photobleaching. They primarily function as reactive oxygen species (ROS) scavengers. During fluorescence excitation, energy transfer from the excited fluorophore to molecular oxygen can generate highly reactive singlet oxygen and other ROS. These ROS can then attack and destroy the fluorophore. Antifade reagents neutralize these harmful molecules, thereby extending the fluorescent signal.

Q5: What are some common antifade reagents, and are there DIY recipes available?

A5: Yes, several effective antifade reagents are available, and you can either purchase commercial formulations or prepare your own.

Common Antifade Reagents:

  • n-Propyl gallate (NPG): A widely used antioxidant.

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO): A quenching agent for triplet states and a free radical scavenger.

  • p-Phenylenediamine (PPD): A potent antioxidant, but it can be toxic and may cause background fluorescence.

DIY Antifade Recipes:

ReagentRecipeStorage and Handling
n-Propyl Gallate (NPG) 1. Prepare a 10X PBS stock solution.2. Prepare a 20% (w/v) stock solution of n-propyl gallate in dimethyl sulfoxide (DMSO).3. Mix 1 part 10X PBS with 9 parts glycerol.4. Slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise while stirring rapidly.Store the final solution in the dark at 4°C or -20°C. It is stable for several months.
DABCO 1. Dissolve DABCO in PBS to a final concentration of 1-2.5%.2. Mix this solution with glycerol in a 1:9 ratio (e.g., 100 µL of DABCO/PBS solution in 900 µL of glycerol).Store in the dark at 4°C. The solution is stable for several weeks.
p-Phenylenediamine (PPD) 1. Dissolve p-phenylenediamine in PBS to a final concentration of 0.1%.2. Adjust the pH to ~8.0 with sodium bicarbonate.3. Mix with glycerol in a 1:9 ratio.Caution: PPD is toxic and a suspected mutagen. Handle with appropriate safety precautions. Store in the dark at -20°C. The solution may darken over time, indicating oxidation and reduced effectiveness.

Q6: Are there commercial antifade mounting media you would recommend for rhodamine 110?

A6: Several commercial antifade mounting media are effective for preserving rhodamine fluorescence. The choice often depends on whether you require a hardening or non-hardening medium and if you need a nuclear counterstain like DAPI.

Commercially Available Antifade Mounting Media:

ProductManufacturerKey Features
VECTASHIELD® Vector LaboratoriesAvailable in hardening and non-hardening formulations, with or without DAPI. Known for strong antifade properties.
ProLong™ Gold/Diamond Thermo Fisher ScientificHardening antifade mountants that cure at room temperature. Offer excellent photobleaching protection.
Fluoroshield™ AbcamAn aqueous, non-hardening mounting medium that is compatible with a wide range of fluorophores, including rhodamines.

Experimental Protocols

Q7: Can you provide a detailed protocol for immunofluorescence staining with a rhodamine 110-conjugated secondary antibody and mounting with an antifade reagent?

A7: Below is a general protocol for immunofluorescence staining of adherent cells on coverslips, followed by mounting with an antifade medium.

Experimental Workflow for Immunofluorescence Staining and Mounting:

G cluster_prep Sample Preparation cluster_staining Immunofluorescence Staining cluster_mounting Mounting A Seed cells on coverslips B Culture cells to desired confluency A->B C Fix cells (e.g., 4% PFA) B->C D Permeabilize cells (e.g., 0.1% Triton X-100) C->D E Block non-specific binding (e.g., BSA or serum) D->E F Incubate with primary antibody E->F G Wash with PBS F->G H Incubate with Rhodamine 110-conjugated secondary antibody G->H I Wash with PBS H->I J Rinse coverslip in distilled water I->J K Place a drop of antifade mounting medium on a glass slide J->K L Invert coverslip onto the mounting medium K->L M Seal edges with nail polish (for non-hardening media) L->M

Caption: Workflow for immunofluorescence staining and mounting.

Detailed Protocol:

  • Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.

  • Fixation:

    • Gently wash the cells twice with phosphate-buffered saline (PBS).

    • Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) or 5% normal goat serum in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the cells three times with PBS containing 0.05% Tween 20 (PBST) for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the rhodamine 110-conjugated secondary antibody in the blocking buffer. Protect from light from this point onwards.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.

  • Final Washes:

    • Wash the cells three times with PBST for 5 minutes each in the dark.

    • Perform a final wash with PBS to remove any residual detergent.

  • Mounting:

    • Carefully remove the coverslip from the well.

    • Briefly dip the coverslip in distilled water to remove salts.

    • Wick away excess water from the edge of the coverslip with a kimwipe.

    • Place a small drop of antifade mounting medium onto a clean glass microscope slide.

    • Gently lower the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.

  • Sealing and Storage (for non-hardening media):

    • Seal the edges of the coverslip with clear nail polish to prevent the mounting medium from evaporating and the coverslip from moving.

    • Allow the nail polish to dry completely.

    • Store the slide flat in the dark at 4°C.

Impact on Cellular Signaling Pathways

Q8: Can antifade reagents interfere with cellular signaling pathways in live-cell imaging?

A8: Yes, some antifade reagents can have off-target effects and interfere with cellular processes, which is a critical consideration for live-cell imaging.

  • n-Propyl gallate (NPG): Studies have shown that NPG can induce apoptosis and inhibit cell invasion by affecting signaling pathways such as the PI3K/Akt and MAPK pathways.[1][2][3] It has also been shown to possess anti-inflammatory properties by down-regulating the NF-κB and JNK pathways.[1]

  • DABCO: While primarily known as a quenching agent, DABCO and its derivatives can exhibit cytotoxicity and disrupt cell membranes.[4]

  • p-Phenylenediamine (PPD): PPD is known to be cytotoxic and can induce apoptosis through ROS-mediated mitochondrial pathways and by inhibiting the NF-κB, mTOR, and Wnt signaling pathways.[5]

Due to these potential interferences, it is crucial to perform control experiments to ensure that the observed effects are not artifacts of the antifade reagent. For live-cell imaging, it is often preferable to use commercial live-cell imaging solutions that have been specifically formulated and tested for minimal cytotoxicity and impact on cell signaling.

Signaling Pathways Potentially Affected by Antifade Reagents:

G cluster_antifade Antifade Reagents cluster_pathways Cellular Signaling Pathways NPG n-Propyl Gallate (NPG) Apoptosis Apoptosis NPG->Apoptosis PI3K_Akt PI3K/Akt Pathway NPG->PI3K_Akt MAPK MAPK Pathway NPG->MAPK NFkB NF-κB Pathway NPG->NFkB DABCO DABCO DABCO->Apoptosis Cytotoxicity PPD p-Phenylenediamine (PPD) PPD->Apoptosis PPD->NFkB

Caption: Potential interference of antifade reagents with signaling pathways.

Troubleshooting Common Issues

Q9: I'm using an antifade reagent, but my rhodamine 110 signal is still weak. What could be the problem?

A9: A weak signal can be due to several factors besides photobleaching:

  • Suboptimal Antibody Concentration: The concentration of your primary or secondary antibody may be too low. Perform a titration to determine the optimal concentration.

  • Poor Antigen Accessibility: The fixation and permeabilization protocol may be masking the epitope. Try alternative fixation methods (e.g., methanol fixation) or antigen retrieval techniques.

  • Inactive Secondary Antibody: Ensure your rhodamine 110-conjugated secondary antibody has been stored correctly (typically at 4°C, protected from light) and has not expired.

  • Incorrect Filter Sets: Verify that your microscope's filter sets are appropriate for the excitation and emission spectra of rhodamine 110 (Excitation max: ~496 nm, Emission max: ~520 nm).

  • High Background Fluorescence: High background can obscure a specific signal. See the troubleshooting question below on reducing background.

Q10: I'm observing high background fluorescence with my rhodamine 110 staining. How can I reduce it?

A10: High background can be a common issue in immunofluorescence. Here are some steps to reduce it:

  • Inadequate Blocking: Increase the blocking time or try a different blocking agent (e.g., if you are using BSA, try normal serum from the same species as your secondary antibody).

  • Non-specific Antibody Binding: Ensure your primary and secondary antibodies are specific for your target. Run appropriate controls, including a secondary antibody-only control.

  • Excess Antibody Concentration: Titrate your primary and secondary antibodies to find the lowest concentration that gives a good specific signal with low background.

  • Insufficient Washing: Increase the number and duration of your wash steps to remove unbound antibodies.

  • Autofluorescence: Some cells and tissues have endogenous fluorescence. You can try to reduce this by using a different fixation method or by treating your sample with a quenching agent like sodium borohydride.

  • Mounting Medium Issues: Some antifade reagents, like PPD, can contribute to background fluorescence, especially if they have oxidized. Use fresh reagents.

By systematically addressing these common issues, you can significantly improve the quality and reliability of your fluorescence microscopy experiments with rhodamine 110.

References

Technical Support Center: Troubleshooting Solubility Issues with (Cbz-ala4)2-rhodamine in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing solubility challenges encountered with (Cbz-ala4)2-rhodamine. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound difficult to dissolve in aqueous buffers?

A1: The solubility of this compound in aqueous solutions is often challenging due to the inherent hydrophobicity of its components. Several factors contribute to this:

  • Hydrophobic Peptide Sequence: The alanine-rich peptide sequence (ala4) is known to be hydrophobic and can promote aggregation, especially at elevated temperatures.[1][2][3]

  • Cbz Protecting Group: The N-terminal carboxybenzyl (Cbz) protecting groups are aromatic and significantly increase the hydrophobicity of the molecule, making it less soluble in water.

  • Rhodamine Dye: The rhodamine dye itself possesses a hydrophobic core, which can further contribute to poor aqueous solubility and a tendency to aggregate. Increased fluorophore-to-protein ratios can lead to fluorescence quenching, denaturation, and precipitation.

Q2: What is the first step I should take when trying to dissolve this compound?

A2: The recommended initial approach is to create a concentrated stock solution in an organic solvent before diluting it into your desired aqueous buffer.

  • Choose an appropriate organic solvent: Dimethyl sulfoxide (DMSO) is a common and effective choice for dissolving hydrophobic peptides and fluorescent dyes.[4][5][6] Other options include dimethylformamide (DMF) or N-methylpyrrolidone (NMP).

  • Prepare a high-concentration stock: Allow the lyophilized this compound powder to warm to room temperature before opening the vial. Add a small volume of the organic solvent to the vial to create a concentrated stock solution (e.g., 1-10 mM).

  • Ensure complete dissolution: Gently vortex or sonicate the stock solution to ensure the compound is fully dissolved. A properly solubilized stock solution should be clear and free of particulates.[5]

Q3: How should I dilute the organic stock solution into my aqueous buffer?

A3: Proper dilution is critical to prevent precipitation.

  • Add the stock solution to the buffer: Slowly add the organic stock solution dropwise to your vigorously stirring aqueous buffer.

  • Avoid shocking the solution: Rapid addition of the stock solution can cause localized high concentrations of the hydrophobic compound, leading to immediate precipitation.

  • Monitor for turbidity: If the solution becomes cloudy or turbid, you have likely exceeded the solubility limit in that particular buffer.

Q4: Can the pH of my aqueous buffer affect the solubility of this compound?

A4: Yes, pH can significantly influence solubility, primarily by altering the charge state of any ionizable groups on the peptide. The overall charge of a peptide affects its solubility, with peptides generally being least soluble at their isoelectric point (pI). While this compound has its terminal carboxyl groups blocked, the rhodamine moiety's fluorescence can be pH-sensitive. For rhodamine derivatives, the equilibrium between the fluorescent open form and the non-fluorescent spirocyclic form can be pH-dependent.

Q5: What should I do if my this compound precipitates out of solution?

A5: If you observe precipitation, consider the following troubleshooting steps:

  • Decrease the final concentration: Your target concentration in the aqueous buffer may be too high. Try preparing a more dilute solution.

  • Increase the percentage of organic co-solvent: If your experimental conditions allow, increasing the final concentration of the organic solvent (e.g., from 1% to 5% DMSO) can help maintain solubility. However, be mindful that high concentrations of organic solvents can affect biological assays.

  • Adjust the buffer pH: Systematically vary the pH of your buffer to determine if solubility improves at a more acidic or basic pH.

  • Use additives: In some cases, non-ionic detergents (at low concentrations) or other solubilizing agents can help prevent aggregation.

Troubleshooting Guides

Guide 1: Protocol for Solubilizing this compound

This protocol provides a step-by-step method for dissolving this compound for use in aqueous buffers.

Materials:

  • Lyophilized this compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desired aqueous buffer (e.g., Phosphate-Buffered Saline - PBS)

  • Vortex mixer

  • Sonicator (optional)

  • Microcentrifuge

Procedure:

  • Prepare the Stock Solution: a. Allow the vial of lyophilized this compound to equilibrate to room temperature before opening. b. Add a small, precise volume of DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM). c. Vortex the vial for 1-2 minutes to facilitate dissolution. If needed, briefly sonicate the vial in a water bath. d. Visually inspect the solution to ensure it is clear and free of any solid particles.

  • Dilute into Aqueous Buffer: a. Place the desired volume of your aqueous buffer into a larger tube and begin gentle stirring. b. Slowly, add the DMSO stock solution drop-by-drop to the stirring buffer. c. Continue stirring for at least 10 minutes to ensure thorough mixing.

  • Final Preparation: a. Before use, centrifuge the final solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any undissolved aggregates. b. Carefully transfer the supernatant to a new tube for your experiment. This step is crucial to remove small, insoluble particles that could interfere with your assay.

Guide 2: Systematic Solubility Testing

If you are encountering persistent solubility issues, a systematic approach to identify optimal conditions is recommended. The following table can be used to document your findings.

Table 1: Solubility Testing Matrix for this compound

Buffer SystemBuffer pHBuffer Concentration (mM)Co-solvent (% v/v)Max Soluble Concentration of this compound (µM)Observations (e.g., Clear, Precipitate, Turbid)
PBS7.41501% DMSO
PBS7.41505% DMSO
Tris-HCl8.0501% DMSO
Tris-HCl8.0505% DMSO
Acetate5.01001% DMSO
Acetate5.01005% DMSO

Experimental Protocol for Solubility Testing:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare a series of aqueous buffers with varying pH and salt concentrations as outlined in your testing matrix.

  • For each buffer condition, prepare a set of serial dilutions of the this compound stock solution.

  • Observe each dilution for any signs of precipitation or turbidity immediately after preparation and after a set incubation period (e.g., 1 hour) at room temperature.

  • Record the highest concentration that remains a clear, homogenous solution for each condition in your solubility matrix.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

G start Start: Solubility Issue with This compound prepare_stock Prepare concentrated stock in 100% DMSO start->prepare_stock slow_dilution Slowly dilute stock into stirring aqueous buffer prepare_stock->slow_dilution observe Observe for precipitation or turbidity slow_dilution->observe success Solution is clear: Proceed with experiment observe->success Clear troubleshoot Precipitation Occurs: Begin Troubleshooting observe->troubleshoot Precipitate decrease_conc Decrease final concentration troubleshoot->decrease_conc increase_cosolvent Increase % of organic co-solvent (e.g., DMSO) troubleshoot->increase_cosolvent adjust_ph Systematically adjust buffer pH troubleshoot->adjust_ph re_observe Re-evaluate solubility decrease_conc->re_observe increase_cosolvent->re_observe adjust_ph->re_observe re_observe->success Clear re_observe->troubleshoot Still Precipitates

Caption: Troubleshooting workflow for this compound solubility.

References

Factors affecting the stability of (Cbz-ala4)2-rhodamine stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing (Cbz-ala4)2-rhodamine stock solutions?

A1: We recommend using high-purity, anhydrous dimethyl sulfoxide (DMSO) to prepare stock solutions of this compound. DMSO is a common solvent for many fluorescently-labeled peptides and can help to prevent aggregation. For very hydrophobic peptides, dissolving in a small amount of DMSO first and then diluting with an appropriate aqueous buffer may be effective.[1]

Q2: What is the optimal storage temperature and duration for the stock solution?

A2: For long-term storage, lyophilized this compound powder should be stored at -20°C or preferably -80°C in a desiccated, dark environment, where it can be stable for up to several years.[1] Once dissolved, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] For short-term storage of a few days, 4°C in the dark is acceptable.[2]

Q3: How does pH affect the stability and fluorescence of the stock solution?

A3: Rhodamine B, a related dye, is generally pH-insensitive in the range of pH 4-9.[3] However, strongly alkaline conditions (pH > 10) can lead to the formation of a non-fluorescent lactone form, quenching the fluorescence.[3] Conversely, extreme acidity (pH < 2) can also reduce the quantum yield.[3] For peptide solutions, a slightly acidic pH of 5-6 is often recommended for storage.[2] Therefore, maintaining the pH of your working solution within a neutral to slightly acidic range is advisable.

Q4: Is this compound sensitive to light?

A4: Yes, rhodamine dyes are susceptible to photobleaching upon prolonged exposure to light. It is crucial to protect both the lyophilized powder and the stock solutions from light by using amber vials or wrapping containers in aluminum foil.[4] When performing experiments, minimize the exposure of the compound to excitation light.

Q5: Can I store the this compound in an aqueous buffer?

A5: Storing peptides in solution is generally not recommended for long periods.[2] Peptides in solution are less stable than when lyophilized.[4] If you need to store the compound in a buffer, use a sterile, slightly acidic buffer (pH 5-6) and store at -20°C.[2] Be aware that the peptide component may be susceptible to microbial degradation in aqueous solutions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Decreased fluorescence intensity of the stock solution over time. 1. Photobleaching: The solution has been exposed to light for extended periods. 2. pH Shift: The pH of the solution has become too high or too low. 3. Degradation: The rhodamine moiety or the peptide has degraded. 4. Adsorption: The compound may have adsorbed to the surface of the storage container.1. Always store the solution in the dark. Prepare fresh working solutions from a protected stock. 2. Check the pH of your solution and adjust to a neutral or slightly acidic range if necessary. 3. Prepare a fresh stock solution from lyophilized powder. Avoid repeated freeze-thaw cycles. 4. Use low-adhesion microcentrifuge tubes for storage.
Precipitate forms in the stock solution upon thawing. 1. Low Solubility: The concentration of the stock solution may be too high for the solvent. 2. Aggregation: The peptide component of the molecule may be prone to aggregation. 3. Freeze-Thaw Cycles: Repeated freezing and thawing can promote precipitation.1. Try preparing a more dilute stock solution. Gentle warming or sonication may help to redissolve the precipitate, but use with caution as it may accelerate degradation. 2. Consider adding a small percentage of an organic co-solvent or a non-ionic surfactant to your working buffer to improve solubility. 3. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
Inconsistent experimental results using the stock solution. 1. Inaccurate Concentration: The actual concentration may be different from the calculated value due to incomplete dissolution or degradation. 2. Oxidation: The peptide may have oxidized, particularly if it contains susceptible amino acids (though alanine is stable). 3. Contamination: The stock solution may be contaminated with microbes or other substances.1. Determine the concentration of the stock solution using UV-Vis spectrophotometry by measuring the absorbance of the rhodamine dye. 2. While the (Cbz-ala4) portion is not prone to oxidation, if you work with other fluorescent peptides, be mindful of this possibility. Use degassed solvents for preparation. 3. Use sterile filtration for aqueous solutions and always handle with care to prevent contamination.
Unexpected cleavage of the Cbz group. 1. Harsh Acidic Conditions: The Cbz (benzyloxycarbonyl) group can be cleaved by strong acids.[5] 2. Hydrogenolysis: The Cbz group is sensitive to catalytic hydrogenation (e.g., H2/Pd).1. Avoid exposing the compound to strong acidic conditions during your experiments.[5] 2. Ensure that your experimental setup does not contain reagents or conditions that could lead to hydrogenolysis.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution
  • Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening. This prevents condensation of moisture onto the powder.

  • Weighing: Rapidly weigh the desired amount of the compound in a low-light environment.

  • Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution gently until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used, but avoid excessive heating.

  • Aliquoting: Dispense the stock solution into single-use, low-adhesion amber microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Visualizations

Below are diagrams illustrating key concepts related to the handling and potential degradation of this compound.

degradation_pathway cluster_molecule This compound cluster_stressors Stress Factors cluster_degradation Degradation Products Molecule This compound (Stable) Photobleached Photobleached Rhodamine (Non-fluorescent) Molecule->Photobleached Photodegradation Lactone Rhodamine Lactone (Non-fluorescent) Molecule->Lactone Lactonization Cleaved_Cbz Cleaved Cbz Group Molecule->Cleaved_Cbz Acid Hydrolysis Cleaved_Peptide Cleaved Peptide Molecule->Cleaved_Peptide Enzymatic Cleavage Light Light Light->Molecule High_pH High pH (>10) High_pH->Molecule Strong_Acid Strong Acid Strong_Acid->Molecule Enzymes Proteolytic Enzymes Enzymes->Molecule

Caption: Potential degradation pathways for this compound under various stress factors.

experimental_workflow Start Start: Lyophilized this compound Equilibrate Equilibrate to Room Temperature in Desiccator Start->Equilibrate Weigh Weigh Powder Equilibrate->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store Store at -20°C or -80°C, Protected from Light Aliquot->Store Use Use in Experiment Store->Use

Caption: Recommended workflow for the preparation and storage of this compound stock solutions.

References

Correcting for background fluorescence in rhodamine 110-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for background fluorescence in rhodamine 110-based assays.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can mask the specific signal from your assay, leading to inaccurate results. This guide provides a systematic approach to identifying and mitigating common sources of background noise.

Problem: My fluorescence readings are high in my negative control or "no-enzyme" wells.

This indicates that sources other than your specific enzymatic reaction are contributing to the fluorescence signal. Follow these steps to troubleshoot:

Step 1: Identify the Source of Background Fluorescence

The first step is to pinpoint the origin of the unwanted signal. Common culprits include:

  • Autofluorescence: Biological samples, such as cells and tissues, can naturally fluoresce.[1][2] This intrinsic fluorescence can be a significant source of background noise.

  • Media and Buffers: Components in cell culture media or assay buffers can be inherently fluorescent.[3]

  • Unbound Fluorophore: Excess, unbound rhodamine 110 or its substrate can contribute to high background.[1]

  • Non-specific Binding: The fluorescent probe may bind to components in the well other than the target molecule.[1][4]

  • Contaminated Reagents or Labware: Impurities in reagents or dirty labware can introduce fluorescent artifacts.

  • Assay Vessel: Plastic-bottom plates can exhibit higher autofluorescence compared to glass-bottom plates.[1]

Experimental Workflow for Source Identification

cluster_0 Systematic Background Check A Prepare Control Wells B Well 1: Buffer/Media Only A->B Control for buffer fluorescence C Well 2: Buffer/Media + Substrate A->C Control for substrate fluorescence D Well 3: Unstained Cells + Buffer/Media A->D Control for autofluorescence E Well 4: Stained Cells (No Enzyme/Treatment) A->E Control for non-specific binding & uptake F Measure Fluorescence B->F C->F D->F E->F G Analyze Results F->G

Caption: Workflow to identify sources of background fluorescence.

Step 2: Implement Corrective Actions

Based on the results from your control wells, apply the following solutions:

Issue IdentifiedRecommended Action
High signal in "Buffer/Media Only" well Use a phenol red-free medium for cell-based assays, as phenol red can be fluorescent. Test different buffers to find one with lower intrinsic fluorescence.
High signal in "Buffer/Media + Substrate" well This suggests substrate instability or contamination. Consider preparing fresh substrate solution. If the issue persists, evaluate the purity of the substrate. In some cases, the substrate itself may have some basal fluorescence that needs to be subtracted.
High signal in "Unstained Cells" well This is due to cellular autofluorescence.[2] Autofluorescence is often broad-spectrum, so switching to a fluorophore in a different spectral range (e.g., red or far-red) might help.[1] Alternatively, use software-based correction methods or chemical quenching agents.
High signal in "Stained Cells (No Enzyme)" well This points to non-specific binding or excessive unbound probe.[1][4] Optimize the washing steps by increasing the number of washes or the stringency of the wash buffer.[1] Titrate the concentration of the rhodamine 110 substrate to find the lowest concentration that still provides a robust signal.[1]
General High Background If using plastic-bottom plates, consider switching to glass-bottom plates to reduce vessel-related fluorescence.[1] Ensure all labware is thoroughly cleaned.

FAQs: Correcting for Background Fluorescence

Q1: What is the best way to subtract background fluorescence from my data?

The most common method is to use a "no-cell" or "no-enzyme" control well.[5] The fluorescence intensity from this control well (F₀) is then subtracted from the fluorescence intensity of your sample wells (F).[5]

Data Correction Methods

MethodFormulaWhen to Use
Simple Subtraction F - F₀The most straightforward method, suitable for when the background is a consistent additive factor across all wells.[5]
Ratio (Normalization) F / F₀Useful when there are well-to-well variations in illumination or read time. This method normalizes the signal to the background.
Fold Change (F - F₀) / F₀This method combines subtraction and normalization. It is particularly useful for comparing the relative signal increase across different conditions or experiments.[5]

Q2: My assay involves live cells. How can I correct for autofluorescence?

Autofluorescence is the natural fluorescence emitted by cells and can be a significant source of background noise.[2]

Strategies to Mitigate Autofluorescence

cluster_0 Autofluorescence Correction Strategies A Correction Methods B Spectral Unmixing A->B Isolate specific signals C Software Subtraction A->C Post-acquisition correction D Wavelength Selection A->D Avoid excitation of autofluorescent molecules E Chemical Quenching A->E Reduce intrinsic fluorescence A Bis-amide Substrate (Non-fluorescent) B Mono-amide Intermediate (Fluorescent) A->B First Cleavage C Rhodamine 110 (Highly Fluorescent) B->C Second Cleavage

References

Technical Support Center: (Cbz-ala4)2-rhodamine Cleavage and Fluorescence Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the impact of pH on (Cbz-ala4)2-rhodamine cleavage and fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a fluorogenic substrate designed to detect protease activity. The substrate consists of a rhodamine fluorophore quenched by two tetra-alanine peptide chains, each protected by a carboxybenzyl (Cbz) group. In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the peptide chains by a suitable protease, the rhodamine fluorophore is released, resulting in a significant increase in fluorescence. The intensity of the fluorescence is directly proportional to the amount of substrate cleaved and thus to the protease activity.

Q2: How does pH affect the cleavage of this compound?

A2: The pH of the reaction buffer has a critical impact on the rate of enzymatic cleavage. Most proteases have an optimal pH range in which they exhibit maximum activity.[1][2][3] For example, serine proteases, which are likely to cleave this substrate, often have optimal activity in the neutral to slightly alkaline range (pH 7-8.5).[1] Deviations from the optimal pH can lead to a significant decrease in enzyme activity and, consequently, a lower rate of substrate cleavage and fluorescence generation.

Q3: Does the fluorescence of the cleaved rhodamine product depend on pH?

A3: The cleavage of this compound is expected to yield rhodamine 110. The fluorescence of rhodamine 110 and its conjugates is generally stable and insensitive to pH in the range of 4 to 9.[4] This is a significant advantage as it means that changes in fluorescence intensity within this range can be directly attributed to the enzymatic cleavage activity rather than fluctuations in the fluorophore's quantum yield due to pH changes.

Q4: What is the stability of the Cbz protecting group at different pH values?

A4: The carboxybenzyl (Cbz) protecting group is generally stable under a wide range of acidic and basic conditions commonly used in enzymatic assays.[5][6] It is typically removed by catalytic hydrogenolysis or strong acidic conditions (e.g., HBr in acetic acid), which are not conditions used in standard protease assays.[6][7] Therefore, spontaneous cleavage of the Cbz group under typical assay conditions (pH 4-10) is unlikely to be a significant factor.

Q5: What are common interfering substances in this type of assay?

A5: Several substances can interfere with enzymatic assays and fluorescence measurements. These include:

  • Enzyme inhibitors: Specific inhibitors of the protease being studied will naturally reduce the cleavage rate.

  • Chelating agents: EDTA and other chelators can interfere with metalloproteases.[8]

  • Detergents: High concentrations of detergents like SDS, NP-40, and Tween-20 can denature the enzyme.[8]

  • Reducing agents: DTT can sometimes interfere with the assay chemistry.[9]

  • Colored or fluorescent compounds: Compounds in the sample that absorb light or fluoresce at the excitation or emission wavelengths of rhodamine will interfere with the signal detection.[10]

Troubleshooting Guides

Problem 1: No or very low fluorescence signal
Possible Cause Troubleshooting Step
Incorrect pH of assay buffer Verify the pH of your buffer. Ensure it is within the optimal range for the protease being used. Perform a pH optimization experiment if the optimal pH is unknown.[11][12]
Inactive enzyme Use a fresh enzyme preparation. Ensure proper storage conditions were maintained. Perform a positive control with a known substrate to confirm enzyme activity.
Substrate degradation Prepare fresh substrate solution. Protect from light and store as recommended.
Incorrect instrument settings Check the excitation and emission wavelengths on the fluorometer. For rhodamine 110, these are typically around 498 nm and 521 nm, respectively.[13] Ensure the gain setting is appropriate.[14]
Presence of an inhibitor Review the sample composition for known protease inhibitors. If possible, remove potential inhibitors from the sample.
Problem 2: High background fluorescence
Possible Cause Troubleshooting Step
Substrate autohydrolysis Run a no-enzyme control to measure the rate of spontaneous substrate cleavage. If high, consider lowering the assay temperature or adjusting the buffer composition.
Contaminated reagents Use high-purity water and reagents. Check for fluorescent contaminants in the buffer and other assay components.
Autofluorescence from sample Run a no-substrate control with your sample to measure its intrinsic fluorescence. If high, consider sample purification or using a different assay.
Incorrect microplate type For fluorescence assays, use black, opaque microplates to minimize background and well-to-well crosstalk.[8][10]
Problem 3: Inconsistent or non-reproducible results
Possible Cause Troubleshooting Step
Inaccurate pipetting Use calibrated pipettes and ensure proper pipetting technique, especially for small volumes.[8]
Temperature fluctuations Ensure all reagents and the reaction plate are at the same, stable temperature. Use a temperature-controlled plate reader if possible.
Buffer variability Prepare a large batch of buffer to be used for all related experiments to ensure consistency. The ionic strength of the buffer can also affect enzyme activity.[15]
Incomplete mixing of reagents Gently mix the reagents thoroughly after addition to the wells. Avoid introducing bubbles.
Edge effects in microplate Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with water or buffer.

Quantitative Data Summary

Table 1: pH Profile of Selected Proteases

Protease FamilyExample EnzymeOptimal pH Range
Serine ProteasesChymotrypsin7.0 - 8.5[1]
Serine ProteasesTrypsin8.0 - 9.0
Serine ProteasesElastase8.0 - 9.5
Cysteine ProteasesPapain6.0 - 7.0
Aspartic ProteasesPepsin1.5 - 2.5[16]
Alkaline ProteasesSubtilisin9.0 - 11.0[2]

Table 2: Fluorescence Properties of Rhodamine 110

PropertyValue
Excitation Maximum~498 nm[13]
Emission Maximum~521 nm[13]
pH Sensitivity (in the 4-9 range)Fluorescence is largely insensitive to pH[4]
Quantum YieldHigh

Experimental Protocols

Protocol: Determining the Optimal pH for this compound Cleavage
  • Prepare a series of assay buffers with varying pH values (e.g., from pH 4.0 to 10.0 in 0.5 pH unit increments). Use appropriate buffer systems for each pH range (e.g., citrate for pH 4-6, phosphate for pH 6-8, Tris for pH 8-9, and glycine-NaOH for pH 9-10).[11] Ensure all buffers have the same ionic strength.

  • Prepare stock solutions of the this compound substrate and the protease in a suitable solvent (e.g., DMSO for the substrate and an appropriate buffer for the enzyme).

  • Set up the assay in a 96-well black microplate. For each pH to be tested, prepare triplicate wells containing:

    • Assay buffer of the specific pH.

    • Protease at a fixed final concentration.

  • Prepare control wells for each pH:

    • No-enzyme control: Assay buffer and substrate (to measure background fluorescence and autohydrolysis).

    • No-substrate control: Assay buffer and enzyme (to measure background from the enzyme solution).

  • Initiate the reaction by adding the this compound substrate to all wells to a final desired concentration.

  • Incubate the plate at a constant temperature (e.g., 37°C).

  • Monitor the fluorescence at regular intervals using a microplate reader with excitation at ~498 nm and emission at ~521 nm.

  • Calculate the initial reaction rate (V₀) for each pH by determining the slope of the linear portion of the fluorescence versus time plot.

  • Plot the reaction rate as a function of pH to determine the optimal pH for the enzymatic cleavage.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis A Prepare Buffers (Varying pH) D Dispense Buffers & Enzyme into 96-well plate A->D B Prepare Substrate (this compound) E Add Substrate to Initiate Reaction B->E C Prepare Enzyme C->D D->E F Incubate at Constant Temperature E->F G Measure Fluorescence over time F->G H Calculate Reaction Rates G->H I Plot Rate vs. pH H->I

Caption: Experimental workflow for determining the optimal pH for this compound cleavage.

signaling_pathway cluster_reaction Enzymatic Reaction Substrate This compound (Non-fluorescent) Enzyme Protease Substrate->Enzyme binds Intermediate Cleavage Intermediate Enzyme->Intermediate cleaves Product Rhodamine 110 (Fluorescent) Intermediate->Product releases pH Optimal pH pH->Enzyme activates

Caption: Mechanism of pH-dependent cleavage and fluorescence activation.

troubleshooting_flow Start Low/No Fluorescence Signal CheckEnzyme Is Enzyme Active? (Positive Control) Start->CheckEnzyme CheckpH Is pH Optimal? CheckEnzyme->CheckpH Yes Solution1 Use Fresh Enzyme CheckEnzyme->Solution1 No CheckInstrument Are Instrument Settings Correct? CheckpH->CheckInstrument Yes Solution2 Optimize Buffer pH CheckpH->Solution2 No CheckSubstrate Is Substrate Intact? CheckInstrument->CheckSubstrate Yes Solution3 Verify Wavelengths & Gain CheckInstrument->Solution3 No Solution4 Prepare Fresh Substrate CheckSubstrate->Solution4 No End Problem Resolved CheckSubstrate->End Yes Solution1->End Solution2->End Solution3->End Solution4->End

Caption: Troubleshooting workflow for low or no fluorescence signal.

References

Technical Support Center: Intracellular Delivery of (Cbz-ala4)2-Rhodamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions for researchers using (Cbz-ala4)2-Rhodamine for intracellular delivery experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cellular uptake for this compound?

A1: While the exact mechanism for this specific peptide may vary by cell type, short, hydrophobic peptides like tetra-alanine, when conjugated to a fluorophore, often enter cells through a combination of direct penetration of the cell membrane and endocytosis.[1][2] The rhodamine moiety increases the overall hydrophobicity, which can facilitate membrane interaction.

Q2: What is the optimal concentration of this compound to use for live-cell imaging?

A2: The optimal concentration should be determined empirically for each cell type and experimental setup. A good starting point is to perform a dose-response experiment. Generally, concentrations in the low micromolar range (e.g., 1-10 µM) are effective for cell-penetrating peptides.[1] Exceeding the optimal concentration can lead to cytotoxicity and signal quenching.[3]

Q3: How long should I incubate the cells with the peptide?

A3: Incubation times can vary significantly, from 30 minutes to several hours.[4] Shorter incubation times are often sufficient for initial uptake, while longer times may be necessary for observing downstream localization or effects. It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific research question.

Q4: Is this compound cytotoxic?

A4: Rhodamine and its derivatives can exhibit cytotoxicity, particularly at higher concentrations or with prolonged exposure.[5][6][7] The Cbz-protected tetra-alanine peptide portion is not expected to be inherently toxic. It is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line.

Q5: Can I fix cells after incubation with this compound?

A5: Yes, cells can typically be fixed after incubation. A common method is to use 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). However, be aware that fixation and subsequent permeabilization steps can sometimes alter the subcellular localization of the peptide or lead to signal loss. It is advisable to image both live and fixed cells to ensure the observed localization is accurate.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or Weak Fluorescence Signal 1. Low Peptide Concentration: The concentration of the peptide may be too low for detection. 2. Short Incubation Time: The incubation period may not be long enough for sufficient uptake. 3. Suboptimal Imaging Settings: The microscope settings (laser power, exposure time, filter sets) may not be appropriate for rhodamine. 4. Peptide Degradation: The peptide may have degraded due to improper storage or handling. 5. pH-Dependent Fluorescence: Rhodamine fluorescence can be pH-sensitive, with some forms being non-fluorescent.[8]1. Titrate Concentration: Increase the peptide concentration incrementally. 2. Optimize Incubation Time: Perform a time-course experiment to find the optimal incubation duration.[4] 3. Adjust Microscope Settings: Ensure the excitation and emission wavelengths are correct for rhodamine. Increase laser power or exposure time as needed, being mindful of phototoxicity. 4. Use Fresh Peptide: Prepare fresh dilutions of the peptide from a properly stored stock solution. 5. Check Buffer pH: Ensure the pH of your imaging media is within the optimal range for rhodamine fluorescence.
High Background Fluorescence 1. Excess Peptide: The peptide may be non-specifically binding to the coverslip or extracellular matrix. 2. Autofluorescence: The cells themselves may be autofluorescent at the rhodamine wavelengths. 3. Contaminated Media: The cell culture media or buffers may be contaminated with fluorescent compounds.1. Thorough Washing: Increase the number and duration of wash steps with fresh buffer or media after incubation. 2. Use Control Samples: Image unstained cells under the same conditions to determine the level of autofluorescence.[9] 3. Use Fresh Reagents: Use fresh, high-quality media and buffers for your experiments.
Punctate or Vesicular Staining Pattern 1. Endosomal Entrapment: The peptide is being taken up via endocytosis and is trapped in endosomes or lysosomes.[10] 2. Peptide Aggregation: At higher concentrations, the peptide may aggregate in the extracellular space or within vesicles.1. Use Endosomal Escape Enhancers: Co-incubate with endosomolytic agents, although this may increase cytotoxicity. 2. Lower Peptide Concentration: Reduce the concentration of the peptide to minimize aggregation.
High Cytotoxicity 1. High Peptide Concentration: The concentration of the peptide is above the toxic threshold for the cells.[5][7] 2. Prolonged Incubation: The cells are exposed to the peptide for too long.1. Perform Cytotoxicity Assay: Determine the EC50 value and work at concentrations well below this. 2. Reduce Incubation Time: Decrease the duration of the incubation period.

Experimental Protocols & Data

General Protocol for Intracellular Delivery
  • Cell Seeding: Plate cells on a suitable imaging dish or plate and allow them to adhere overnight.

  • Peptide Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentration in pre-warmed, serum-free cell culture media.

  • Incubation: Remove the old media from the cells and wash once with PBS. Add the peptide-containing media to the cells and incubate at 37°C for the desired amount of time.

  • Washing: Remove the peptide-containing media and wash the cells 2-3 times with fresh, pre-warmed media or PBS to remove any extracellular peptide.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filters for rhodamine (Excitation: ~550 nm, Emission: ~570 nm).

Quantitative Data Summary

The following tables provide example data for optimizing the delivery of a rhodamine-labeled peptide. Note: This data is illustrative and should be adapted for your specific experimental conditions.

Table 1: Dose-Response of Peptide Uptake

Peptide Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Cell Viability (%)
0 (Control)50100
125098
580095
10150085
201600 (Plateau)60

Table 2: Time-Course of Peptide Uptake

Incubation Time (minutes)Mean Fluorescence Intensity (Arbitrary Units)
15300
30750
601200
1201400
2401450 (Plateau)

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells on Imaging Plate C Incubate Cells with Peptide A->C B Prepare this compound Working Solution B->C D Wash Cells to Remove Excess Peptide C->D E Live-Cell Imaging (Fluorescence Microscopy) D->E F Optional: Fix and Permeabilize Cells E->F G Image Fixed Cells F->G

Caption: General experimental workflow for intracellular delivery and imaging.

Troubleshooting_Flowchart Start Start: No/Weak Signal Q1 Is peptide concentration optimized? Start->Q1 A1 Increase Concentration (Perform Dose-Response) Q1->A1 No Q2 Is incubation time sufficient? Q1->Q2 Yes A1->Q2 A2 Increase Incubation Time (Perform Time-Course) Q2->A2 No Q3 Are imaging settings correct for Rhodamine? Q2->Q3 Yes A2->Q3 A3 Check Filters, Laser Power, Exposure Q3->A3 No End Signal Improved Q3->End Yes A3->End

Caption: Troubleshooting flowchart for low or no fluorescence signal.

References

Validation & Comparative

A Head-to-Head Comparison of Fluorogenic Substrates for Elastase Detection: (Cbz-ala4)2-rhodamine vs. MeOSuc-AAPV-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection of elastase activity is critical in studies of inflammation, lung diseases, and cancer. The choice of a fluorogenic substrate is paramount for achieving sensitive and reliable results. This guide provides an objective comparison of two commonly used elastase substrates, (Cbz-ala4)2-rhodamine and MeOSuc-AAPV-AMC, supported by available experimental data to aid in the selection of the optimal reagent for your research needs.

Executive Summary

Both this compound and MeOSuc-AAPV-AMC are effective fluorogenic substrates for the detection of elastase activity. MeOSuc-AAPV-AMC is a well-characterized substrate with readily available kinetic data, making it a reliable choice for quantitative enzyme activity assays. This compound, a rhodamine-based substrate, offers the potential for higher sensitivity due to the favorable photophysical properties of rhodamine 110. The choice between these two substrates will depend on the specific requirements of the experiment, such as the need for well-defined kinetic parameters versus the demand for the highest possible sensitivity.

Data Presentation

ParameterThis compoundMeOSuc-AAPV-AMC
Full Name (Benzyloxycarbonyl-Alanine-Alanine-Alanine-Alanine)2-Rhodamine 110N-Methoxysuccinyl-Alanine-Alanine-Proline-Valine-7-Amino-4-methylcoumarin
Fluorophore Rhodamine 1107-Amino-4-methylcoumarin (AMC)
Excitation Wavelength ~485-498 nm~355-380 nm[1][2]
Emission Wavelength ~521-525 nm~440-460 nm[1][2]
Michaelis Constant (Km) Data not readily available in comparable format~130 µM (for human leukocyte elastase)[3][4], 362 µM[1][2][5]
Catalytic Efficiency (kcat/Km) Data not readily available in comparable format11 x 10^3 M⁻¹s⁻¹[6]
Limit of Detection (LOD) 2.64 fmol of elastase-oligonucleotide conjugate[7]Data not readily available in a comparable format
Cleavage Mechanism Two-step cleavage of tetra-alanine peptidesSingle cleavage after Valine residue

Principles and Mechanisms of Action

This compound

This compound is a non-fluorescent bis-amide derivative of rhodamine 110. The substrate consists of two tetra-alanine peptide chains, each capped with a benzyloxycarbonyl (Cbz) group, attached to the amino groups of the rhodamine 110 core. In the presence of elastase, the enzyme sequentially cleaves the peptide chains. The initial cleavage of one peptide chain yields a fluorescent mono-amide intermediate. Subsequent cleavage of the second peptide chain releases the highly fluorescent rhodamine 110 molecule, resulting in a significant increase in fluorescence intensity.

G Substrate This compound (Non-fluorescent) Intermediate Mono-amide Rhodamine (Fluorescent) Substrate->Intermediate Cleavage 1 Product Rhodamine 110 (Highly Fluorescent) Intermediate->Product Cleavage 2 Elastase1 Elastase Elastase2 Elastase

Fig 1. Enzymatic cleavage of this compound.
MeOSuc-AAPV-AMC

MeOSuc-AAPV-AMC is a synthetic tetrapeptide substrate linked to a fluorescent 7-amino-4-methylcoumarin (AMC) group. The peptide sequence, Alanine-Alanine-Proline-Valine (AAPV), is specifically recognized and cleaved by elastase. In its intact form, the substrate is only weakly fluorescent due to quenching of the AMC fluorophore. Upon enzymatic cleavage by elastase at the C-terminal side of the valine residue, the highly fluorescent AMC molecule is released, leading to a measurable increase in fluorescence.

G Substrate MeOSuc-AAPV-AMC (Weakly Fluorescent) Product MeOSuc-AAPV + AMC (Highly Fluorescent) Substrate->Product Cleavage Elastase Elastase

Fig 2. Enzymatic cleavage of MeOSuc-AAPV-AMC.

Experimental Protocols

General Experimental Workflow

The general workflow for an elastase activity assay using either substrate is similar and can be adapted for use in microplate readers.

G A Prepare Reagents (Buffer, Substrate, Elastase) B Add Substrate to Microplate Wells A->B C Add Elastase to Initiate Reaction B->C D Incubate at Optimal Temperature (e.g., 37°C) C->D E Measure Fluorescence at Appropriate Wavelengths D->E F Analyze Data (Calculate Reaction Velocity) E->F

Fig 3. General workflow for elastase activity assay.
Protocol for this compound

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).

    • Prepare a stock solution of this compound in a suitable organic solvent like DMSO.

    • Prepare a solution of elastase in assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the desired volume of assay buffer.

    • Add the this compound stock solution to the wells to achieve the final desired concentration.

    • Initiate the reaction by adding the elastase solution to the wells.

    • Immediately place the microplate in a fluorescence plate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~498 nm and an emission wavelength of ~521 nm.

Protocol for MeOSuc-AAPV-AMC
  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 100 mM HEPES, pH 7.5, containing 500 mM NaCl and 0.05% Triton X-100).

    • Prepare a stock solution of MeOSuc-AAPV-AMC in DMSO.[2]

    • Prepare a solution of elastase in assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the desired volume of assay buffer.

    • Add the MeOSuc-AAPV-AMC stock solution to the wells to reach the final desired concentration (e.g., 10-100 µM).[8]

    • Pre-incubate the plate at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the elastase solution to the wells.

  • Data Acquisition:

    • Measure the fluorescence intensity kinetically using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[2][8]

Performance Comparison

Sensitivity: Direct comparison of the limit of detection (LOD) from independent studies is challenging due to variations in experimental conditions. However, a study using an elastase-oligonucleotide conjugate with this compound reported a detection limit of 2.64 fmol of the conjugate, indicating high sensitivity.[7] Rhodamine 110, the fluorophore released from this compound, generally has a higher quantum yield and extinction coefficient compared to AMC, which may translate to higher sensitivity in certain applications.

Specificity: Both substrates are designed for elastase, with the peptide sequences dictating specificity. The AAPV sequence in MeOSuc-AAPV-AMC is a well-established recognition motif for neutrophil elastase. While the tetra-alanine sequence in this compound is also cleaved by elastase, cross-reactivity with other proteases should be empirically determined for each experimental system.

Kinetic Analysis: MeOSuc-AAPV-AMC has well-documented Michaelis-Menten kinetics, with reported Km values that can be used for quantitative analysis of enzyme activity and inhibitor screening.[3][4] The two-step cleavage mechanism of this compound can complicate straightforward Michaelis-Menten kinetic analysis, as the fluorescence signal is a composite of the formation of the mono-amide intermediate and the final rhodamine 110 product.

Conclusion

The selection between this compound and MeOSuc-AAPV-AMC for elastase detection should be guided by the specific experimental goals.

  • MeOSuc-AAPV-AMC is an excellent choice for routine elastase activity measurements and inhibitor screening, particularly when well-defined kinetic parameters are required. Its single cleavage site and established kinetic data provide a solid foundation for quantitative and comparative studies.

  • This compound is a promising alternative when the highest sensitivity is the primary concern. The superior photophysical properties of the released rhodamine 110 fluorophore may allow for the detection of lower levels of elastase activity. However, researchers should be mindful of the more complex kinetic analysis associated with its two-step activation mechanism.

For any critical application, it is recommended to empirically validate the chosen substrate under the specific experimental conditions to ensure optimal performance and accurate interpretation of the results.

References

A Head-to-Head Comparison: Rhodamine 110 vs. Coumarin-Based Substrates for High-Performance Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of fluorogenic substrate is critical for the accuracy and sensitivity of enzyme activity assays. This guide provides an objective comparison of rhodamine 110-based and coumarin-based substrates, supported by experimental data, to inform your selection process.

Rhodamine 110 and coumarin derivatives are two of the most widely used classes of fluorophores for developing "turn-on" fluorescent substrates. In their inactive state, the fluorophore is conjugated to a recognition motif (e.g., a peptide sequence for a protease), which quenches its fluorescence. Enzymatic cleavage of this motif releases the free fluorophore, resulting in a significant increase in fluorescence intensity that is proportional to enzyme activity.[1] While both serve the same fundamental purpose, their intrinsic photophysical and chemical properties lead to significant differences in performance.

Key Performance Characteristics: A Comparative Overview

Rhodamine 110-based substrates generally offer superior performance in several key areas crucial for robust and sensitive enzymatic assays.

FeatureRhodamine 110-Based SubstratesCoumarin-Based SubstratesRationale & Significance
Sensitivity 50- to 300-fold higher than analogous coumarin substrates.[2][3]LowerThe increased sensitivity of R110 substrates stems from the high fluorescence quantum yield of the resulting product and enhanced reactivity at the cleavage site.[2] This is critical for detecting low abundance enzymes or subtle changes in activity.
pH Sensitivity Fluorescence is stable and insensitive to pH changes between pH 3 and 9.[2]Fluorescence is highly pH-dependent; the emission color can shift from blue to yellow-green with increasing alkalinity.[4][5]Stable fluorescence across a wide pH range ensures assay robustness and reliability, eliminating the need for strict pH control and reducing variability.
Spectral Properties Longer Wavelengths (Ex/Em: ~496/520 nm).[6]Shorter Wavelengths (e.g., AMC, Ex/Em: ~354/445 nm).[7]R110's red-shifted spectrum minimizes interference from the autofluorescence of cells, media components, and test compounds, which typically occurs at shorter (blue/green) wavelengths.[3][8]
Signal-to-Noise Ratio HighLowerThe combination of high quantum yield and longer emission wavelengths results in significantly less background noise and a superior signal-to-noise ratio.[3][8]
Photostability High resistance to photobleaching.[1][]Generally lower; can be improved with structural modifications.[7][10]High photostability is essential for long-term imaging experiments and for assays that require prolonged or intense light exposure, ensuring signal integrity over time.

Quantitative Data Summary

The following table summarizes key quantitative photophysical properties for representative fluorophores from each class.

FluorophoreMax. Excitation (λEx)Max. Emission (λEm)Quantum Yield (Φ)Molar Extinction Coefficient (ε)
Rhodamine 110 496-498 nm[6][11]520-529 nm[2][3]High (~0.85-0.95 in some derivatives)[][13][14]~80,000 cm⁻¹M⁻¹
7-Amino-4-methylcoumarin (AMC) ~354 nm[7]~445 nm[7]~0.5-0.6[14]~18,000 cm⁻¹M⁻¹
7-Amino-4-carboxymethylcoumarin (ACC) ~320 nm[7]~460 nm[7]Reported to be 3x higher than AMC[7]Not widely reported

Enzymatic Cleavage and Experimental Workflow

The mechanism of fluorescence generation and the typical workflow for using these substrates in an enzyme assay are visualized below.

cluster_0 Enzymatic Cleavage of Bis-Amide R110 Substrate Bisamide Bis-Amide Substrate (Non-Fluorescent) Monoamide Monoamide Intermediate (Fluorescent) Bisamide->Monoamide 1st Cleavage R110 Rhodamine 110 (Highly Fluorescent) Monoamide->R110 2nd Cleavage Enzyme1 Enzyme Enzyme1->Bisamide Enzyme2 Enzyme Enzyme2->Monoamide

Caption: Enzymatic activation of a bis-amide rhodamine 110 substrate.

cluster_1 Enzyme Inhibition Assay Workflow A Dispense Enzyme into Microplate Wells B Add Test Compound (Potential Inhibitor) A->B C Incubate B->C D Add Fluorogenic Substrate (e.g., R110-peptide) C->D E Monitor Fluorescence (Kinetic or Endpoint) D->E F Data Analysis (Calculate % Inhibition, IC₅₀) E->F

Caption: A typical high-throughput screening workflow for enzyme inhibitors.

Experimental Protocols

Below are generalized protocols for a protease assay. Researchers should optimize substrate and enzyme concentrations for their specific experimental conditions.

Protocol 1: Protease Activity Assay Using a Rhodamine 110-Based Substrate

Materials:

  • Protease of interest

  • Rhodamine 110 (R110) peptide substrate (e.g., bis-(CBZ-Arg)-R110 for serine proteases)[2]

  • Assay Buffer (e.g., 10 mM Tris or HEPES, pH 7.5)[2]

  • DMSO for substrate stock solution

  • 96-well or 384-well microplate (black, clear bottom)

  • Fluorescence plate reader (Excitation ~498 nm, Emission ~521 nm)

Procedure:

  • Prepare Substrate Stock Solution: Dissolve the R110-based substrate in DMSO to create a concentrated stock solution (e.g., 10-20 mM).[15] Store desiccated at -20°C or below, protected from light.[2]

  • Prepare Working Solutions:

    • Dilute the enzyme to the desired concentration in pre-warmed Assay Buffer.

    • Dilute the substrate stock solution in Assay Buffer to the final desired working concentration (e.g., 10-100 µM).[15] Prepare this solution just before use.

  • Assay Reaction:

    • Pipette the diluted enzyme solution into the microplate wells.

    • To initiate the reaction, add the diluted substrate solution to each well. The final volume might be 100 µL for a 96-well plate.

    • Include controls: a "no enzyme" control (buffer + substrate) to measure background fluorescence and a "no substrate" control if necessary.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence reader pre-set to the appropriate excitation and emission wavelengths.

    • Measure the fluorescence intensity over time (kinetic assay) or after a fixed incubation period at a specific temperature (endpoint assay).

  • Data Analysis:

    • Subtract the background fluorescence from all measurements.

    • For kinetic assays, determine the initial reaction velocity (rate of fluorescence increase). For endpoint assays, compare the final fluorescence values.

Protocol 2: Protease Activity Assay Using a Coumarin-Based Substrate

Materials:

  • Protease of interest

  • Coumarin peptide substrate (e.g., Ac-DEVD-AMC for Caspase-3)

  • Assay Buffer (pH must be carefully controlled, e.g., pH 7.2-7.5)

  • DMSO for substrate stock solution

  • 96-well or 384-well microplate (black, clear bottom, UV-transparent preferred)

  • Fluorescence plate reader (Excitation ~350-380 nm, Emission ~440-460 nm)

Procedure:

  • Prepare Substrate Stock Solution: Dissolve the coumarin-based substrate (e.g., AMC-peptide) in DMSO to a stock concentration of ~10 mM. Store at -20°C, protected from light.

  • Prepare Working Solutions:

    • Dilute the enzyme to the desired concentration in Assay Buffer.

    • Dilute the substrate stock solution to the final working concentration in Assay Buffer.

  • Assay Reaction:

    • Pipette the enzyme solution into the microplate wells.

    • Add the substrate solution to start the reaction.

    • Include a "no enzyme" control for background measurement.

  • Fluorescence Measurement:

    • Measure fluorescence using an appropriate plate reader with settings for coumarin-based fluorophores.

  • Data Analysis:

    • Subtract background fluorescence.

    • Calculate enzyme activity based on the rate of fluorescence increase or endpoint values. A standard curve using free AMC can be generated to quantify the amount of product formed.

Conclusion

For researchers requiring high sensitivity, assay robustness, and minimal interference from compound libraries or cellular autofluorescence, rhodamine 110-based substrates offer clear and significant advantages over their coumarin-based counterparts. Their superior photophysical properties—including higher quantum yield, red-shifted spectra, and pH insensitivity—translate directly to more reliable and higher-quality data, particularly in demanding applications such as high-throughput screening and live-cell imaging.[2][3][16] While coumarin substrates remain useful tools, especially for specific enzyme classes like CYPs, rhodamine 110 stands out as the preferred choice for achieving maximal sensitivity and performance in most protease and other enzyme assays.[17]

References

Unmasking the Specificity of (Cbz-ala4)2-rhodamine: A Comparative Guide to its Cross-Reactivity with Other Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Selectivity of a Key Fluorogenic Substrate for Elastase

Researchers and drug development professionals relying on fluorogenic substrates for protease activity assays now have a comprehensive comparative guide on the cross-reactivity of (Cbz-ala4)2-rhodamine. This guide provides an objective analysis of the substrate's performance with various proteases, supported by available data, to aid in the design and interpretation of enzymatic assays.

This compound, a rhodamine 110-based substrate, is widely recognized for its utility in detecting elastase activity. Its mechanism involves the enzymatic cleavage of the non-fluorescent bisamide substrate, which then yields a highly fluorescent product, allowing for sensitive measurement of enzyme kinetics. While its primary target is established as elastase, understanding its potential for off-target cleavage by other proteases is critical for accurate and reliable experimental outcomes.

Quantitative Comparison of Protease Reactivity

To provide a clear overview of the substrate's specificity, the following table summarizes the available kinetic data for the interaction of this compound with a panel of common proteases. The catalytic efficiency (kcat/Km) is a key parameter for comparing the relative reactivity of an enzyme towards a substrate.

ProteaseClasskcat/Km (M⁻¹s⁻¹)Relative Activity (%)
Human Neutrophil Elastase Serine Protease Data Not Available 100 (Reference)
TrypsinSerine ProteaseData Not AvailableTo be determined
ChymotrypsinSerine ProteaseData Not AvailableTo be determined
Cathepsin BCysteine ProteaseData Not AvailableTo be determined
Cathepsin LCysteine ProteaseData Not AvailableTo be determined

While explicit kinetic constants for cross-reactivity are not widely published, literature consistently refers to this compound as a "selective" substrate for elastase, implying significantly lower or negligible cleavage by other proteases under typical assay conditions.

Experimental Protocol: Assessing Protease Cross-Reactivity

To determine the cross-reactivity of this compound, a standardized fluorometric assay can be employed. The following protocol provides a general framework that can be adapted for specific laboratory conditions.

Objective: To quantify the rate of hydrolysis of this compound by a panel of proteases (e.g., elastase, trypsin, chymotrypsin, cathepsin B, cathepsin L).

Materials:

  • This compound substrate

  • Purified proteases: Human Neutrophil Elastase, Trypsin, Chymotrypsin, Cathepsin B, Cathepsin L

  • Assay Buffer: Specific to each protease (e.g., Tris-HCl for serine proteases, Sodium Acetate with DTT for cysteine proteases)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~490 nm, Emission: ~520 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of each protease in their respective-optimized assay buffers.

  • Assay Setup:

    • To each well of the 96-well plate, add the respective assay buffer.

    • Add the protease solution to the designated wells. Include a "no enzyme" control for each buffer condition to measure background fluorescence.

    • Pre-incubate the plate at the optimal temperature for each enzyme (e.g., 37°C) for 5 minutes.

  • Initiation of Reaction:

    • Add the this compound working solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately begin monitoring the increase in fluorescence intensity over time using the microplate reader. Record readings at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes).

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" controls) from the values obtained for each protease.

    • Determine the initial velocity (V₀) of the reaction for each protease by calculating the slope of the linear portion of the fluorescence versus time plot.

    • To determine kcat/Km, repeat the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis reagent_prep Prepare Substrate and Protease Solutions plate_setup Set up 96-well plate with buffers and proteases reagent_prep->plate_setup pre_incubation Pre-incubate at optimal temperature plate_setup->pre_incubation reaction_start Add substrate to initiate reaction pre_incubation->reaction_start fluorescence_reading Measure fluorescence increase over time reaction_start->fluorescence_reading data_processing Subtract background and calculate initial velocity fluorescence_reading->data_processing kinetic_analysis Determine kcat/Km values data_processing->kinetic_analysis

Caption: Experimental workflow for assessing protease cross-reactivity.

Signaling Pathway Context: Elastase in Inflammation

Human Neutrophil Elastase, the primary target of this compound, is a key player in the inflammatory response. It is released by neutrophils at sites of inflammation and can degrade a wide range of extracellular matrix proteins. Understanding its activity is crucial for research in inflammatory diseases, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Neutrophil Activation cluster_action Elastase Action stimulus Pathogen or Inflammatory Signal neutrophil Neutrophil stimulus->neutrophil activates degranulation Degranulation neutrophil->degranulation undergoes elastase Human Neutrophil Elastase degranulation->elastase releases ecm Extracellular Matrix (e.g., Elastin) elastase->ecm targets degradation Degradation elastase->degradation catalyzes ecm->degradation

Caption: Role of Human Neutrophil Elastase in inflammation.

A Researcher's Guide to Validating Elastase Activity Measurements with (Cbz-Ala4)2-Rhodamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of elastase activity is critical for understanding its role in various physiological and pathological processes. This guide provides a comprehensive comparison of the fluorogenic substrate (Cbz-Ala4)2-rhodamine with other common methods for determining elastase activity, supported by experimental data and detailed protocols.

Neutrophil elastase, a serine protease stored in the azurophilic granules of neutrophils, plays a crucial role in the immune response by degrading proteins of invading pathogens. However, its dysregulation is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome. Consequently, the reliable quantification of elastase activity is paramount for both basic research and the development of therapeutic inhibitors.

This guide focuses on the validation of elastase activity measurements obtained using the fluorogenic substrate this compound, also commercially available as (Z-Ala-Ala-Ala-Ala)2Rh110. We will compare its performance with established colorimetric and other fluorescent methods, as well as immunoassays.

Comparison of Elastase Activity Assay Methods

The selection of an appropriate assay for measuring elastase activity depends on several factors, including the required sensitivity, the sample matrix, and the desired throughput. The following table summarizes the key performance characteristics of this compound and its alternatives.

Assay Method Substrate/Principle Detection Sensitivity Specificity Advantages Disadvantages
Fluorogenic Assay This compoundFluorescence (Ex/Em: ~485/525 nm)[1]High; reported to be more sensitive than AMC-based substrates[2]Selective for elastase[1]High sensitivity, continuous assaySpecific kinetic parameters (Km, kcat) and limit of detection not readily available in public literature.
Colorimetric Assay Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilideAbsorbance (~410 nm)[3]ModerateHigh for neutrophil elastase (kcat/Km = 120,000 vs. 2,700 for pancreatic elastase)[3]Well-established, quantifiable resultsLower sensitivity compared to fluorescent assays.
Colorimetric Assay Suc-Ala-Ala-Ala-p-nitroanilideAbsorbance (~410 nm)ModerateBroadly used for elastaseSimple, cost-effectiveLower sensitivity.
Fluorescent Assay DQ™ ElastinFluorescence (Ex/Em: ~505/515 nm)High; can detect down to 40 ng/mL of porcine pancreatic elastaseBroadly reactive with elastases and some other proteasesHigh sensitivity, uses a natural substrateNot specific to neutrophil elastase.
Immunoassay (ELISA) Antibody-based detection of elastase proteinColorimetric, Fluorescent, or LuminescentHigh (e.g., 0.09 ng/mL)Specific to human elastaseHigh specificity and sensitivityMeasures total protein, not just active enzyme.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and validation.

Protocol 1: Elastase Activity Assay using this compound

This protocol is adapted from the Cayman Chemical Neutrophil Elastase Activity Assay Kit manual.

Materials:

  • This compound substrate solution

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Human Neutrophil Elastase (positive control)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare the Substrate Solution: Dissolve this compound in a suitable solvent (e.g., DMF) and then dilute to the final working concentration in Assay Buffer.

  • Prepare Standards and Samples: Prepare a standard curve of human neutrophil elastase in Assay Buffer. Dilute experimental samples to the desired concentration in Assay Buffer.

  • Assay Reaction:

    • Pipette 50 µL of standards and samples into the wells of the 96-well plate.

    • Add 50 µL of the this compound substrate solution to all wells.

    • Incubate the plate at 37°C, protected from light, for 30 minutes or a time determined to be within the linear range of the assay.

  • Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.[1]

  • Data Analysis: Subtract the fluorescence of a blank (Assay Buffer + Substrate Solution) from all readings. Plot the fluorescence of the standards versus their concentration and determine the concentration of elastase in the samples from the standard curve.

Protocol 2: Colorimetric Elastase Activity Assay using Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide

Materials:

  • Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide substrate

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO)

  • Human Neutrophil Elastase

  • 96-well clear microplate

  • Absorbance microplate reader

Procedure:

  • Prepare the Substrate Solution: Dissolve the substrate in the Assay Buffer to the desired concentration.

  • Prepare Enzyme Solution: Prepare a solution of human neutrophil elastase in Assay Buffer.

  • Assay Reaction:

    • Add 180 µL of the substrate solution to the wells of the microplate.

    • Initiate the reaction by adding 20 µL of the enzyme solution.

  • Measurement: Immediately measure the increase in absorbance at 410 nm over time at a constant temperature (e.g., 25°C).

  • Data Analysis: Calculate the rate of reaction (ΔA410/min) from the linear portion of the curve. The concentration of active elastase can be determined using the molar extinction coefficient of p-nitroanilide (8,800 M⁻¹cm⁻¹).[3]

Protocol 3: Fluorescent Elastase Activity Assay using DQ™ Elastin

Materials:

  • DQ™ Elastin substrate

  • Reaction Buffer (e.g., Tris-HCl, pH 8.0)

  • Elastase

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare the Substrate Solution: Prepare a working solution of DQ™ Elastin in the Reaction Buffer.

  • Prepare Enzyme Solution: Dilute the elastase to various concentrations in the Reaction Buffer.

  • Assay Reaction:

    • Pipette 100 µL of the DQ™ Elastin working solution into each well.

    • Add 100 µL of the diluted enzyme solutions or a buffer blank to the wells.

  • Measurement: Incubate the plate at the desired temperature and measure the fluorescence at various time points using an excitation of ~505 nm and an emission of ~515 nm.

  • Data Analysis: Subtract the background fluorescence from the no-enzyme control. Plot the fluorescence intensity versus enzyme concentration or time.

Visualizing the Methodologies

To further clarify the experimental processes, the following diagrams illustrate the enzymatic reaction of this compound and a general workflow for a fluorogenic elastase assay.

G Enzymatic Cleavage of this compound Substrate This compound (Non-fluorescent) Elastase Neutrophil Elastase Substrate->Elastase Binding Intermediate Cbz-Ala4-rhodamine (Fluorescent) Elastase->Intermediate First Cleavage Product Rhodamine 110 (Highly Fluorescent) Elastase->Product Second Cleavage Intermediate->Elastase Binding

Caption: Enzymatic cleavage of the substrate.

G Fluorogenic Elastase Assay Workflow A Prepare Reagents (Substrate, Buffer, Enzyme) B Dispense Standards & Samples into 96-well plate A->B C Add Substrate Solution B->C D Incubate at 37°C C->D E Measure Fluorescence (Ex/Em) D->E F Data Analysis E->F

Caption: General workflow for the assay.

Conclusion

The this compound substrate offers a highly sensitive method for the continuous measurement of elastase activity. Its fluorogenic nature provides a significant advantage over colorimetric assays in terms of detection limits. However, for a complete validation and comparison, the determination of its specific kinetic parameters (Km and kcat) and a standardized limit of detection are necessary. Researchers should consider the specific requirements of their study when selecting an elastase assay. For high-throughput screening of inhibitors where sensitivity is paramount, a fluorogenic assay like the one using this compound is an excellent choice. For applications requiring absolute quantification and where sensitivity is less of a concern, a well-characterized colorimetric assay or an ELISA may be more appropriate. The detailed protocols and comparative data provided in this guide should aid researchers in making an informed decision and in validating their elastase activity measurements.

References

A Head-to-Head Comparison of (Z-DEVD)₂-Rhodamine 110 and Alternative Caspase-3/7 Substrates in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection of caspase-3 and -7 activity is a cornerstone of apoptosis research and a critical component in the evaluation of cytotoxic cancer therapies. The choice of assay substrate can significantly impact experimental outcomes, influencing sensitivity, specificity, and suitability for high-throughput screening. This guide provides an in-depth comparison of the widely used rhodamine-based substrate, (Z-DEVD)₂-Rhodamine 110, with other common alternatives, supported by experimental data and detailed protocols.

Overview of Caspase-3/7 Detection Methods

The activation of effector caspases, primarily caspase-3 and -7, is a hallmark of apoptosis. These proteases cleave a host of cellular proteins, leading to the characteristic morphological and biochemical changes of programmed cell death. The most common method for detecting their activity involves the use of synthetic substrates that, upon cleavage, produce a measurable signal. This guide will focus on the comparison of three major classes of fluorogenic substrates.

Mechanism of Action

The fundamental principle behind these assays is the enzymatic cleavage of a specific peptide sequence, most commonly Asp-Glu-Val-Asp (DEVD), which is the recognition motif for caspase-3 and -7. The DEVD peptide is conjugated to a reporter molecule that is either non-fluorescent or has its fluorescence quenched. Upon cleavage by an active caspase, the reporter is released, resulting in a detectable fluorescent signal.

(Z-DEVD)₂-Rhodamine 110

(Z-DEVD)₂-Rhodamine 110 is a bisamide derivative of the fluorophore rhodamine 110 (R110). In its intact form, the two DEVD peptides attached to the amino groups of R110 suppress its fluorescence. The cleavage occurs in a two-step process: the first cleavage yields a fluorescent monoamide, and the second cleavage releases the highly fluorescent R110.[1][2]

AMC-Based Substrates (e.g., Ac-DEVD-AMC)

Substrates like N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC) utilize the fluorophore 7-amino-4-methylcoumarin (AMC). In the intact substrate, the fluorescence of AMC is quenched. Cleavage by caspase-3/7 releases free AMC, which exhibits a strong blue fluorescence.[3][4][5]

DNA-Binding Dye-Based Substrates (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent)

This newer class of substrates consists of the DEVD peptide conjugated to a cell-permeable DNA-binding dye. The intact substrate is unable to bind to DNA and is therefore non-fluorescent. Upon cleavage of the DEVD peptide by active caspases in an apoptotic cell, the dye is released, binds to the cell's DNA, and emits a bright green fluorescence.

Quantitative Performance Comparison

The choice of substrate can be guided by key kinetic parameters that define the efficiency and sensitivity of the assay. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The kcat/Km ratio is a measure of the enzyme's catalytic efficiency.

SubstrateEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
(DEVD)₂R110 Caspase-30.99.61.07 x 10⁷
Caspase-72.8582.07 x 10⁷
Ac-DEVD-AMC Caspase-310N/AN/A

Note: Data for (DEVD)₂R110 is sourced from a study using purified recombinant caspases[6]. The Km for Ac-DEVD-AMC is reported for Caspase-3[7]. N/A indicates that the data was not available in the reviewed sources.

Pros and Cons of (Z-DEVD)₂-Rhodamine 110 and Alternatives

Substrate ClassProsCons
(Z-DEVD)₂-Rhodamine 110 - High Sensitivity: Rhodamine 110 has a high extinction coefficient and fluorescence quantum yield, leading to bright signals.[8] - Longer Wavelength Emission: Emits light in the green spectrum (~520 nm), which helps to reduce interference from cellular autofluorescence that is more prominent in the blue region of the spectrum.[8] - Good Photostability: Rhodamine dyes are generally more photostable than coumarin derivatives like AMC.[][10]- Two-Step Cleavage: The two-step cleavage process can complicate kinetic analyses.[8] - Potential for Substrate Inhibition: At high concentrations, some rhodamine-based substrates can exhibit substrate inhibition.
AMC-Based Substrates - Well-Established: A widely used and well-characterized method for caspase activity assays. - Single-Step Cleavage: The single cleavage event simplifies kinetic studies.- Shorter Wavelength Emission: Emits in the blue spectrum (~460 nm), which can be susceptible to interference from cellular autofluorescence and compound fluorescence in screening applications.[8] - Lower Photostability: AMC is less photostable than rhodamine 110, which can be a limitation in imaging applications requiring prolonged light exposure.[10]
DNA-Binding Dye-Based Substrates - Live-Cell Imaging: Designed for use in intact, live cells, allowing for real-time monitoring of apoptosis. - No-Wash Protocol: Simplifies the experimental workflow and is gentler on cells. - Low Background: The probe is non-fluorescent until it binds to DNA after cleavage, resulting in a high signal-to-background ratio.- Indirect Detection: The signal is dependent on the dye binding to DNA, which may be influenced by chromatin condensation state. - Potential for Cytotoxicity: As with any live-cell probe, potential effects on cell health and the apoptotic process itself should be considered.

Experimental Protocols

Protocol 1: Caspase-3/7 Activity Assay in Cell Lysates using (Z-DEVD)₂-Rhodamine 110

This protocol is adapted from the EnzChek™ Caspase-3 Assay Kit #2 protocol.[11]

1. Reagent Preparation:

  • 1X Cell Lysis Buffer: Dilute the 20X Cell Lysis Buffer to 1X with dH₂O.
  • 1X Reaction Buffer: Dilute the 5X Reaction Buffer to 1X with dH₂O and add DTT to a final concentration of 10 mM immediately before use.
  • Substrate Solution: Prepare a 5 mM stock solution of Z-DEVD-R110 in DMSO. Dilute the stock solution in 1X Reaction Buffer to the desired final concentration (e.g., 25 µM).

2. Cell Lysis:

  • Induce apoptosis in your cell line of choice using a known inducer (e.g., staurosporine, etoposide). Include an untreated control.
  • Harvest cells and wash with ice-cold PBS.
  • Resuspend the cell pellet in ice-cold 1X Cell Lysis Buffer and incubate on ice for 10 minutes.
  • Centrifuge at 14,000 x g for 5 minutes at 4°C.
  • Collect the supernatant (cell lysate) for the assay.

3. Assay Procedure:

  • Add 50 µL of cell lysate to a microplate well.
  • Add 50 µL of the substrate solution to each well.
  • Incubate the plate at room temperature, protected from light.
  • Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm. Readings can be taken at multiple time points to determine the reaction kinetics.

Protocol 2: Live-Cell Caspase-3/7 Activity Assay using a DNA-Binding Dye-Based Reagent

This protocol is a generalized procedure based on the principles of reagents like CellEvent™ Caspase-3/7 Green Detection Reagent.

1. Cell Preparation:

  • Plate cells in a suitable format for imaging (e.g., 96-well black-walled, clear-bottom plate).
  • Allow cells to adhere and grow to the desired confluency.

2. Reagent Preparation and Staining:

  • Prepare a working solution of the caspase-3/7 reagent in complete cell culture medium at the recommended concentration (typically 2-8 µM).
  • Remove the culture medium from the cells and replace it with the medium containing the caspase-3/7 reagent.
  • Add the apoptosis-inducing agent to the appropriate wells. Include untreated and vehicle controls.

3. Incubation and Imaging:

  • Incubate the cells at 37°C in a CO₂ incubator for the desired period (e.g., 30 minutes to several hours).
  • Image the cells directly without washing, using a fluorescence microscope or a high-content imaging system with standard FITC/GFP filter sets (excitation ~502 nm, emission ~530 nm). Apoptotic cells will exhibit bright green fluorescent nuclei.

Visualizing the Apoptotic Signaling Pathway

The activation of caspase-3 is a central event in the apoptotic cascade, which can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Experimental_Workflows cluster_lysate Lysate-Based Assay (e.g., (Z-DEVD)₂-R110, Ac-DEVD-AMC) cluster_live_cell Live-Cell Assay (e.g., DNA-Binding Dye-Based) A1 Cell Treatment A2 Cell Lysis A1->A2 A3 Add Substrate A2->A3 A4 Incubate A3->A4 A5 Measure Fluorescence (Endpoint or Kinetic) A4->A5 B1 Plate Cells B2 Add Reagent & Inducer B1->B2 B3 Live-Cell Imaging (Time-Lapse) B2->B3

References

A Comparative Guide to Elastase Activity Assays: Focus on the (Cbz-ala4)2-rhodamine Method

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of elastase activity is crucial for understanding its role in various physiological and pathological processes. This guide provides a comparative overview of the (Cbz-ala4)2-rhodamine elastase assay, evaluating its performance against other common methods and offering detailed experimental protocols.

Neutrophil elastase, a serine protease stored in the azurophilic granules of neutrophils, plays a significant role in connective tissue turnover and the inflammatory response. Its dysregulation is implicated in a variety of diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute lung injury. Consequently, robust and reproducible methods for quantifying its activity are essential for both basic research and the development of therapeutic inhibitors.

This guide focuses on the fluorogenic this compound assay, also commercially known as the (Z-Ala-Ala-Ala-Ala)2Rh110 assay, and compares it with other widely used techniques, namely colorimetric assays using N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-Ala3-pNA) and Enzyme-Linked Immunosorbent Assays (ELISA).

Performance Comparison of Elastase Assays

The choice of an appropriate elastase assay depends on factors such as the required sensitivity, sample type, and available equipment. The following table summarizes the key performance characteristics of the this compound assay and its alternatives. While direct head-to-head reproducibility data between all assay types is limited in the literature, the values presented are based on available data for similar assay formats and general characteristics of the detection methods.

Parameter This compound Assay (Fluorogenic) Suc-Ala3-pNA Assay (Colorimetric) ELISA
Principle Enzymatic cleavage of a non-fluorescent rhodamine-based substrate to yield a highly fluorescent product.Enzymatic cleavage of a colorless p-nitroanilide substrate to release a yellow-colored product (p-nitroaniline).Immobilized antibody captures elastase, which is then detected by a second, enzyme-linked antibody.
Detection Method Fluorescence (Ex/Em ≈ 485/525 nm)Absorbance (405-410 nm)Colorimetric, Fluorogenic, or Chemiluminescent
Sensitivity HighModerateVery High (dependent on substrate)
Intra-Assay CV (%) Typically < 10% (Estimated)2.3 - 6.8%[1]~7%[2]
Inter-Assay CV (%) Typically < 15% (Estimated)7.3 - 9.9%[1]~11%[2]
Advantages High sensitivity, continuous measurement possible.Simple, inexpensive, and utilizes common lab equipment. Highly reproducible.High specificity for a particular elastase (e.g., human neutrophil elastase), can measure total protein level.
Disadvantages Requires a fluorescence plate reader, potential for compound interference with fluorescence.Lower sensitivity compared to fluorogenic and ELISA methods.Measures antigen presence, not necessarily enzymatic activity. More complex and time-consuming protocol.

Experimental Protocols

Detailed methodologies for performing the this compound and Suc-Ala3-pNA assays are provided below. These protocols are based on commercially available kits and published methods.

This compound Elastase Assay Protocol

This protocol is adapted from commercially available neutrophil elastase activity assay kits.

Materials:

  • Neutrophil Elastase Standard

  • Assay Buffer

  • This compound substrate

  • Samples containing elastase (e.g., cell lysates, purified enzyme)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Standards: Prepare a dilution series of the Neutrophil Elastase Standard in Assay Buffer.

  • Prepare Samples: Dilute samples to the desired concentration in Assay Buffer.

  • Prepare Substrate Solution: Reconstitute the this compound substrate in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in Assay Buffer.

  • Assay Reaction:

    • Add 50 µL of each standard and sample to separate wells of the 96-well plate.

    • Add 50 µL of Assay Buffer to a well to serve as a blank.

    • Initiate the reaction by adding 50 µL of the Substrate Solution to all wells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity at an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 525 nm.

  • Calculation: Subtract the blank reading from all measurements. Plot the fluorescence of the standards versus their concentration to generate a standard curve. Determine the elastase activity in the samples from the standard curve.

Suc-Ala3-pNA Elastase Assay Protocol

This protocol is based on the method described by Bieth et al. (1974) and is commonly used in many laboratories.

Materials:

  • Neutrophil Elastase Standard

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)

  • N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-Ala3-pNA) substrate

  • Samples containing elastase

  • 96-well clear microplate

  • Absorbance microplate reader

Procedure:

  • Prepare Standards: Prepare a dilution series of the Neutrophil Elastase Standard in Assay Buffer.

  • Prepare Samples: Dilute samples to the desired concentration in Assay Buffer.

  • Prepare Substrate Solution: Dissolve Suc-Ala3-pNA in the Assay Buffer to a final concentration of approximately 1 mM.

  • Assay Reaction:

    • Add 100 µL of each standard and sample to separate wells of the 96-well plate.

    • Add 100 µL of Assay Buffer to a well to serve as a blank.

    • Initiate the reaction by adding 100 µL of the Substrate Solution to all wells.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Measurement: Measure the absorbance at 405-410 nm.

  • Calculation: Subtract the blank reading from all measurements. Plot the absorbance of the standards versus their concentration to generate a standard curve. Determine the elastase activity in the samples from the standard curve.

Visualizing the Workflow and Signaling Pathway

To further aid in the understanding of the this compound assay and the biological context of elastase, the following diagrams have been generated.

G Experimental Workflow of the this compound Elastase Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_standards Prepare Elastase Standards add_reagents Add Standards, Samples, and Substrate to 96-well Plate prep_standards->add_reagents prep_samples Prepare Samples prep_samples->add_reagents prep_substrate Prepare this compound Substrate Solution prep_substrate->add_reagents incubation Incubate at 37°C add_reagents->incubation measure_fluorescence Measure Fluorescence (Ex: 485 nm, Em: 525 nm) incubation->measure_fluorescence analyze_data Calculate Elastase Activity from Standard Curve measure_fluorescence->analyze_data

Caption: Workflow of the this compound elastase assay.

G Neutrophil Elastase Signaling in Inflammation cluster_stimulus Inflammatory Stimulus cluster_neutrophil Neutrophil Activation cluster_ecm Extracellular Matrix Degradation cluster_signaling Cellular Signaling stimulus e.g., Pathogens, Cytokines neutrophil Neutrophil stimulus->neutrophil degranulation Degranulation neutrophil->degranulation ne_release Neutrophil Elastase (NE) Release degranulation->ne_release ecm Elastin, Collagen, Fibronectin ne_release->ecm cleavage receptor Cell Surface Receptors (e.g., EGFR, TLR4) ne_release->receptor activation degradation ECM Degradation ecm->degradation pathway Activation of MAPK/ERK & NF-κB Pathways receptor->pathway gene_expression Altered Gene Expression (e.g., Pro-inflammatory Cytokines) pathway->gene_expression gene_expression->stimulus amplification loop

Caption: Neutrophil elastase signaling in inflammation.

References

A Comparative Guide to Elastase Activity Assays: Correlating (Cbz-ala4)2-rhodamine with Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of elastase activity is critical in studies of inflammation, tissue remodeling, and various pathologies. This guide provides an objective comparison of the (Cbz-ala4)2-rhodamine assay with other commonly used methods for determining elastase activity, supported by experimental data to facilitate informed decisions on assay selection.

The this compound assay is a fluorogenic method valued for its high sensitivity. However, a comprehensive understanding of its performance in relation to other established techniques is essential for robust and reproducible research. This guide delves into a comparison with three other widely used assays: the elastin-Congo red assay, the DQ-elastin assay, and the chromogenic MeOSuc-Ala-Ala-Pro-Val-pNA assay.

Principles of Elastase Activity Assays

Elastase activity assays are broadly categorized based on their detection method: colorimetric, fluorogenic, and substrate-based. The this compound assay and the DQ-elastin assay are fluorogenic, offering high sensitivity. The elastin-Congo red and MeOSuc-Ala-Ala-Pro-Val-pNA assays are colorimetric, providing a simpler, more accessible method for quantification.

The core principle of these assays involves the enzymatic cleavage of a specific substrate by elastase, leading to a detectable signal. In the case of the this compound assay, the non-fluorescent substrate is cleaved, releasing the highly fluorescent rhodamine molecule.

Comparative Performance Data

While direct head-to-head studies providing correlation coefficients (R²) between the this compound assay and all other methods are limited in publicly available literature, the general performance characteristics and the correlation between different types of assays can be inferred from various studies. For instance, a good correlation has been observed between ELISA-based methods and radiolabeled elastin assays for measuring elastase produced by Pseudomonas aeruginosa[1]. Studies comparing different fecal elastase-1 ELISA kits have shown variable, but often moderate to substantial, agreement[2].

Generally, fluorogenic assays like the this compound and DQ-elastin assays are considered more sensitive than colorimetric assays. Rhodamine-based substrates, in particular, have been reported to be 50- to 300-fold more sensitive than corresponding coumarin-based fluorogenic substrates. Furthermore, a cell-permeable fluorogenic elastase substrate showed a Michaelis constant (Km) in the nanomolar range (800 nM), indicating a much higher substrate affinity compared to chromogenic substrates based on p-nitroanilide (pNA) (6.2 mM) and aminomethylcoumarin (AMC) (0.8 mM).

Assay MethodPrincipleDetectionTypical SubstrateAdvantagesDisadvantages
This compound Assay FluorogenicFluorescence (Ex/Em ~490/520 nm)(Cbz-L-Ala)4-rhodamine 110High sensitivity, continuous measurementPotential for fluorescence interference
Elastin-Congo Red Assay ColorimetricAbsorbance (495 nm)Insoluble elastin labeled with Congo red dyeSimple, inexpensiveLow sensitivity, discontinuous assay
DQ-Elastin Assay FluorogenicFluorescence (Ex/Em ~505/515 nm)Elastin heavily labeled with a fluorescent dye (BODIPY FL), quenching its fluorescence until digestedHigh sensitivity, uses a natural substratePotential for protease cross-reactivity
MeOSuc-Ala-Ala-Pro-Val-pNA Assay ColorimetricAbsorbance (405-410 nm)Chromogenic peptide substrateSimple, well-established, continuous measurementLower sensitivity compared to fluorogenic assays

Experimental Workflows and Signaling Pathways

To visualize the operational flow of the this compound assay, the following diagram illustrates the key steps from sample preparation to data analysis.

cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer and Substrate Solution add_reagents Add Reagents to Microplate prep_reagents->add_reagents prep_samples Prepare Enzyme and Inhibitor Solutions prep_samples->add_reagents incubate Incubate at 37°C add_reagents->incubate measure_fluorescence Measure Fluorescence (Ex/Em ~490/520 nm) incubate->measure_fluorescence plot_data Plot Fluorescence vs. Time measure_fluorescence->plot_data calculate_rate Calculate Initial Reaction Rate plot_data->calculate_rate determine_activity Determine Elastase Activity calculate_rate->determine_activity

Workflow of the this compound elastase assay.

The enzymatic reaction at the heart of this assay is a classic example of a protease-substrate interaction, as depicted below.

Elastase Elastase ES_Complex Elastase-Substrate Complex Elastase->ES_Complex Binds Substrate This compound (Non-fluorescent) Substrate->ES_Complex ES_Complex->Elastase Releases Product1 Cleaved Peptide ES_Complex->Product1 Product2 Rhodamine (Fluorescent) ES_Complex->Product2

Enzymatic cleavage of the this compound substrate.

Detailed Experimental Protocols

This compound Assay Protocol (Fluorogenic)

This protocol is adapted from methods for similar rhodamine-based elastase substrates.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 0.05% (v/v) Triton X-100.

    • Substrate Stock Solution: Dissolve (Cbz-L-Ala)4-rhodamine 110 in DMSO to a concentration of 10 mM.

    • Working Substrate Solution: Dilute the stock solution in Assay Buffer to a final concentration of 100 µM.

    • Enzyme Solution: Prepare a dilution series of purified elastase in Assay Buffer.

  • Assay Procedure:

    • Add 50 µL of Assay Buffer to the wells of a black 96-well microplate.

    • Add 25 µL of the enzyme solution or sample to the wells.

    • To initiate the reaction, add 25 µL of the Working Substrate Solution to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm every 1-2 minutes for 30-60 minutes.

    • Determine the rate of reaction (V) from the linear portion of the fluorescence versus time curve.

    • Calculate elastase activity, typically expressed in relative fluorescence units (RFU) per minute or converted to molar amounts using a standard curve of free rhodamine.

Elastin-Congo Red Assay Protocol (Colorimetric)
  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.8.

    • Substrate Suspension: Suspend Elastin-Congo Red in Assay Buffer to a concentration of 5 mg/mL.

    • Enzyme Solution: Prepare dilutions of elastase in Assay Buffer.

  • Assay Procedure:

    • Add 500 µL of the Elastin-Congo Red suspension to microcentrifuge tubes.

    • Add 500 µL of the enzyme solution or sample to each tube.

    • Incubate the tubes at 37°C for a defined period (e.g., 4 hours) with shaking.

    • Stop the reaction by adding 100 µL of 0.1 M sodium phosphate buffer, pH 6.0.

    • Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the insoluble substrate.

  • Data Acquisition and Analysis:

    • Transfer the supernatant to a clean 96-well plate.

    • Measure the absorbance of the supernatant at 495 nm.

    • The absorbance is proportional to the amount of soluble, dye-labeled elastin fragments released.

DQ-Elastin Assay Protocol (Fluorogenic)
  • Reagent Preparation:

    • Reaction Buffer: 100 mM Tris-HCl, pH 8.0.

    • DQ-Elastin Stock Solution: Reconstitute lyophilized DQ-elastin in deionized water to 1 mg/mL.

    • Working DQ-Elastin Solution: Dilute the stock solution in Reaction Buffer to 100 µg/mL.

    • Enzyme Solution: Prepare elastase dilutions in Reaction Buffer.

  • Assay Procedure:

    • Add 50 µL of Reaction Buffer to the wells of a black 96-well microplate.

    • Add 50 µL of the Working DQ-Elastin Solution to each well.

    • Add 100 µL of the enzyme solution or sample to initiate the reaction.

  • Data Acquisition and Analysis:

    • Incubate the plate at 37°C, protected from light.

    • Measure fluorescence intensity at an excitation of ~505 nm and an emission of ~515 nm at various time points.

    • The increase in fluorescence corresponds to elastase activity.

MeOSuc-Ala-Ala-Pro-Val-pNA Assay Protocol (Colorimetric)
  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 500 mM NaCl.

    • Substrate Stock Solution: Dissolve MeOSuc-Ala-Ala-Pro-Val-pNA in DMSO to 100 mM.

    • Working Substrate Solution: Dilute the stock solution in Assay Buffer to a final concentration of 1 mM.

    • Enzyme Solution: Prepare elastase dilutions in Assay Buffer.

  • Assay Procedure:

    • Add 160 µL of Assay Buffer to the wells of a clear 96-well microplate.

    • Add 20 µL of the enzyme solution or sample.

    • Pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the Working Substrate Solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 405-410 nm every 1-2 minutes for 30 minutes in a microplate reader heated to 37°C.

    • The rate of p-nitroaniline release is determined from the linear portion of the absorbance versus time curve.

References

A Comparative Guide to (Cbz-ala4)2-rhodamine for In Vivo Apoptosis Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the accurate in vivo visualization of apoptosis is crucial for evaluating therapeutic efficacy and understanding disease progression. While a variety of imaging probes have been developed to monitor this form of programmed cell death, each comes with its own set of advantages and limitations. This guide provides a comprehensive comparison of (Cbz-ala4)2-rhodamine, a rhodamine-based caspase-3/7 probe, with other common and emerging alternatives for in vivo apoptosis imaging.

Limitations of this compound

This compound is a fluorogenic probe designed to detect caspase activity, a key hallmark of apoptosis. The probe consists of a rhodamine fluorophore quenched by two carboxybenzyl (Cbz)-protected tetra-alanine (ala4) peptide substrates. Upon cleavage by active caspases, the rhodamine is released, leading to a fluorescent signal. However, several limitations should be considered when using this probe for in vivo imaging.

1. Sub-optimal Specificity of the Tetra-Alanine Peptide:

While designed to be a substrate for executioner caspases like caspase-3 and -7, a tetra-alanine sequence is not a highly specific recognition motif. Caspases exhibit a strong preference for aspartate at the P1 position of their substrates, a feature absent in this design.[1][2][3] This lack of a canonical recognition sequence can lead to inefficient cleavage by target caspases and potential off-target cleavage by other proteases in the complex in vivo environment, resulting in a lower signal-to-noise ratio.

2. Inherent Drawbacks of Rhodamine Dyes:

Rhodamine-based dyes, while bright and relatively photostable, present several challenges for in vivo imaging:[][][6][7]

  • Phototoxicity: Under illumination, rhodamine can generate reactive oxygen species (ROS), which can induce cellular damage and apoptosis, potentially confounding experimental results.[8]

  • Background Fluorescence: Rhodamine dyes can exhibit non-specific accumulation in tissues, leading to higher background signals and reduced image contrast.[]

  • Limited Tissue Penetration: The excitation and emission wavelengths of traditional rhodamine dyes are in the visible spectrum, which has limited penetration depth in biological tissues due to scattering and absorption.[9][10] This restricts their use to superficial imaging.

  • Spirolactam Formation: Some rhodamine derivatives can exist in a non-fluorescent spirolactam form, which can reduce the overall quantum yield and signal intensity.[6]

Performance Comparison with Alternative Probes

To overcome the limitations of probes like this compound, several alternative in vivo apoptosis imaging agents have been developed. A comparison with some key alternatives is presented below.

Probe ClassTargetSignal GenerationAdvantagesLimitations
This compound Caspase-3/7 (presumed)Fluorescence upon cleavageSimple designLow specificity, potential phototoxicity, high background, limited tissue penetration.
Annexin V Conjugates Phosphatidylserine (PS)Direct fluorescence of conjugated dyeHigh affinity and specificity for apoptotic cells.[11][12][13]Binds to late apoptotic and necrotic cells, potentially missing early apoptotic events.[11][13]
Quenched Near-Infrared (NIR) Probes Caspases or other apoptotic markersFluorescence activation in the NIR spectrumDeep tissue penetration, low autofluorescence, high signal-to-noise ratio.[9][10][14]Can still suffer from specificity issues depending on the targeting moiety.
Photoacoustic Probes Caspase-3Photoacoustic signal upon cleavage and self-assemblyHigh spatial resolution and deep tissue penetration.Requires specialized and expensive imaging equipment.
Genetically Encoded Reporters (e.g., FRET-based) Caspase activityChange in Fluorescence Resonance Energy Transfer (FRET)High specificity, allows for longitudinal studies in transgenic models.[15][16]Requires genetic modification of cells or organisms, potential for immunogenicity.

Experimental Protocols

General Protocol for In Vivo Fluorescence Imaging of Apoptosis in a Mouse Model

This protocol provides a general framework. Specific parameters such as probe concentration, injection route, and imaging time points should be optimized for the specific probe and animal model.

Materials:

  • Imaging probe (e.g., this compound, Annexin V-fluorophore conjugate)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Saline or other appropriate vehicle for probe dilution

  • In vivo imaging system (e.g., IVIS, Pearl)

  • Tumor-bearing or disease model mice

  • Control mice

Procedure:

  • Animal Preparation: Anesthetize the mice using a calibrated vaporizer with isoflurane or via intraperitoneal injection of ketamine/xylazine.[17]

  • Probe Administration: Dilute the imaging probe in a sterile vehicle. Inject the probe into the mice, typically via tail vein injection for systemic delivery. The optimal dose should be determined empirically.

  • Image Acquisition: At predetermined time points post-injection, place the anesthetized mouse in the imaging chamber. Acquire fluorescence images using the appropriate excitation and emission filters for the specific fluorophore.[17]

  • Image Analysis: Quantify the fluorescence intensity in the region of interest (e.g., tumor) and in a background region. The signal-to-noise ratio can be calculated to assess the probe's performance.

  • Ex Vivo Validation (Optional): After the final imaging time point, euthanize the mice and excise the tumor and other organs for ex vivo imaging to confirm the in vivo findings and assess biodistribution. Further histological analysis (e.g., TUNEL staining, cleaved caspase-3 immunohistochemistry) can be performed to validate the imaging results.

Synthesis of a Generic (Z-Peptide)2-Rhodamine Probe

This protocol outlines a general approach for synthesizing rhodamine-based peptide probes.

Materials:

  • Rhodamine 110

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt)

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine in DMF

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • Purification system (e.g., HPLC)

Procedure:

  • Peptide Synthesis: Synthesize the desired peptide sequence (e.g., Ala-Ala-Ala-Ala) on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[18][19]

  • Rhodamine Conjugation: Couple Rhodamine 110 to the N-terminus of the resin-bound peptide. This is typically done by reacting the free amine of the peptide with a carboxylated rhodamine derivative in the presence of coupling reagents.[20][]

  • Cleavage and Deprotection: Cleave the rhodamine-peptide conjugate from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude product using reverse-phase high-performance liquid chromatography (HPLC) to obtain the final (Peptide)2-Rhodamine probe.

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

Signaling_Pathway_Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding Caspase-8 Caspase-8 Death Receptor->Caspase-8 Activation Caspase-3/7 Caspase-3/7 Caspase-8->Caspase-3/7 Activation Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Formation Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Caspase-9->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7->Apoptosis Execution

Caption: Simplified signaling pathways of apoptosis.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_probe_admin Probe Administration cluster_imaging In Vivo Imaging cluster_analysis Data Analysis Anesthesia Anesthesia Probe Injection Probe Injection Anesthesia->Probe Injection Fluorescence Imaging Fluorescence Imaging Probe Injection->Fluorescence Imaging Image Quantification Image Quantification Fluorescence Imaging->Image Quantification Ex Vivo Validation Ex Vivo Validation Image Quantification->Ex Vivo Validation

Caption: General workflow for in vivo fluorescence imaging.

Conclusion

While this compound offers a straightforward concept for detecting caspase activity, its limitations, particularly the non-optimal targeting peptide and the inherent drawbacks of the rhodamine fluorophore for deep-tissue in vivo imaging, necessitate careful consideration. For robust and sensitive in vivo apoptosis studies, researchers should explore advanced alternatives such as near-infrared probes, photoacoustic agents, or genetically encoded reporters, depending on the specific experimental needs and available resources. The choice of the imaging probe is a critical determinant of the quality and reliability of in vivo apoptosis data, and a thorough understanding of the strengths and weaknesses of each approach is paramount for successful research outcomes.

References

Safety Operating Guide

Personal protective equipment for handling (Cbz-ala4)2-rhodamine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety Protocols for Handling (Cbz-ala4)2-rhodamine

For Immediate Reference: Personal Protective Equipment (PPE), Handling, and Disposal of this compound

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management. The following recommendations are based on the hazardous properties of related rhodamine compounds.

Personal Protective Equipment (PPE) Summary

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required equipment for handling this compound.

PPE CategorySpecificationPurpose
Eye and Face Protection Safety glasses with side shields, chemical safety goggles, or a face shield.[1][2][3]Protects against splashes, dust, and aerosols, preventing serious eye damage.[1][3][4][5]
Skin Protection 100% nitrile gloves (or other chemically resistant gloves), lab coat.[2][6]Prevents skin contact, irritation, and potential allergic reactions.[1][4]
Respiratory Protection NIOSH-approved respirator (e.g., N95) for dust-forming activities or when ventilation is inadequate.[2][7]Avoids inhalation of harmful dust or aerosols.[4]

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the standard operating procedure for handling this compound from initial preparation to final disposal, ensuring safety at each step.

prep Preparation - Assemble all necessary PPE. - Work in a well-ventilated area or chemical fume hood. weigh Weighing and Aliquoting - Handle as a solid to minimize dust. - Use appropriate tools to handle the compound. prep->weigh dissolve Dissolution - Add solvent slowly to the solid. - Cap containers tightly. weigh->dissolve use Experimental Use - Keep containers closed when not in use. - Avoid contact with skin and eyes. dissolve->use decon Decontamination - Clean work surfaces with an appropriate solvent. - Decontaminate all used equipment. use->decon dispose Disposal - Dispose of waste in a designated, labeled container. - Follow institutional and local regulations for hazardous waste. decon->dispose

Figure 1: Step-by-step workflow for the safe handling of this compound.

Hazard and Protection Logic

Understanding the relationship between the chemical's hazards and the corresponding protective measures is crucial for maintaining a safe laboratory environment.

cluster_hazards Chemical Hazards cluster_ppe Personal Protective Equipment H1 Eye Damage P1 Safety Goggles/ Face Shield H1->P1 H2 Skin Irritation P2 Chemical Resistant Gloves & Lab Coat H2->P2 H3 Inhalation Toxicity P3 Dust Respirator H3->P3 H4 Ingestion Toxicity P4 No Eating/Drinking in Lab H4->P4

Figure 2: Relationship between this compound hazards and required PPE.

Detailed Procedural Guidance

Pre-Handling Preparations
  • Consult the Safety Data Sheet (SDS): Although a specific SDS for this compound may not be available, review the SDS for closely related rhodamine compounds like Rhodamine B.[1][2][3][5][6][8]

  • Engineering Controls: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.[3][8] Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Personal Protective Equipment (PPE): Before handling the compound, don all required PPE as outlined in the table above.

Handling the Compound
  • Avoid Dust Formation: When working with the solid form, handle it carefully to prevent the generation of dust.[1][3][6]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1][5][6][8] Wash hands thoroughly after handling the compound, even if gloves were worn.[3][5][8]

  • Spill Management: In the event of a small spill, carefully clean up the solid material using appropriate tools and place it in a designated waste container.[2] Clean the contaminated surface with a suitable solvent and dispose of all cleaning materials as hazardous waste.[2][8] For large spills, evacuate the area and follow institutional emergency procedures.[2]

Disposal Plan
  • Waste Segregation: All materials contaminated with this compound, including unused compound, contaminated PPE (such as gloves), and cleaning materials, must be collected in a clearly labeled, sealed container for hazardous waste.[2][4]

  • Regulatory Compliance: Dispose of the chemical waste through an approved professional disposal service, adhering to all local, state, and federal regulations.[4] Do not dispose of rhodamine compounds down the drain or in regular trash, as they are toxic to aquatic life.[3][4][5][8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Cbz-ala4)2-rhodamine
Reactant of Route 2
Reactant of Route 2
(Cbz-ala4)2-rhodamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.